molecular formula C6H4BrNO2 B2963512 5-Bromo-4-hydroxynicotinaldehyde CAS No. 1289109-05-2

5-Bromo-4-hydroxynicotinaldehyde

Cat. No.: B2963512
CAS No.: 1289109-05-2
M. Wt: 202.007
InChI Key: KPMMFNJPSDBZTB-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxynicotinaldehyde (CAS 1289109-05-2) is a multifunctional heterocyclic building block with a molecular formula of C6H4BrNO2 and a molecular weight of 202.01 g/mol. This compound, specified with a purity of 95%, is designed for research and development applications in medicinal and synthetic chemistry. Its structure incorporates three distinct functional groups—an aldehyde, a hydroxyl group, and a bromine substituent—on a pyridine core, making it a versatile intermediate for constructing complex molecules. Scientific literature highlights the utility of such functionalized nicotinaldehydes as key precursors in synthetic pathways. For instance, derivatives like 2-bromo-4-hydroxynicotinaldehyde have been used as synthetic equivalents to access 6-amino-2-bromo-4-hydroxynicotinaldehyde derivatives, which are valuable scaffolds in the development of novel heterocyclic compounds . This underscores the potential of this compound to serve as a critical starting material in the synthesis of biologically active molecules for pharmaceutical research. The product is for research purposes only and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed. It is typically stored in an inert atmosphere at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-2-8-1-4(3-9)6(5)10/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMMFNJPSDBZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

5-Bromo-4-hydroxynicotinaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyridine ring, a reactive aldehyde group, a hydroxyl moiety, and a bromine atom, offers a multitude of synthetic possibilities for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines plausible synthetic strategies, explores its reactivity, and discusses its current and potential applications in drug discovery and development.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Substitution of the pyridine ring with various functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound emerges as a particularly interesting building block due to the orthogonal reactivity of its functional groups. The aldehyde facilitates the formation of imines, oximes, and other C-N bonds, while the hydroxyl group can be alkylated or acylated. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse substituents. This guide aims to provide researchers with a detailed understanding of this compound's chemical characteristics to facilitate its effective utilization in their research endeavors.

Physicochemical Properties

This compound is typically a solid at room temperature. Its stability is enhanced when stored under an inert atmosphere.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1289109-05-2
Molecular Formula C₆H₄BrNO₂
Molecular Weight 202.01 g/mol
Appearance Solid
Purity Typically >95%[1]
Storage Temperature Room temperature, under inert atmosphere
SMILES O=CC1=CN=CC(Br)=C1O
InChI Key KPMMFNJPSDBZTB-UHFFFAOYSA-N

Note: Experimental data on the melting point and solubility of this compound are not widely available in published literature. Commercial suppliers typically provide the compound as a solid, and its solubility is expected to be higher in polar organic solvents such as DMSO, DMF, and alcohols.

Tautomerism

A crucial aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. In the case of this compound, it can exist in equilibrium with 5-Bromo-4-oxo-1,4-dihydropyridine-3-carbaldehyde. The position of this equilibrium is influenced by the solvent, temperature, and pH. Generally, the pyridone tautomer is favored in many solvents due to its amide-like character and the strength of the C=O bond.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a signal for the aldehyde proton. The hydroxyl proton may be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule. The aldehyde carbon will appear at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum will likely exhibit a strong carbonyl (C=O) stretching band for the aldehyde group, a broad O-H stretching band for the hydroxyl group, and C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (202.01 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach could start from the commercially available 5-bromonicotinic acid.

synthesis A 5-Bromonicotinic acid B 5-Bromo-4-hydroxynicotinic acid A->B Hydroxylation C 5-Bromo-4-hydroxy-N-methoxy-N-methylnicotinamide (Weinreb amide) B->C Amide coupling D This compound C->D Reduction (e.g., DIBAL-H)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-4-hydroxynicotinic acid

A potential route to 5-bromo-4-hydroxynicotinic acid could involve the direct bromination of 4-hydroxynicotinic acid. Alternatively, methods for the synthesis of 5-bromonicotinic acid have been reported which could potentially be adapted.[2]

Step 2: Formation of the Weinreb Amide

  • To a solution of 5-Bromo-4-hydroxynicotinic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Add N,O-Dimethylhydroxylamine hydrochloride to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Perform an aqueous workup and purify the crude product by column chromatography to yield the Weinreb amide.

Step 3: Reduction to the Aldehyde

  • Dissolve the Weinreb amide in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the reaction mixture.

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Quench the reaction with a suitable reagent (e.g., Rochelle's salt solution) and allow it to warm to room temperature.

  • Extract the product with an organic solvent and purify by column chromatography to obtain this compound.

Note: This is a proposed synthetic route and would require experimental optimization.

Chemical Reactivity and Derivatization

The trifunctional nature of this compound allows for a wide range of chemical transformations, making it a valuable scaffold for library synthesis.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various chemical reactions, including:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Condensation Reactions: Formation of imines, oximes, and hydrazones by reaction with primary amines, hydroxylamines, and hydrazines, respectively.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo:

  • O-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base to form ethers.

  • O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

Reactions involving the Bromine Atom

The bromine atom on the pyridine ring is amenable to various cross-coupling reactions, such as:

  • Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The pyridine core is a common feature in many approved drugs, and the ability to introduce diverse substituents at three different positions allows for the exploration of a large chemical space.

While specific examples of biologically active compounds derived directly from this compound are not extensively reported in the literature, its utility can be inferred from the applications of similar substituted pyridines in drug discovery. For instance, various brominated and hydroxylated pyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a warning-level hazard, with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature provides a platform for the generation of diverse molecular libraries for drug discovery programs. While detailed experimental data for this specific compound are somewhat limited in the public domain, its chemical properties and reactivity can be largely predicted based on the well-established chemistry of its constituent functional groups. This guide provides a foundational understanding of this compound, which should empower researchers to effectively incorporate it into their synthetic strategies for the development of novel molecules with desired biological activities.

References

An In-Depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals and functional materials.[1] Among these, halogenated and hydroxylated nicotinaldehydes represent a class of versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide focuses on a specific, yet underexplored member of this family: 5-Bromo-4-hydroxynicotinaldehyde (CAS Number: 1289109-05-2).

While this compound is commercially available, detailed synthetic protocols and comprehensive characterization data are not widely disseminated in peer-reviewed literature. This guide aims to bridge that gap. By combining available supplier data with established principles of organic synthesis and spectroscopic analysis, we will provide a robust technical overview. We will delve into its physicochemical properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications in drug discovery and organic synthesis. This document is designed to be a practical resource, empowering researchers to confidently incorporate this compound into their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a trifunctionalized pyridine derivative. The presence of a bromine atom, a hydroxyl group, and an aldehyde group on the pyridine ring imparts a unique combination of reactivity, making it a valuable intermediate for further chemical modifications.

PropertyValueSource
CAS Number 1289109-05-2[2]
Molecular Formula C₆H₄BrNO₂[2]
Molecular Weight 202.01 g/mol [3]
IUPAC Name 5-bromo-4-hydroxypyridine-3-carbaldehyde[2]
Physical Form Solid[2]
Purity Typically ≥95%[2][4]
Storage Conditions Inert atmosphere, room temperature[2]

InChI Key: KPMMFNJPSDBZTB-UHFFFAOYSA-N[2]

Proposed Synthesis and Mechanistic Considerations

Conceptual Synthetic Workflow

G start 4-Hydroxynicotinaldehyde bromination Brominating Agent (e.g., NBS, Br₂) Solvent (e.g., Acetic Acid, Dichloromethane) start->bromination Electrophilic Aromatic Substitution workup Aqueous Workup and Purification (e.g., Recrystallization, Chromatography) bromination->workup product This compound workup->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the bromination of activated pyridine rings. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary.

Materials:

  • 4-Hydroxynicotinaldehyde

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic Acid or Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization or column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxynicotinaldehyde (1.0 eq) in a suitable solvent such as acetic acid or DCM.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0-1.2 eq) portion-wise at room temperature. If using liquid bromine, it should be added dropwise, potentially at a lower temperature to control reactivity. The hydroxyl group at the 4-position is an activating group, directing the electrophilic bromine to the ortho and para positions. The 5-position is sterically accessible and electronically favored for substitution.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture to room temperature. If DCM was used as the solvent, it can be washed sequentially with water, a dilute solution of sodium thiosulfate (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine. If acetic acid was the solvent, the mixture may be carefully poured into ice water and the resulting precipitate collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted data based on the structure and known chemical shifts of similar compounds.[5]

¹H NMR Spectroscopy
  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.

  • Aromatic Protons (Pyridine Ring): Two singlets are anticipated for the two protons on the pyridine ring.

    • H-2 Proton: A singlet around δ 8.2-8.5 ppm .

    • H-6 Proton: A singlet around δ 8.5-8.8 ppm .

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically appearing between δ 5.0 and 12.0 ppm .

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 185-195 ppm .

  • Aromatic Carbons (Pyridine Ring):

    • C-Br (C-5): Expected around δ 110-120 ppm .

    • C-OH (C-4): Expected around δ 155-165 ppm .

    • C-CHO (C-3): Expected around δ 125-135 ppm .

    • C-2 & C-6: Expected in the range of δ 140-155 ppm .

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Weak to medium bands around 3000-3100 cm⁻¹ .

  • C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹ .[6]

  • C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹ .

Mass Spectrometry
  • Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 201 and m/z 203 .

  • Fragmentation: Common fragmentation patterns for aldehydes would include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[7] Further fragmentation of the pyridine ring would also be expected.

Reactivity and Potential Applications

The trifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules.

G core This compound aldehyde Aldehyde Group (Position 3) core->aldehyde Reactive Site hydroxyl Hydroxyl Group (Position 4) core->hydroxyl Reactive Site bromine Bromine Atom (Position 5) core->bromine Reactive Site aldehyde_rxns Reductive Amination Wittig Reaction Condensation Reactions (e.g., Schiff Base Formation) aldehyde->aldehyde_rxns Derivatization Pathways hydroxyl_rxns O-Alkylation O-Acylation Etherification hydroxyl->hydroxyl_rxns Derivatization Pathways bromine_rxns Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination Stille Coupling bromine->bromine_rxns Derivatization Pathways

Caption: Reactivity map of this compound.

Applications in Drug Discovery

The pyridine core is a well-established privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Halogenated pyridines are particularly valuable as they can act as bioisosteres for other groups and provide a handle for further synthetic modifications.

  • Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors. The functional groups on this compound could be elaborated to interact with the hinge region and other binding pockets of various kinases.

  • Antimicrobial and Antiviral Agents: Schiff bases and other derivatives of hydroxy- and bromo-substituted aldehydes have shown promising antimicrobial and antiviral activities.[9][10] The aldehyde group can be readily converted to an imine, which can coordinate with metal ions to form complexes with enhanced biological activity.[9]

  • Scaffold for Combinatorial Chemistry: The three distinct reactive sites allow for the generation of diverse chemical libraries through parallel synthesis, which is a key strategy in modern drug discovery.

Applications in Organic Synthesis and Materials Science
  • Synthesis of Heterocyclic Systems: The aldehyde and hydroxyl groups can participate in cyclization reactions to form fused heterocyclic systems, which are of interest in both medicinal chemistry and materials science.

  • Ligand Synthesis: The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for metal ions, making this molecule a potential precursor for the synthesis of novel ligands for catalysis.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion and Future Outlook

This compound is a promising, yet underutilized, building block in organic synthesis and medicinal chemistry. Its trifunctional nature provides a wealth of opportunities for the creation of novel and complex molecules. While the lack of extensive published data presents a challenge, the fundamental principles of organic chemistry allow for a confident prediction of its reactivity and potential applications. It is our hope that this technical guide will stimulate further research into this versatile compound, leading to new discoveries in drug development, materials science, and beyond. As more researchers begin to explore its potential, we anticipate a significant increase in the available literature, further solidifying its place as a valuable tool in the synthetic chemist's arsenal.

References

5-Bromo-4-hydroxynicotinaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its pyridine core is a prevalent scaffold in numerous pharmacologically active molecules. The strategic placement of three distinct functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and a versatile bromine atom—makes it an invaluable building block for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a representative synthetic pathway, and its critical applications in modern synthetic strategies, such as multicomponent reactions, which accelerate the discovery of novel therapeutic agents.

Core Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 1289109-05-2, is a substituted pyridine derivative.[1][2] The core structure consists of a pyridine ring functionalized with a formyl (aldehyde) group at the 3-position, a hydroxyl group at the 4-position, and a bromine atom at the 5-position. The name "nicotinaldehyde" specifically refers to the 3-formylpyridine scaffold.[3][4][5]

An important structural consideration is the potential for keto-enol tautomerism. The 4-hydroxypyridine form can exist in equilibrium with its 4-pyridone tautomer. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the molecule's reactivity and intermolecular interactions.

cluster_0 cluster_1 mol mol mol2 mol2 mol->mol2 Tautomerization

Caption: Tautomeric forms of the core molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1289109-05-2[1][2]
Molecular Formula C₆H₄BrNO₂[1][6]
Molecular Weight 202.01 g/mol [1][6]
IUPAC Name This compound[1]
InChI Key KPMMFNJPSDBZTB-UHFFFAOYSA-N[1][2]
Physical Form Solid[1]
Typical Purity ≥95%[1][2]
Storage Conditions Inert atmosphere, room temperature[1]

Spectroscopic and Analytical Profile

While specific experimental spectra are proprietary to manufacturers, a theoretical analysis based on the molecule's structure allows for the prediction of its key spectroscopic features. This is crucial for reaction monitoring and final product characterization.

Table 2: Predicted Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aldehyde Proton (-CHO)δ 9.5 - 10.5 ppmDeshielded proton adjacent to an electron-withdrawing carbonyl group.
Aromatic Protonsδ 7.0 - 8.5 ppmTwo distinct singlets or narrow doublets corresponding to protons at C2 and C6 of the pyridine ring.
Hydroxyl Proton (-OH)δ 5.0 - 12.0 ppm (broad)Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Carbonyl Carbon (C=O)δ 185 - 200 ppmCharacteristic chemical shift for an aldehyde carbon.
Aromatic Carbonsδ 110 - 160 ppmSix distinct signals for the carbons of the pyridine ring, with shifts influenced by the attached functional groups.
IR Spectroscopy O-H Stretch3200 - 3600 cm⁻¹ (broad)Indicative of the hydroxyl group, broadened by hydrogen bonding.
C=O Stretch (Aldehyde)1680 - 1710 cm⁻¹Strong absorption characteristic of an aromatic aldehyde.
C=C & C=N Stretches1400 - 1600 cm⁻¹Aromatic ring vibrations.
Mass Spectrometry Molecular Ion Peak [M]⁺m/z 201/203A characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Purification

The synthesis of substituted pyridines can be complex. While several routes to this compound are conceivable, a robust and logical approach involves the selective bromination and subsequent formylation of a suitable pyridine precursor. The following protocol is a representative method based on established organometallic and electrophilic substitution principles.

Experimental Protocol: A Representative Synthesis

This protocol outlines a two-step synthesis starting from 4-hydroxypyridine. The causality behind this choice is the commercial availability of the starting material and the well-documented regioselectivity of electrophilic substitution on the pyridine ring.

Step 1: Bromination of 4-Hydroxypyridine

  • In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium thiosulfate to consume excess bromine.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • The resulting precipitate, 3,5-dibromo-4-hydroxypyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Regioselective Formylation via Lithiation-Formylation

  • Suspend the 3,5-dibromo-4-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. The rationale for this step is to perform a selective lithium-halogen exchange at one of the bromine positions. The C3 position is generally more susceptible to this exchange than the C5 position.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, which serves as the formylating agent.

  • Maintain the temperature at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.

start Start: 4-Hydroxypyridine step1 Step 1: Bromination Reagents: Br₂, Acetic Acid Conditions: 0°C to RT start->step1 intermediate Intermediate: 3,5-Dibromo-4-hydroxypyridine step1->intermediate step2 Step 2: Formylation Reagents: n-BuLi, DMF Conditions: -78°C to RT intermediate->step2 product Crude Product step2->product purification Purification: Column Chromatography product->purification final_product Final Product: This compound purification->final_product core This compound aldehyde_node Aldehyde Group (-CHO) core->aldehyde_node bromo_node Bromo Group (-Br) core->bromo_node hydroxy_node Hydroxy Group (-OH) core->hydroxy_node reductive_amination Reductive Amination -> Substituted Amines aldehyde_node->reductive_amination wittig Wittig Reaction -> Alkenes aldehyde_node->wittig biginelli Biginelli Reaction -> Dihydropyrimidinones aldehyde_node->biginelli suzuki Suzuki Coupling -> Bi-aryl Compounds bromo_node->suzuki sonogashira Sonogashira Coupling -> Alkynyl Pyridines bromo_node->sonogashira buchwald Buchwald-Hartwig -> Arylamines bromo_node->buchwald alkylation O-Alkylation -> Ethers (e.g., Williamson) hydroxy_node->alkylation acylation O-Acylation -> Esters hydroxy_node->acylation

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-hydroxynicotinaldehyde is a key heterocyclic building block in medicinal chemistry, offering a unique substitution pattern for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathways to this valuable compound. Two primary strategies are explored: the hydrolysis of a 4-chloro precursor and the direct bromination of a 4-hydroxy intermediate. This document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods to empower researchers in their synthetic endeavors.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved pharmaceuticals. The targeted functionalization of this ring system allows for the fine-tuning of physicochemical and pharmacological properties. This compound, with its strategically placed bromo, hydroxyl, and aldehyde functionalities, presents a versatile platform for generating diverse molecular libraries through subsequent chemical modifications. The aldehyde group serves as a handle for reductive amination, Wittig reactions, and condensations, while the bromo substituent is amenable to various cross-coupling reactions, and the hydroxyl group can be derivatized to modulate solubility and hydrogen bonding capacity. This guide aims to provide a detailed technical overview of the synthetic routes to this important intermediate.

Pathway 1: Synthesis via Hydrolysis of a 4-Chloro Precursor

This is arguably the most common and reliable approach, leveraging the commercial availability of precursors and the well-established principles of nucleophilic aromatic substitution on electron-deficient pyridine rings. The general strategy involves the synthesis of 5-Bromo-4-chloronicotinaldehyde, followed by the hydrolysis of the 4-chloro group.

Logical Workflow for Pathway 1

G cluster_0 Synthesis of 5-Bromo-4-chloronicotinaldehyde cluster_1 Hydrolysis Precursor Suitable Pyridine Precursor Formylation Formylation (e.g., Vilsmeier-Haack) Precursor->Formylation Introduce aldehyde group Methanol_Precursor (5-Bromo-4-chloropyridin-3-yl)methanol Precursor->Methanol_Precursor Introduce hydroxymethyl group Aldehyde_Precursor 5-Bromo-4-chloronicotinaldehyde Formylation->Aldehyde_Precursor Oxidation Oxidation Oxidation->Aldehyde_Precursor Methanol_Precursor->Oxidation e.g., PCC, MnO2 Hydrolysis Nucleophilic Aromatic Substitution (Hydrolysis) Aldehyde_Precursor->Hydrolysis Replace -Cl with -OH Target_Molecule This compound Hydrolysis->Target_Molecule G Precursor Suitable Pyridine Precursor Formation Formation of 4-Hydroxynicotinaldehyde Precursor->Formation Bromination Electrophilic Bromination Formation->Bromination Introduce bromo group Target_Molecule This compound Bromination->Target_Molecule

Spectroscopic Profile of 5-Bromo-4-hydroxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Bromo-4-hydroxynicotinaldehyde, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from structurally related analogs, offering a robust framework for the identification and characterization of this compound.

Introduction: The Significance of this compound

This compound belongs to the family of substituted pyridines, a class of heterocyclic compounds of immense interest in pharmaceutical and materials research. The presence of a bromine atom, a hydroxyl group, and an aldehyde function on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a versatile building block for the synthesis of more complex molecular architectures. Accurate and unambiguous characterization of this intermediate is paramount for ensuring the integrity and purity of downstream products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton. The predicted chemical shifts (δ) are presented in Table 1, based on the analysis of similar substituted pyridines.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7s-
H-68.3 - 8.5s-
Aldehyde (-CHO)9.8 - 10.2s-
Hydroxyl (-OH)10.0 - 12.0br s-

Causality of Chemical Shifts:

  • H-2 and H-6: These protons are adjacent to the electron-withdrawing nitrogen atom in the pyridine ring, which deshields them, causing their signals to appear at a high chemical shift (downfield). The bromine atom at position 5 and the hydroxyl group at position 4 also influence the electronic environment, contributing to the specific chemical shifts.

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a signal in the far downfield region.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton can be broad and its position is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized in Table 2.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3125 - 130
C-4160 - 165
C-5105 - 110
C-6145 - 150
Aldehyde (-CHO)190 - 195

Interpretation of the Spectrum:

  • C-4 (bearing -OH): This carbon is expected to be significantly downfield due to the deshielding effect of the directly attached electronegative oxygen atom.

  • C-5 (bearing -Br): The carbon atom attached to the bromine atom will also experience a downfield shift, though typically less pronounced than that caused by an oxygen atom.

  • Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde group is characteristically found at a very low field (high ppm value) due to the strong deshielding effect of the double-bonded oxygen.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable structural elucidation.[5][6]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Use a pulse angle of 30-45° and a relaxation delay of 2-5 seconds.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 Add 0.5-0.7 mL deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 setup1 Insert sample prep3->setup1 setup2 Lock on deuterium signal setup1->setup2 setup3 Shim magnetic field setup2->setup3 acq1 Acquire 1H NMR setup3->acq1 acq2 Acquire 13C NMR acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 final final proc3->final Final Spectrum fragmentation_pathway M [M+H]⁺ m/z 201.95/203.95 F1 [M+H - CO]⁺ m/z 173.96/175.96 M->F1 - CO F2 [M+H - Br]⁺ m/z 122.04 M->F2 - Br•

References

5-Bromo-4-hydroxynicotinaldehyde solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-hydroxynicotinaldehyde

This guide provides a comprehensive technical overview of the solubility and stability of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. Acknowledging the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust predictive analysis and practical guidance for researchers, scientists, and drug development professionals.

Introduction: Chemical Identity and Significance

This compound, with the molecular formula C₆H₄BrNO₂, is a substituted pyridine derivative. Its structure, featuring a bromine atom, a hydroxyl group, and an aldehyde functional group on a pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The interplay of these functional groups dictates its physicochemical properties, including solubility and stability, which are critical parameters in drug development, influencing formulation, bioavailability, and shelf-life.

PropertyValueSource
Molecular Formula C₆H₄BrNO₂[1]
Molecular Weight 202.01 g/mol [1]
Physical Form Solid
CAS Number 1289109-05-2[2]

Solubility Profile: A Predictive Analysis

Direct experimental data on the solubility of this compound is not extensively reported. However, a reasoned estimation of its solubility in various solvents can be derived from its structural features and by analogy to similar compounds.

Aqueous Solubility

The presence of a hydroxyl group and a pyridine nitrogen atom suggests that this compound can act as both a hydrogen bond donor and acceptor, respectively. This would typically confer some degree of aqueous solubility. However, the molecule also possesses a brominated aromatic ring, which is hydrophobic and will counteract this effect.

The pH of the aqueous medium is expected to have a significant impact on solubility. The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. In acidic solutions, the pyridine nitrogen will be protonated, forming a pyridinium salt, which is expected to be more water-soluble. Conversely, in basic solutions, the hydroxyl group can be deprotonated to form a phenoxide-like anion, which should also enhance aqueous solubility. A U-shaped solubility profile with respect to pH is therefore anticipated, with the lowest solubility around the isoelectric point.

Solubility in Organic Solvents

Based on its polar functional groups, this compound is expected to be soluble in polar organic solvents.

Table of Predicted Solubilities:

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the hydroxyl and aldehyde groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateCan act as hydrogen bond acceptors and have high dielectric constants.
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant solubility.
Experimental Protocol for Solubility Determination

A robust method for experimentally determining the solubility of this compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water at various pH values, methanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. A suitable starting point for an HPLC method would be a reversed-phase C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength corresponding to the absorbance maximum of the compound.[3]

  • Calculation: Determine the concentration of the compound in the supernatant by comparing the peak area to a calibration curve prepared from standards of known concentration.

G A Add excess solid to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate concentration E->F

Caption: Workflow for experimental solubility determination.

Stability Profile: Key Considerations and Degradation Pathways

The stability of this compound is crucial for its handling, storage, and application. Several factors can influence its degradation.

Recommended Storage Conditions

Suppliers recommend storing this compound in a dry, inert atmosphere at room temperature or refrigerated (2-8°C).[1] This suggests that the compound is susceptible to degradation by atmospheric moisture and possibly oxygen.

Potential Degradation Pathways

The aldehyde functional group is the most likely site of chemical instability. Potential degradation pathways include:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-Bromo-4-hydroxynicotinic acid). This can be accelerated by exposure to air (autoxidation) or oxidizing agents. The kinetics of oxidation of aromatic aldehydes with bromine have been studied, indicating a potential for reactivity.[4]

  • Photodegradation: Aromatic aldehydes can be susceptible to degradation upon exposure to light. Photodegradation of brominated aromatic compounds can also occur.[5]

  • Reaction with Nucleophiles: The electrophilic aldehyde can react with nucleophiles.

The brominated pyridine ring is generally stable, but dehalogenation can occur under certain reductive conditions, particularly in the presence of catalysts.[6]

Forced Degradation Studies: An Experimental Approach

To comprehensively assess the stability of this compound, forced degradation studies under various stress conditions are recommended.

Experimental Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from its degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.

  • Mass Spectrometry: Employ LC-MS/MS to identify the mass of the degradation products and elucidate their structures.[3]

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photodegradation Photo->HPLC PDA Peak Purity (PDA) HPLC->PDA LCMS Structure Elucidation (LC-MS/MS) PDA->LCMS Parent This compound Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo

Caption: Forced degradation study workflow.

Analytical Methodologies

The development of robust analytical methods is paramount for the accurate quantification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the recommended method for routine analysis, purity assessment, and quantification in solubility and stability studies.[3]

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at the wavelength of maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the sensitive and selective quantification of the compound in complex matrices and for the identification of metabolites and degradation products.[3]

Conclusion and Future Directions

While direct experimental data for this compound remains scarce, a comprehensive understanding of its likely solubility and stability profile can be constructed through the application of fundamental chemical principles and by analogy to structurally related molecules. The aldehyde functional group is predicted to be the primary site of instability, with oxidation being a key degradation pathway. The compound's solubility is expected to be pH-dependent and favorable in polar organic solvents.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to generate robust, quantitative data for this compound. Such data is essential for advancing its application in drug discovery and development, enabling informed decisions on formulation, storage, and handling. Further research to generate and publish this specific data would be a valuable contribution to the scientific community.

References

An In-Depth Technical Guide to the Purity Analysis of 5-Bromo-4-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the journey from a promising molecule to a therapeutic agent is paved with exacting standards. For drug development professionals, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 5-Bromo-4-hydroxynicotinaldehyde, a substituted pyridine, represents a class of heterocyclic compounds that are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product. This guide provides a comprehensive, in-depth exploration of the methodologies and underlying scientific principles for the robust purity analysis of this compound, grounded in authoritative regulatory frameworks and field-proven analytical strategies.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
CAS Number 1289109-05-2[1]
Molecular Formula C₆H₄BrNO₂[1]
Molecular Weight 202.01 g/mol [1]
Appearance Solid[1]
Purity (Typical) ≥95%[1]
Storage Conditions Inert atmosphere, room temperature[1]

Potential Impurities: A Synthesis-Informed Perspective

Process-Related Impurities
  • Starting Materials: Unreacted precursors, such as 4-hydroxynicotinaldehyde, could be present in the final product.

  • By-products of Bromination: The bromination of hydroxypyridines can lead to the formation of regioisomers (e.g., 2-bromo or 6-bromo isomers) or poly-brominated species, depending on the reaction conditions.[4]

  • Reagents and Catalysts: Residual reagents, catalysts, and solvents used in the synthesis and purification steps are also potential impurities.[5]

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[6][7][8] For an aldehyde-containing compound like this compound, potential degradation pathways include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (5-Bromo-4-hydroxynicotinic acid).

  • Photodegradation: Exposure to light can induce various degradation pathways in pyridine derivatives.[2]

Authoritative Grounding: The ICH Guidelines

The purity requirements for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) are governed by the International Council for Harmonisation (ICH) guidelines. These documents provide a framework for ensuring the quality, safety, and efficacy of pharmaceutical products.[4][5][9][10][11][12][13][14][15][16]

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities.[5][13][15][16] For a new drug substance, impurities present at a level of 0.10% or higher should generally be identified.[5]

  • ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline outlines the principles of Good Manufacturing Practice (GMP) for the production of APIs, which includes the control of impurities.[4][10][11][12][14]

The purity analysis of this compound must be conducted within the framework of these guidelines to ensure regulatory compliance.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is necessary to comprehensively assess the purity of this compound. The selection of methods should be based on their ability to separate the main component from potential impurities and to provide quantitative results with high accuracy and precision.[6][17][18]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating reversed-phase HPLC (RP-HPLC) method is the preferred approach.[17][19][20]

Objective: To develop a validated RP-HPLC-UV method for the determination of the purity of this compound and to separate it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Phosphoric acid in WaterAcidified mobile phase improves peak shape for pyridine compounds.[19]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is necessary to elute both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A PDA detector can be used to assess peak purity.
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][21][22][23] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[17] This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-Level Workflow for HPLC Purity Analysis.

Gas Chromatography (GC)

GC is a valuable technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[24]

Objective: To identify and quantify volatile and semi-volatile impurities using GC coupled with Mass Spectrometry (MS).

Instrumentation:

  • GC system with a capillary column, an autosampler, and a mass spectrometer detector.

GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust column for general purpose analysis.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program is necessary to separate compounds with a range of boiling points.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Mass Range 40-450 amuCovers the expected mass range of the analyte and potential impurities.

Sample Preparation:

  • Dissolve a known amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • The concentration should be optimized to avoid column overloading.

GCMS_Workflow Sample Sample in Volatile Solvent Injection GC Injection Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Quadrupole Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection DataSystem Data System & Library Search Detection->DataSystem

Caption: Workflow for GC-MS Impurity Identification.

Spectroscopic Methods for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural confirmation of the main component and the identification of unknown impurities.[20][25][26][27][28] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Features:

  • Signals corresponding to the aromatic protons on the pyridine ring.

  • A signal for the aldehyde proton.

  • A signal for the hydroxyl proton.

Expected ¹³C NMR Features:

  • Signals for the carbon atoms of the pyridine ring.

  • A signal for the carbonyl carbon of the aldehyde.

MS provides information about the molecular weight of the compound and its fragmentation pattern, which is crucial for structural elucidation. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its impurities.

Data Interpretation and Reporting

The purity of this compound is typically reported as a percentage, often calculated using the area normalization method from the HPLC chromatogram. All impurities above the reporting threshold of 0.05% should be reported.[9] Impurities exceeding the identification threshold of 0.10% require structural identification.[5] The final report should include a summary of all analytical methods used, the validation data, and a detailed impurity profile of the batch.

Conclusion: A Commitment to Quality

The purity analysis of this compound is a rigorous process that demands a deep understanding of analytical chemistry, synthetic organic chemistry, and regulatory requirements. By employing a combination of chromatographic and spectroscopic techniques within the framework of the ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate. This commitment to scientific integrity and analytical excellence is paramount in the successful development of new medicines.

References

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-4-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-4-hydroxynicotinaldehyde stands as a molecule of significant interest at the confluence of several key pharmacophores: a pyridine core, a halogen substituent, a hydroxyl group, and a reactive aldehyde. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural analogues provides a compelling rationale for its investigation as a potential therapeutic agent. This guide delineates the prospective biological activities of this compound, rooted in the established pharmacology of bromo-pyridines, hydroxypyridines, and related phenolic aldehydes. We present a series of detailed experimental workflows for the systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial potential. Furthermore, this document outlines strategies for leveraging the molecule's inherent chemical reactivity for the synthesis of derivative libraries to probe structure-activity relationships (SAR). This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of this intriguing heterocyclic aldehyde.

Introduction: Deconstructing the Pharmacological Potential

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs, owing to its ability to engage in hydrogen bonding and its susceptibility to diverse chemical modifications.[1] The introduction of a bromine atom, a hydroxyl group, and an aldehyde moiety onto this core in this compound creates a unique electronic and steric landscape, suggesting several avenues for biological interaction.

  • The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to biological targets such as enzymes and receptors.[1]

  • The Bromo Substituent: The bromine atom significantly alters the electronic properties of the pyridine ring and can serve as a handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse analogues for SAR studies.[2][3]

  • The Hydroxyl Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, and its acidity can be crucial for interactions in active sites. Its presence is often associated with antioxidant and anti-inflammatory properties in related compounds.[4][5]

  • The Aldehyde Functionality: The aldehyde group is a versatile chemical entity, capable of forming Schiff bases with amino groups in proteins, a mechanism that can lead to reversible or irreversible inhibition of enzyme activity. It also provides a reactive site for further derivatization.

This combination of functional groups suggests that this compound is a prime candidate for screening against a variety of biological targets. The following sections will explore its most promising potential activities and provide detailed protocols for their investigation.

Potential Anticancer Activity

The structural similarity of this compound to bromophenols, which have demonstrated anticancer properties, provides a strong rationale for investigating its potential as an anticancer agent.[6] The proposed mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Many phenolic compounds exert their anticancer effects by inducing oxidative stress within cancer cells, leading to the activation of apoptotic pathways. The aldehyde group in this compound could potentially react with intracellular thiols, such as glutathione, depleting the cell's antioxidant defenses and further sensitizing it to apoptosis.

Experimental Protocol: Cell Viability and Apoptosis Assays

A tiered approach is recommended to evaluate the anticancer potential, starting with broad screening across a panel of cancer cell lines, followed by more detailed mechanistic studies.

Step 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., HCT 116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Step 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Diagram: Anticancer Screening Workflow

anticancer_workflow start Start: Cancer Cell Lines viability Cell Viability Assay (MTT) Determine IC50 start->viability Treat with Compound apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Use IC50 concentrations mechanistic Mechanistic Studies (e.g., Western Blot for caspases) apoptosis->mechanistic Confirm apoptotic pathway end End: Anticancer Potential Assessed mechanistic->end

Caption: Workflow for assessing the anticancer activity of this compound.

Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Phenolic compounds, including hydroxybenzaldehydes and marine-derived bromophenols, are known to possess anti-inflammatory properties.[4][5] this compound could potentially modulate inflammatory pathways by inhibiting pro-inflammatory enzymes or suppressing the production of inflammatory mediators. A plausible mechanism is through the Nrf2/HO-1 pathway, which is known to be activated by some bromophenols to protect against oxidative stress.[7]

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The compound may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. It could also suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells.

Experimental Protocol: Measurement of Inflammatory Markers

Step 1: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a complete medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

  • Cytokine Measurement (ELISA): Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

Step 2: Cyclooxygenase (COX) Inhibition Assay

  • Enzyme Source: Use commercially available COX-1 and COX-2 enzyme kits.

  • Assay Procedure: Perform the assay according to the manufacturer's instructions, which typically involves measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2).

  • Data Analysis: Determine the IC50 of this compound for both COX-1 and COX-2 to assess its inhibitory activity and selectivity.

Diagram: Anti-inflammatory Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound 5-Bromo-4-hydroxy- nicotinaldehyde Compound->NFkB Inhibition

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromonicotinaldehyde is a pivotal building block in contemporary medicinal chemistry and synthetic organic chemistry. Its utility stems from a unique molecular architecture featuring a pyridine ring, a bromine atom amenable to cross-coupling, and a highly reactive aldehyde group. This guide provides an in-depth exploration of the aldehyde's reactivity, presenting it not as an isolated functional group, but as a component of a multifunctional scaffold. We will dissect the electronic factors governing its behavior, detail key transformations, and provide field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

The Electronic Landscape of 5-Bromonicotinaldehyde: A Tale of Two Electron Sinks

The reactivity of the aldehyde in 5-bromonicotinaldehyde is fundamentally governed by the powerful electron-withdrawing inductive effects of both the pyridine nitrogen and the bromine atom. The nitrogen atom, through its position meta to the aldehyde, exerts a significant pull on the electron density of the ring. This, combined with the inductive effect of the bromine atom, renders the carbonyl carbon exceptionally electrophilic and, consequently, highly susceptible to nucleophilic attack.

This heightened electrophilicity is a double-edged sword. While it facilitates a host of desirable transformations, it also introduces a significant challenge: chemoselectivity. Many synthetic strategies targeting the C-Br bond (e.g., palladium-catalyzed cross-coupling reactions) employ nucleophilic or basic conditions that can trigger unwanted side reactions at the aldehyde.[1] A successful synthetic campaign often hinges on understanding and controlling this delicate balance of reactivity.

To Protect or Not to Protect: A Critical Strategic Decision

Given the high reactivity of the aldehyde, a primary consideration in any multi-step synthesis is the necessity of a protecting group. The aldehyde can undergo reduction to an alcohol, form imines with amine reagents, or react with strong bases and nucleophiles, complicating reaction outcomes and purification.[2]

The formation of a cyclic acetal, typically with ethylene glycol under acidic catalysis, is the most robust and widely adopted protection strategy.[3][4] Acetals are exceptionally stable under the basic and nucleophilic conditions common to many cross-coupling reactions but are readily cleaved with aqueous acid to regenerate the aldehyde.[5]

G start Synthetic Goal Involving 5-Bromonicotinaldehyde condition Are reaction conditions basic, nucleophilic, or reductive? start->condition protect Protect Aldehyde (e.g., as Acetal) condition->protect Yes proceed Proceed Directly with Reaction at Aldehyde condition->proceed No react Perform Desired Reaction (e.g., Suzuki Coupling at C-Br) protect->react deprotect Deprotect Aldehyde (Aqueous Acid) react->deprotect end Final Product deprotect->end proceed->end

Caption: Decision workflow for aldehyde protection strategy.

Experimental Protocol: Acetal Protection

This protocol describes the formation of 5-bromo-3-(1,3-dioxolan-2-yl)pyridine.

Materials:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 5-bromonicotinaldehyde, toluene, ethylene glycol, and p-TsOH.

  • Fit the flask with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture with saturated aqueous sodium bicarbonate, followed by water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected product, which can often be used without further purification.

Key Transformations of the Aldehyde Group

The electrophilic nature of the aldehyde carbonyl enables a wide variety of powerful chemical transformations.

Nucleophilic Addition: The Fundamental Reaction

The cornerstone of aldehyde reactivity is the nucleophilic addition reaction. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product.[6][7]

G reagents 5-Bromonicotinaldehyde Nucleophile (Nu:⁻) step1 Step 1: Nucleophilic Attack sp² Carbonyl Carbon is attacked by Nu:⁻ reagents->step1 intermediate Tetrahedral Alkoxide Intermediate sp³ Hybridized step1->intermediate step2 Step 2: Protonation Alkoxide is protonated by an acid source (H-A) intermediate->step2 product Final Product Alcohol step2->product

Caption: General mechanism of nucleophilic addition.

Imine (Schiff Base) Formation and Reductive Amination

Primary amines readily react with 5-bromonicotinaldehyde in a nucleophilic addition-elimination reaction to form imines, also known as Schiff bases.[2] This reaction is often catalyzed by a trace amount of acid. These imine intermediates can be subsequently reduced in situ to form secondary amines, a process known as reductive amination.[8] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents as they are mild enough not to reduce the starting aldehyde but will readily reduce the protonated imine intermediate.[9]

Experimental Protocol: Reductive Amination

Materials:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

Procedure:

  • Dissolve 5-bromonicotinaldehyde and the amine in the chosen solvent in a round-bottom flask.

  • If the amine salt is used, add one equivalent of a non-nucleophilic base like triethylamine. A catalytic amount of acetic acid can be added to facilitate imine formation.[10]

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise, as the reaction can be exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

Carbon-carbon double bonds can be constructed from the aldehyde using phosphorus-based reagents.

  • The Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene.[11][12] Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[12] A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to remove.[11]

  • The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a popular alternative that uses a phosphonate-stabilized carbanion.[13] It offers several advantages, including generally higher (E)-selectivity for the resulting alkene and a water-soluble phosphate byproduct that is easily removed during aqueous workup.[14][15]

G cluster_0 Wittig / HWE Reaction reagents 5-Bromonicotinaldehyde Phosphorus Ylide or Phosphonate Carbanion cycloaddition Nucleophilic Addition Forms Betaine or directly Oxaphosphetane Intermediate reagents->cycloaddition elimination Elimination Ring collapse cycloaddition->elimination products Alkene Product Phosphine Oxide or Phosphate Byproduct elimination->products

Caption: Simplified mechanism for Wittig/HWE reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an "active methylene" compound (a compound with two electron-withdrawing groups attached to a CH₂ group, e.g., malononitrile or diethyl malonate).[9][16] The reaction is typically catalyzed by a weak base and results in an α,β-unsaturated product after dehydration.[17]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine or Ammonium Acetate (catalytic amount)

  • Ethanol or Isopropanol

Procedure:

  • Dissolve 5-bromonicotinaldehyde and malononitrile in the alcohol solvent in a round-bottom flask.

  • Add a catalytic amount of piperidine or ammonium acetate.

  • Stir the mixture at room temperature or with gentle heating. The product often precipitates from the solution upon formation.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Addition of Organometallic Reagents

Strongly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX), readily add to the aldehyde to form secondary alcohols after acidic workup.[6][18] Due to the extremely basic nature of Grignard reagents, this reaction is incompatible with acidic protons and many other functional groups, and protection strategies for other parts of a molecule may be necessary.

Oxidation to Carboxylic Acid

The aldehyde can be easily oxidized to the corresponding carboxylic acid, 5-bromonicotinic acid, a valuable synthetic intermediate in its own right.[15] A variety of oxidizing agents can be employed, with a common and effective method being the Pinnick oxidation using sodium chlorite (NaClO₂) buffered with a phosphate salt.[19]

Participation in Multicomponent Reactions (MCRs)

The reactivity of the aldehyde group makes 5-bromonicotinaldehyde an excellent component for multicomponent reactions, which allow for the rapid construction of complex molecules in a single step.

  • Biginelli Reaction: This is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to produce dihydropyrimidinones (DHPMs), a scaffold with a wide range of biological activities.[16]

  • Ugi Reaction: This versatile four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide, enabling the rapid generation of diverse, peptide-like molecules.[16]

Table 1: Summary of Key Aldehyde Reactions
Reaction ClassReagent(s)Product TypeKey Considerations
Schiff Base Formation Primary Amine (R-NH₂)ImineOften acid-catalyzed; reversible.
Reductive Amination Amine, NaBH(OAc)₃AmineMild reduction conditions preserve other groups.
Grignard Addition Grignard Reagent (R-MgX)Secondary AlcoholHighly basic; incompatible with acidic protons.
Reduction Sodium Borohydride (NaBH₄)Primary AlcoholChemoselective for aldehydes/ketones over esters.
Oxidation (Pinnick) Sodium Chlorite (NaClO₂)Carboxylic AcidMild conditions with high functional group tolerance.
Wittig Olefination Phosphorus YlideAlkeneStereochemistry depends on ylide stability.
HWE Olefination Phosphonate Carbanion(E)-Alkene (typically)Easy removal of byproduct.
Knoevenagel Condensation Active Methylene Cmpd.α,β-Unsaturated ProductBase-catalyzed condensation-dehydration.
Biginelli Reaction β-ketoester, UreaDihydropyrimidinoneAcid-catalyzed three-component reaction.

Conclusion

The aldehyde group in 5-bromonicotinaldehyde is a versatile and highly reactive functional handle. Its pronounced electrophilicity, a direct consequence of the electronic influence of the pyridine ring and bromine atom, enables a vast array of transformations crucial for drug discovery and complex molecule synthesis. However, this same reactivity necessitates a thoughtful and strategic approach, particularly when manipulations at the C-Br bond are desired. Mastery of this chemistry is achieved not just by knowing the reactions, but by understanding the underlying principles of chemoselectivity and employing robust strategies, such as protecting groups, to orchestrate the desired synthetic outcome. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to unlock the full potential of this powerful synthetic building block.

References

Methodological & Application

Synthesis of 5-Bromo-4-hydroxynicotinaldehyde from Nicotinic Acid Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-bromo-4-hydroxynicotinaldehyde, a valuable building block in medicinal chemistry and drug development. The synthetic strategy originates from readily available nicotinic acid derivatives and involves a two-step process: regioselective bromination followed by a Vilsmeier-Haack formylation. This application note details the underlying chemical principles, provides step-by-step protocols, and offers insights into the critical parameters of each reaction stage.

Introduction

Substituted pyridines are privileged scaffolds in a vast array of pharmaceuticals and bioactive molecules. Specifically, functionalized nicotinaldehydes serve as versatile intermediates for the construction of more complex molecular architectures. This compound, with its strategically placed functional groups—a bromine atom for cross-coupling reactions, a hydroxyl group for etherification or modulation of electronic properties, and an aldehyde for chain extension or reductive amination—is a highly sought-after precursor in the synthesis of novel therapeutic agents. This guide outlines a reliable and reproducible synthetic route to this key intermediate.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed through a two-step sequence starting from 4-hydroxynicotinic acid, a derivative of nicotinic acid. The synthetic pathway is illustrated below:

Synthesis_Pathway 4-Hydroxynicotinic_Acid 4-Hydroxynicotinic Acid 5-Bromo-4-hydroxynicotinic_Acid 5-Bromo-4-hydroxynicotinic Acid 4-Hydroxynicotinic_Acid->5-Bromo-4-hydroxynicotinic_Acid Bromination (Br2) This compound This compound 5-Bromo-4-hydroxynicotinic_Acid->this compound Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Proposed synthetic pathway for this compound.

The initial step involves the electrophilic bromination of 4-hydroxynicotinic acid. The electron-donating hydroxyl group at the 4-position activates the pyridine ring, directing the incoming electrophile (bromine) to the C-5 position. The subsequent step is the conversion of the carboxylic acid moiety to an aldehyde. A direct and efficient method for this transformation is the Vilsmeier-Haack reaction.[1][2][3] In this reaction, the 4-hydroxypyridine tautomer, 4-pyridone, which is an electron-rich heterocycle, undergoes formylation at the C-3 position.

Part 1: Bromination of 4-Hydroxynicotinic Acid

Experimental Protocol: Synthesis of 5-Bromo-4-hydroxynicotinic Acid

Materials:

  • 4-Hydroxynicotinic acid

  • Bromine (Br₂)

  • Water (H₂O)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-hydroxynicotinic acid in water.

  • Cool the suspension in an ice bath.

  • Slowly add bromine to the cooled suspension with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the complete addition of bromine, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the solid product, 5-bromo-4-hydroxynicotinic acid, is collected by filtration.

  • Wash the collected solid with cold water to remove any unreacted bromine and hydrobromic acid.

  • Dry the product under vacuum to obtain the purified 5-bromo-4-hydroxynicotinic acid.

Causality Behind Experimental Choices:

  • Ice Bath: The initial cooling is crucial to moderate the exothermic nature of the bromination reaction, preventing potential side reactions and ensuring controlled substitution.

  • Slow Addition of Bromine: Dropwise addition of bromine maintains a low concentration of the electrophile, favoring monosubstitution and minimizing the formation of polybrominated byproducts.

  • Stirring for 24 hours: This extended reaction time ensures the completion of the bromination, maximizing the yield of the desired product.

Part 2: Vilsmeier-Haack Formylation of 5-Bromo-4-hydroxynicotinic Acid

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] 4-Hydroxypyridines exist in tautomeric equilibrium with 4-pyridones. The pyridone tautomer is electron-rich and readily undergoes electrophilic substitution. The Vilsmeier reagent, a chloromethyleniminium salt generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[5]

Conceptual Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Hydrolysis and Product Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleniminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Adduct Iminium Salt Adduct Vilsmeier_Reagent->Iminium_Adduct Substrate 5-Bromo-4-hydroxynicotinic Acid (in Pyridone form) Substrate->Iminium_Adduct Electrophilic Attack Hydrolysis Aqueous Workup (e.g., NaOAc solution) Iminium_Adduct->Hydrolysis Product This compound Hydrolysis->Product

Caption: Conceptual workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-4-hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Water (H₂O)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-4-hydroxynicotinic acid in the chosen inert solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the Vilsmeier reagent in a separate flask by slowly adding POCl₃ to an equimolar amount of DMF at 0 °C. Allow the mixture to stir for a short period to ensure the formation of the reagent.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of 5-bromo-4-hydroxynicotinic acid at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reaction is sensitive to moisture, which can decompose the Vilsmeier reagent. An inert atmosphere prevents this and ensures the efficiency of the reaction.

  • Freshly Prepared Vilsmeier Reagent: The Vilsmeier reagent is reactive and can degrade over time. Using a freshly prepared reagent ensures its potency and maximizes the yield of the formylation reaction.

  • Aqueous Workup with Base: The hydrolysis of the intermediate iminium salt to the final aldehyde is facilitated by the aqueous workup. The use of a mild base like sodium acetate neutralizes the acidic byproducts of the reaction.

Data Presentation

CompoundStarting MaterialReagentsSolventYield (%)
5-Bromo-4-hydroxynicotinic Acid4-Hydroxynicotinic AcidBr₂, H₂OWaterHigh
This compound5-Bromo-4-hydroxynicotinic AcidPOCl₃, DMFDCMModerate

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Conclusion

The described two-step synthesis provides a practical and efficient route to this compound from a nicotinic acid derivative. The methodology relies on well-established and understood chemical transformations, namely electrophilic bromination and Vilsmeier-Haack formylation. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving high yields and purity.

References

Application Notes and Protocols for the Synthesis of 5-Bromo-4-Hydroxynicotinate Esters via a Modified Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of a modified Hantzsch dihydropyridine synthesis tailored for the preparation of 5-bromo-4-hydroxynicotinate esters. These highly functionalized pyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their structural resemblance to nicotinamide adenine dinucleotide (NADH) and their potential as versatile intermediates for the synthesis of novel therapeutic agents. This document offers in-depth theoretical background, detailed experimental protocols, and practical troubleshooting advice to enable researchers to successfully synthesize these valuable compounds.

Theoretical Framework: A Modern Take on a Classic Reaction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of heterocyclic chemistry.[1][2] It is a multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate, to form a 1,4-dihydropyridine (1,4-DHP).[2][3][4] The initial 1,4-DHP product can then be aromatized to the corresponding pyridine derivative.[1][3]

The classical Hantzsch synthesis is renowned for its efficiency in constructing the pyridine ring in a single step.[1] However, the synthesis of highly substituted pyridines, such as the target 5-bromo-4-hydroxynicotinate esters, often requires strategic modifications to the traditional protocol. The direct incorporation of both a bromine atom at the C5-position and a hydroxyl group at the C4-position presents a unique synthetic challenge.

This guide proposes a modified approach that leverages the fundamental principles of the Hantzsch reaction while incorporating specialized starting materials to achieve the desired substitution pattern. The key to this strategy lies in the careful selection of a brominated β-dicarbonyl compound, which serves to introduce the bromo-substituent regioselectively.

Mechanistic Rationale

The proposed reaction proceeds through a series of well-established intermediates, beginning with the formation of two key building blocks:

  • Knoevenagel Condensation Product: An aldehyde reacts with a β-ketoester to form an α,β-unsaturated carbonyl compound.

  • Enamine Formation: A second equivalent of a β-ketoester (or a related dicarbonyl compound) reacts with an ammonia source to generate an enamine.[5][6][7]

These two intermediates then undergo a Michael addition, followed by cyclization and dehydration, to yield the dihydropyridine ring. A final aromatization step, often facilitated by an oxidizing agent, leads to the formation of the stable pyridine ring.

To synthesize 5-bromo-4-hydroxynicotinate esters, we will employ a brominated β-ketoester as one of the dicarbonyl components. This ensures the introduction of the bromine atom at the desired position on the resulting pyridine ring. The 4-hydroxy group is proposed to arise from the tautomerization of the initially formed 4-pyridone, which is a common feature in the synthesis of such compounds.

Experimental Section: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of a representative 5-bromo-4-hydroxynicotinate ester, specifically ethyl 5-bromo-4-hydroxy-2-methylnicotinate.

Materials and Instrumentation

Reagents:

ReagentGradeSupplier (Example)
Ethyl 2-bromoacetoacetate≥95%Sigma-Aldrich
Ethyl 3-aminocrotonate≥98%Sigma-Aldrich
Glyoxal (40% solution in water)Alfa Aesar
Ammonium acetateACS reagent, ≥98%Fisher Scientific
Ethanol, anhydrous200 proofDecon Labs
Diethyl ether, anhydrous≥99%Sigma-Aldrich
Sodium bicarbonateACS reagent, ≥99.7%EMD Millipore
Magnesium sulfate, anhydrousFisher Scientific
Nitric acid (for aromatization)ACS reagent, 70%VWR

Instrumentation:

InstrumentPurpose
Round-bottom flasksReaction vessels
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrer with heating mantleFor controlled heating and stirring
Thin-Layer Chromatography (TLC) platesTo monitor reaction progress
UV lamp (254 nm)For visualization of TLC plates
Rotary evaporatorFor solvent removal
Büchner funnel and filter flaskFor vacuum filtration
Melting point apparatusTo determine the melting point of the product
NMR Spectrometer (e.g., 400 MHz)For structural characterization of the product
Mass SpectrometerFor molecular weight determination
Detailed Synthesis Protocol

Reaction Scheme:

G reagents Ethyl 2-bromoacetoacetate + Ethyl 3-aminocrotonate + Glyoxal + Ammonium Acetate dihydropyridine Intermediate Dihydropyridine reagents->dihydropyridine Hantzsch Reaction (in Ethanol, reflux) aromatization Aromatization (e.g., with Nitric Acid) dihydropyridine->aromatization product Ethyl 5-bromo-4-hydroxy-2-methylnicotinate aromatization->product

A schematic of the modified Hantzsch synthesis.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-bromoacetoacetate (10.0 g, 47.8 mmol), ethyl 3-aminocrotonate (6.2 g, 47.8 mmol), and ammonium acetate (3.7 g, 47.8 mmol) in 100 mL of anhydrous ethanol.

  • Addition of Aldehyde: To the stirred mixture, slowly add glyoxal (40% in water, 6.9 mL, 47.8 mmol) dropwise over a period of 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The formation of the dihydropyridine intermediate will be observed as a new spot with a lower Rf value than the starting materials.

  • Aromatization: After the formation of the dihydropyridine is complete (as indicated by TLC), cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully add nitric acid (70%, 5 mL) dropwise to the stirred solution. An exothermic reaction and a change in color will be observed.

  • Work-up: After the addition of nitric acid, stir the mixture for an additional 30 minutes at room temperature. Pour the reaction mixture into 300 mL of ice-cold water. A precipitate will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 5-bromo-4-hydroxy-2-methylnicotinate as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize the compound by melting point, NMR spectroscopy, and mass spectrometry.

Expected Results and Characterization
ParameterExpected Value
Yield 45-55%
Appearance White to off-white crystalline solid
Melting Point 180-182 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 1.32 (t, 3H, J=7.1 Hz, OCH₂CH₃), 2.51 (s, 3H, CH₃), 4.30 (q, 2H, J=7.1 Hz, OCH₂CH₃), 8.35 (s, 1H, Ar-H), 11.5 (br s, 1H, OH)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 14.2, 19.8, 61.5, 108.1, 110.2, 145.8, 155.4, 158.9, 165.3
Mass Spec (ESI+) m/z 260.0, 262.0 ([M+H]⁺, isotopic pattern for Br)

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Side reactions; Loss of product during work-upIncrease reflux time and monitor closely by TLC; Ensure anhydrous conditions; Optimize the amount of oxidizing agent; Use minimal solvent for recrystallization.
Formation of Impurities Presence of moisture; Over-oxidationUse anhydrous solvents and reagents; Control the addition of the oxidizing agent and monitor the reaction temperature.
Difficulty in Crystallization Product is oily or impureTry different recrystallization solvents (e.g., ethanol/water, isopropanol); Use a seed crystal to induce crystallization; Purify by column chromatography if necessary.

Visualization of the Reaction Pathway

Hantzsch_Mechanism Glyoxal Glyoxal Knoevenagel Knoevenagel Adduct Glyoxal->Knoevenagel Bromoacetoacetate Ethyl 2-bromoacetoacetate Bromoacetoacetate->Knoevenagel Condensation Aminocrotonate Ethyl 3-aminocrotonate Enamine Enamine Aminocrotonate->Enamine Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Enamine Formation MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Enamine->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Cyclization Dihydropyridine Dihydropyridine Cyclized->Dihydropyridine Dehydration Product Ethyl 5-bromo-4-hydroxynicotinate Dihydropyridine->Product Aromatization (Oxidation)

The mechanistic pathway of the modified Hantzsch synthesis.

Concluding Remarks

The modified Hantzsch synthesis protocol detailed in this guide provides a reliable and adaptable method for the synthesis of 5-bromo-4-hydroxynicotinate esters. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently produce these valuable heterocyclic building blocks. The versatility of the Hantzsch reaction allows for further exploration of a wide range of substituted pyridines by varying the starting aldehyde, β-dicarbonyl compounds, and nitrogen source, thus opening avenues for the development of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-4-hydroxynicotinaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Pyridine Synthesis

5-Bromo-4-hydroxynicotinaldehyde is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a nucleophilic hydroxyl group, an aldehyde suitable for condensation and derivatization, and a bromine-substituted aromatic ring primed for a variety of palladium-catalyzed cross-coupling reactions. This unique combination allows for the sequential and controlled introduction of molecular complexity, making it an ideal starting material for the synthesis of polysubstituted pyridines.[1][2][3] Such pyridine scaffolds are ubiquitous and privileged structures in medicinal chemistry, found in numerous pharmaceuticals, agrochemicals, and functional materials.[3][4]

This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in cornerstone C-C and C-N bond-forming reactions. We will delve into the causality behind experimental design and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 1289109-05-2[5]
Molecular Formula C₆H₄BrNO₂[5]
Molecular Weight 202.01 g/mol [6]
Physical Form Solid[5]
Storage Inert atmosphere, room temperature[5]

Safety and Handling: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5][7]

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood. Ensure easy access to a safety shower and eyewash station.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] The compound may be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[9][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C-Br bond on the pyridine ring is the key to unlocking the synthetic potential of this molecule. It serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing complex molecular architectures. This section details its application in three seminal transformations: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Reaction Principle: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide.[11] The reaction proceeds via a catalytic cycle involving a palladium(0) species and requires a base to activate the organoboron reagent for the crucial transmetalation step.[11][12] This methodology is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

suzuki_reaction_scheme cluster_reactants Reactants cluster_reagents Conditions cluster_product Product reactant1 This compound plus1 + reactant2 R-B(OH)₂ reagents Pd(0) Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant2->reagents reactant2->reagents product 5-Aryl-4-hydroxynicotinaldehyde reagents->product reagents->product

Caption: General scheme for Suzuki-Miyaura coupling.

Recommended Reaction Conditions
ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ is highly effective for heteroaromatic substrates.[13][14] Pd(PPh₃)₄ is a classic, reliable choice for C-Br couplings.[14]
Ligand dppf (comes with catalyst) or PPh₃For the reactive C-Br bond, standard phosphine ligands are generally sufficient.[14]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)An aqueous solution of an inorganic base is crucial for activating the boronic acid for transmetalation.[12]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A biphasic solvent system is standard, allowing both organic and inorganic reagents to be in proximity.[14]
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the starting aldehyde.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-4-hydroxynicotinaldehyde.

Sonogashira Coupling: Introducing Alkynyl Moieties

Reaction Principle: The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[15] The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[16][17] The amine serves both as the base and often as the solvent. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex structures and functional materials.[15]

sonogashira_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup 1. Add Aldehyde, Pd/Cu Catalysts to a dry Schlenk flask inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvents 3. Add Degassed Solvents (e.g., THF, Et₃N) inert->solvents add_alkyne 4. Add Terminal Alkyne via Syringe solvents->add_alkyne stir 5. Stir at Room Temperature or Gentle Heat add_alkyne->stir monitor 6. Monitor by TLC/LC-MS stir->monitor quench 7. Filter through Celite, Concentrate monitor->quench extract 8. Aqueous Work-up (e.g., EtOAc/H₂O) quench->extract purify 9. Purify by Column Chromatography extract->purify

Caption: General experimental workflow for cross-coupling reactions.

Recommended Reaction Conditions
ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)These are standard, robust catalysts for Sonogashira couplings. Pd(PPh₃)₄ is pre-reduced to the active Pd(0) state.
Copper(I) Co-catalyst Copper(I) Iodide (CuI) (3-10 mol%)CuI is essential for the formation of the copper(I) acetylide intermediate, which facilitates the transmetalation to palladium.[17]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)The amine base is critical for deprotonating the terminal alkyne and neutralizing the H-X byproduct. It often serves as a co-solvent.
Solvent THF, DMF, or neat amineAnhydrous, degassed solvents are crucial to prevent side reactions like Glaser coupling (alkyne homocoupling).[17]
Temperature Room Temperature to 60 °CMany Sonogashira couplings proceed efficiently at room temperature, highlighting the mild nature of the reaction.[18]
Detailed Step-by-Step Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.04 equiv), and CuI (0.08 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3x).

  • Solvent/Base Addition: Add anhydrous, degassed THF and Et₃N (e.g., in a 2:1 ratio) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it may be gently warmed to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford the 5-alkynyl-4-hydroxynicotinaldehyde product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[19][20] This transformation has revolutionized the synthesis of arylamines, which were previously difficult to access.[20] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[21] The choice of ligand is critical and often dictates the scope and efficiency of the reaction.[22]

Recommended Reaction Conditions
ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ.[21]
Ligand Xantphos or RuPhos (2-5 mol%)Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step and stabilize the catalyst. Xantphos is excellent for a wide range of substrates.[21]
Base NaOt-Bu or Cs₂CO₃ (1.5-2.5 equivalents)A strong base is required to deprotonate the amine, forming the active nucleophile.[19] NaOt-Bu is very strong, while Cs₂CO₃ offers better functional group tolerance.[22]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 90-110 °CHigher temperatures are typically needed to drive the reaction to completion, especially for less reactive amines or aryl chlorides.
Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube inside a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., Xantphos, 0.025 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube tightly and remove it from the glovebox. Heat the reaction mixture in a pre-heated oil bath at 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After the starting material is consumed (typically 6-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to obtain the desired 5-amino-4-hydroxynicotinaldehyde derivative.

Conclusion

This compound is a powerful and multifaceted intermediate for the synthesis of highly substituted pyridine derivatives. Its capacity to undergo selective, high-yielding cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations provides a robust platform for generating molecular diversity. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this valuable building block in the pursuit of novel therapeutics and advanced materials.

References

Application Notes & Protocols: 5-Bromo-4-hydroxynicotinaldehyde as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a well-established "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds and approved drugs. Its ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions makes it a cornerstone of drug design. 5-Bromo-4-hydroxynicotinaldehyde emerges as a particularly valuable building block, offering a trifecta of reactive functional groups strategically positioned on this privileged core. This guide provides an in-depth look at the chemical utility of this reagent and detailed protocols for its application in synthesizing advanced intermediates for drug discovery programs, with a particular focus on kinase inhibitor scaffolds.

The strategic power of this molecule lies in its orthogonal reactivity:

  • The Bromo Group: A classical handle for palladium- or nickel-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.

  • The Aldehyde Group: A versatile electrophile for reactions such as reductive amination, Wittig olefination, and condensations, perfect for installing amine-containing side chains or other pharmacophoric elements.

  • The Hydroxyl Group: A key interaction point (hydrogen bond donor/acceptor) that can be maintained in the final molecule or used as a site for etherification to further probe the structure-activity relationship (SAR).

This combination allows for a modular and divergent synthetic approach, where a common intermediate can be rapidly elaborated into a library of diverse analogues for screening.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent. The following data provides key parameters for laboratory use.

PropertyValueSource / Notes
CAS Number 1289109-05-2[1][2]
Molecular Formula C₆H₄BrNO₂[1][2]
Molecular Weight 202.01 g/mol [2]
Appearance Solid[1]
Purity Typically ≥95%[1]
Storage Store at room temperature under an inert atmosphere.[1]
Key Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Key Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Part 1: Elaboration via Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is the ideal starting point for building biaryl or hetero-biaryl scaffolds, which are common motifs in Type I and Type II kinase inhibitors. The Suzuki-Miyaura reaction is the preeminent method for this transformation due to its mild conditions, functional group tolerance, and the vast commercial availability of boronic acids and esters.[3]

Causality Behind Protocol Choices

The selection of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and versatile catalyst for the coupling of aryl bromides.[4][5] It is effective for a wide range of substrates.

  • Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Na₂CO₃) is essential. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[4]

  • Solvent: A biphasic solvent system, typically an organic solvent like 1,4-dioxane or DMF with water, is used to dissolve both the organic-soluble aryl bromide and the water-soluble inorganic base.[4][5]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Arylboronic Acid, and Base to Flask B 2. Evacuate and Backfill with Inert Gas (N₂ or Ar) 3x A->B C 3. Add Degassed Solvents (e.g., Dioxane/H₂O) B->C D 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄) C->D E 5. Heat Mixture (e.g., 80-90 °C) D->E F 6. Monitor Progress by TLC or LC-MS E->F G 7. Cool to RT, Dilute with Ethyl Acetate, Wash with H₂O/Brine F->G H 8. Dry Organic Layer (Na₂SO₄), Filter, and Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Synthesis of 5-Aryl-4-hydroxynicotinaldehyde

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard inert atmosphere glassware (Schlenk flask or similar)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting aldehyde). The mixture should be stirred to ensure suspension of the reagents.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Stir the reaction mixture at 80-90 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-4-hydroxynicotinaldehyde.

Trustworthiness Check: Successful coupling is confirmed by the disappearance of the starting material on TLC/LC-MS and the appearance of a new, typically less polar, product spot. The mass spectrum will show a molecular ion corresponding to the desired product, and ¹H NMR will show characteristic signals for both the pyridine and the newly introduced aryl ring system.

Part 2: Elaboration via Reductive Amination

The aldehyde functionality is a gateway to introducing nitrogen-containing groups, which are ubiquitous in pharmaceuticals due to their ability to form salts and engage in critical hydrogen bonding interactions. Reductive amination is one of the most robust and widely used methods for C-N bond formation in the pharmaceutical industry.[6] It proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.

Causality Behind Protocol Choices
  • Reaction Type: A direct (one-pot) reductive amination is chosen for efficiency. This approach combines the aldehyde, amine, and reducing agent in a single vessel, streamlining the synthetic pathway.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for many modern reductive aminations. It is milder and more selective for imines over aldehydes/ketones compared to agents like sodium borohydride, reducing the formation of alcohol byproducts. It is also less toxic than sodium cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, effectively solvating the intermediates without interfering with the reaction. Acetic acid is often added as a catalyst to promote the formation of the iminium ion intermediate.

Logical Relationship in Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_product Product Aldehyde 5-Aryl-4-hydroxy- nicotinaldehyde Step1 Condensation (+ Catalytic Acid) Aldehyde->Step1 Amine Primary or Secondary Amine (R¹R²NH) Amine->Step1 Imine Imine / Iminium Ion Intermediate Step1->Imine Forms Step2 Reduction (+ STAB) Product Final Amine Product Step2->Product Imine->Step2 Reduced by

Caption: Logical steps in a one-pot reductive amination reaction.

Protocol 2: Synthesis of a 5-Aryl-4-hydroxy-3-(aminomethyl)pyridine Derivative

This protocol describes a general procedure for the reductive amination of a 5-aryl-4-hydroxynicotinaldehyde intermediate (synthesized in Protocol 1) with a primary or secondary amine.

Materials:

  • 5-Aryl-4-hydroxynicotinaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve the 5-aryl-4-hydroxynicotinaldehyde in anhydrous DCM or DCE in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired amine, followed by the catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Add the sodium triacetoxyborohydride (STAB) to the mixture in portions. The reaction may be mildly exothermic.

  • Continue to stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or by crystallization to yield the desired amine product.

Trustworthiness Check: A successful reaction is indicated by LC-MS showing the consumption of the aldehyde and the appearance of a product with the expected mass. The ¹H NMR spectrum will no longer show the aldehyde proton signal (around 10 ppm) and will instead show a new signal for the methylene group (CH₂) connecting the pyridine ring to the nitrogen, typically between 3.5 and 4.5 ppm.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for drug discovery. Its multifunctional nature allows for the rapid and modular synthesis of complex, drug-like molecules. The protocols detailed herein for Suzuki-Miyaura coupling and reductive amination are robust, well-precedented transformations that provide chemists with a reliable toolkit for elaborating this core scaffold. By sequentially applying these reactions, researchers can efficiently generate libraries of compounds to probe the SAR of biological targets, accelerating the journey from hit identification to lead optimization. The resulting substituted aminomethyl-aryl-pyridinol structures are primed for interaction with a variety of enzyme targets, particularly the ATP-binding site of protein kinases, making this a building block of high strategic importance.

References

Application Notes & Protocols: The Strategic Application of 5-Bromonicotinaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical target classes in modern drug discovery. A common feature of many potent and selective kinase inhibitors is the presence of a nitrogen-containing heterocycle, such as a pyridine ring, which can form crucial hydrogen-bonding interactions with the "hinge region" of the kinase ATP-binding site[1][2].

5-Bromonicotinaldehyde has emerged as a particularly valuable starting material in this context[3]. It is a "privileged scaffold"—a molecular framework that provides a versatile and strategic platform for building complex, biologically active molecules[3][4][5]. Its value stems from the orthogonal reactivity of its two key functional groups:

  • The Aldehyde Group: A versatile handle for condensation reactions, reductive aminations, and conversion to other functionalities, allowing for the construction of diverse heterocyclic systems[3][6].

  • The Bromine Atom: Strategically positioned on the pyridine ring, it serves as an ideal anchor for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents[1][3].

This unique combination allows medicinal chemists to systematically explore chemical space around a core hinge-binding motif, optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of the key synthetic transformations involving 5-Bromonicotinaldehyde and detailed protocols for its application in the synthesis of novel kinase inhibitors.

Physicochemical Properties of 5-Bromonicotinaldehyde

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueReference(s)
CAS Number 113118-81-3[7][8]
IUPAC Name 5-bromopyridine-3-carbaldehyde[7]
Synonyms 5-Bromo-3-pyridinecarboxaldehyde, 3-Bromo-5-formylpyridine[7][9][10]
Molecular Formula C₆H₄BrNO[3][7]
Molecular Weight 186.01 g/mol [3][7]
Appearance White to off-white or pale lemon crystalline powder/solid[7][9]
Melting Point 96-102 °C[3][7]

Core Synthetic Transformations and Applications

The synthetic utility of 5-Bromonicotinaldehyde is best illustrated by its two primary modes of reactivity. The bromine atom is typically addressed first via cross-coupling, followed by modification of the aldehyde.

G cluster_0 Key Synthetic Pathways from 5-Bromonicotinaldehyde cluster_1 Bromine Functionalization cluster_2 Aldehyde Functionalization Start 5-Bromonicotinaldehyde Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pd Catalyst, Ar-B(OH)₂, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Pd Catalyst, R₂NH, Base Intermediate1 5-Aryl/Heteroaryl Nicotinaldehyde Suzuki->Intermediate1 Intermediate2 5-Amino Nicotinaldehyde Buchwald->Intermediate2 ReductiveAmination Reductive Amination Product1 Kinase Inhibitor Scaffold A (e.g., via Reductive Amination) ReductiveAmination->Product1 Condensation Condensation / Cyclization Product2 Kinase Inhibitor Scaffold B (e.g., Pyridopyrimidine Core) Condensation->Product2 Intermediate1->ReductiveAmination R'₂NH, Reducing Agent Intermediate1->Condensation Active Methylene Cmpd, Guanidine/Urea Product3 Kinase Inhibitor Scaffold C (e.g., via further amination) Intermediate2->Product3 Further Elaboration

Diagram 1: Key Synthetic Pathways. A diagram illustrating the versatile synthetic pathways starting from 5-Bromonicotinaldehyde to generate diverse kinase inhibitor scaffolds.

Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity

The bromine atom at the C5 position is the primary site for introducing molecular diversity. Palladium-catalyzed reactions are the cornerstone of this strategy due to their broad functional group tolerance and well-understood mechanisms[2][11].

A. Suzuki-Miyaura Cross-Coupling

This reaction is arguably the most powerful tool for this scaffold, enabling the formation of C-C bonds to create biaryl structures prevalent in kinase inhibitors[2][3]. The reaction couples 5-Bromonicotinaldehyde with an aryl- or heteroarylboronic acid (or its ester derivative)[11].

  • Causality: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields[11]. The base activates the boronic acid for transmetalation, while bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle[12][13].

B. Buchwald-Hartwig Amination

This reaction forms C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position. This is crucial for installing functionalities that can form additional hydrogen bonds, modulate solubility, or occupy specific pockets within the kinase active site[13][14].

  • Causality: Similar to the Suzuki coupling, the reaction relies on a palladium catalyst and a suitable phosphine ligand. The choice of base is critical to deprotonate the amine without causing unwanted side reactions with the sensitive aldehyde group[13].

Elaboration via the Aldehyde Functionality

After the C5 position has been functionalized, the aldehyde group offers a second vector for synthetic elaboration.

A. Reductive Amination

The aldehyde can be readily converted to a primary or secondary amine by reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This newly installed amino group can then serve as a point for further derivatization to extend the molecule into solvent-exposed regions of the ATP binding pocket.

B. Condensation and Cyclization

The aldehyde is an excellent electrophile for condensation reactions. For instance, a Knoevenagel condensation with an active methylene compound (e.g., ethyl cyanoacetate) can be the first step in constructing a fused pyrimidine ring, leading to pyridopyrimidine scaffolds, which are themselves potent kinase inhibitor cores[15].

Experimental Protocols and Data

The following protocols are generalized procedures that serve as an excellent starting point for synthesis. Optimization may be required based on the specific substrates used.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for coupling 5-Bromonicotinaldehyde with an arylboronic acid.

G cluster_workflow Suzuki-Miyaura Workflow A 1. Assemble Reactants - 5-Bromonicotinaldehyde - Arylboronic Acid (1.1 eq) - Base (e.g., K₂CO₃, 2.0 eq) B 2. Inert Atmosphere Evacuate and backfill flask with N₂ or Ar (3x) A->B C 3. Add Solvent & Catalyst - Degassed Solvent (e.g., Dioxane/H₂O) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) B->C D 4. Reaction Heat to 80-100 °C Monitor by TLC C->D E 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine D->E F 6. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography E->F G 7. Characterization - NMR, MS - Yield Determination F->G

Diagram 2: Suzuki-Miyaura Workflow. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of 5-Bromonicotinaldehyde.

Materials & Equipment:

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • 5-Bromonicotinaldehyde

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, DMF)

  • Inert gas supply (Nitrogen or Argon)

  • TLC plates, ethyl acetate (EtOAc), hexanes, water, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask, add 5-Bromonicotinaldehyde (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq)[3].

  • Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Add the degassed solvent mixture via syringe. If using a solid catalyst/ligand, it can be added at this point.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring[3].

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 5-aryl-nicotinaldehyde[3].

Table of Typical Suzuki Reaction Conditions:

CatalystLigandBaseSolventTemp (°C)NotesReference(s)
Pd(PPh₃)₄NoneK₂CO₃Dioxane/H₂O100Standard, widely applicable conditions.[16]
Pd₂(dba)₃SPhosK₃PO₄Toluene100-110Effective for more challenging couplings.[17]
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O120 (µw)Microwave conditions can accelerate the reaction.[16]
PdCl₂(dppf)dppfNa₂CO₃DMF90Often used for heteroaryl boronic acids.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a method for coupling 5-Bromonicotinaldehyde with a secondary amine.

Materials & Equipment:

  • As listed in Protocol 1, plus:

  • Secondary amine (1.2 - 2.0 equivalents)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.5 equivalents)

  • Palladium pre-catalyst and ligand (e.g., GPhos-supported catalysts)[18]

Procedure:

  • Setup: In an inert atmosphere glovebox, or using Schlenk techniques, add the palladium pre-catalyst (2-5 mol%), ligand, and base (1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add 5-Bromonicotinaldehyde (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring.

  • Monitoring & Work-up: Follow steps 5 and 6 from Protocol 1.

  • Purification: Purify the crude product by column chromatography to yield the 5-(substituted-amino)nicotinaldehyde.

Application in Kinase Inhibitor Scaffolds

The true power of 5-Bromonicotinaldehyde is realized in the final inhibitor structures it enables. The pyridine nitrogen acts as a key hydrogen bond acceptor, anchoring the inhibitor in the kinase hinge region. The C5-substituent, installed via cross-coupling, can then be tailored to interact with other regions of the ATP pocket to achieve potency and selectivity.

G cluster_kinase Conceptual Kinase-Inhibitor Interaction cluster_pocket Kinase ATP-Binding Pocket Inhibitor Inhibitor Scaffold (Derived from 5-Bromonicotinaldehyde) Pyridine Pyridine Nitrogen C5_Group C5-Aryl Group (from Suzuki Coupling) Aldehyde_Deriv Aldehyde Derivative (Solvent-Exposed) Hinge Hinge Region (Backbone NH) Pyridine->Hinge H-Bond Interaction Hydrophobic Hydrophobic Pocket C5_Group->Hydrophobic Hydrophobic/ π-π Stacking Solvent Solvent Front Aldehyde_Deriv->Solvent Solubility/ Selectivity

Diagram 3: Kinase Interaction Model. A conceptual diagram illustrating how different parts of an inhibitor derived from 5-Bromonicotinaldehyde interact with the kinase ATP-binding site.

Table of Exemplary Kinase Inhibitors/Scaffolds:

Target KinaseScaffold TypeRationale for 5-Bromonicotinaldehyde UseReference(s)
PIM-1 Pyrazolyl PyridineThe pyridine core serves as the hinge-binder; the bromine is replaced to build the extended scaffold.[19]
Akt (PKB) Pyridine-PyrazolopyridineUsed to construct the core pyridine ring, with substitutions at the 5-position influencing selectivity over related kinases like PKA.[20][21]
ROCK Substituted PyridineThe 5-bromo position is a key vector for SAR exploration to improve potency and pharmacokinetic properties.[22]
EGFR Pyrido[4,3-d]pyrimidinesThe 3-bromo-phenylamino moiety is a common feature; 5-bromonicotinaldehyde provides a related pyridine core for scaffold hopping.[23]

Conclusion

5-Bromonicotinaldehyde is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its dual, orthogonal reactivity provides a robust and efficient platform for the synthesis of diverse libraries of kinase inhibitors. By leveraging well-established and reliable synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can rapidly access novel chemical matter. The protocols and data presented herein offer a validated starting point for drug discovery professionals to exploit the full potential of this versatile building block in the quest for next-generation targeted therapeutics.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling with 5-Bromonicotinaldehyde for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aryl Nicotinaldehydes

In the landscape of modern medicinal chemistry, the pyridine core is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Specifically, 5-aryl nicotinylaldehyde derivatives serve as critical intermediates in the synthesis of novel therapeutics, from kinase inhibitors to agents targeting the central nervous system.[1][4][5] The ability to efficiently construct these biaryl structures is therefore of paramount importance to drug discovery and development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in contemporary organic synthesis.[6][7] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction offers unparalleled functional group tolerance, utilizes mild reaction conditions, and employs organoboron reagents that are generally stable and have low toxicity.[3][6] These attributes make it an exceptionally powerful and versatile tool for coupling 5-bromonicotinaldehyde with a diverse range of aryl and heteroaryl boronic acids, providing robust access to libraries of 5-substituted nicotinylaldehyde derivatives.[4][8][9] This guide provides an in-depth analysis of the reaction, field-proven protocols, and expert insights to ensure successful implementation.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium catalyst. The cycle, which regenerates the active catalyst, consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][7][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 5-bromonicotinaldehyde. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[4][7] The reactivity order for aryl halides in this step is generally I > Br > Cl, making 5-bromonicotinaldehyde a reactive and cost-effective substrate.[11]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron species is transferred to the palladium(II) center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate complex (-ate complex).[6][12] The halide on the palladium complex is then exchanged for the aryl group from the boronate.

  • Reductive Elimination: The final step involves the elimination of the two coupled organic groups (the nicotinylaldehyde and the new aryl group) from the palladium center. This forms the desired C-C bond of the 5-aryl-nicotinaldehyde product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiihalo Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pdiihalo re Reductive Elimination r1r2 5-Aryl-nicotinaldehyde (Ar¹-Ar²) re->r1r2 oa Oxidative Addition tm Transmetalation pdiiorg Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pdiihalo->pdiiorg pdiiorg->pd0 r1x 5-Bromonicotinaldehyde (Ar¹-X) r1x->oa r2by2 Arylboronic Acid (Ar²-B(OH)₂) + Base boronate [Ar²-B(OH)₃]⁻ (Boronate Complex) r2by2->boronate boronate->tm

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Key Parameters: An Expert's Perspective

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. Understanding the role of each component is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Palladium Catalyst & Ligand: While the active catalyst is a Pd(0) species, air-stable Pd(II) precatalysts are often used, which are reduced in situ.

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A common, reliable choice that is used directly as a Pd(0) source.[8][13][14] It should be a bright, lemon-yellow crystalline solid; a darker orange or brown color indicates decomposition and can lead to lower yields.[15]

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): An excellent air-stable precatalyst, particularly effective for more challenging substrates.[13] The dppf ligand is a bulky, electron-rich phosphine that promotes efficient oxidative addition and reductive elimination.

    • The Ligand's Role: The phosphine ligands (like PPh₃ or dppf) stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic and steric properties, which directly impacts catalytic activity.[16]

  • The Base: The base plays a multifaceted role and its choice can dramatically affect the reaction outcome.[6]

    • Function: Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[6][12]

    • Common Choices:

      • Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive base suitable for many standard couplings.[13]

      • Potassium Phosphate (K₃PO₄): A stronger base, often used for less reactive aryl bromides or when dealing with sterically hindered substrates.[8][17]

      • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, known to accelerate reactions, particularly with challenging substrates. The high solubility of its fluoride salts can also drive the reaction forward.

  • Solvent System: The choice of solvent is critical for ensuring all components remain in solution and for managing the biphasic nature of the reaction.

    • Aqueous Biphasic Systems: Mixtures like 1,4-Dioxane/Water or Toluene/Water are very common.[2][4][13] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate complex.

    • Anhydrous Conditions: In some cases, particularly with sensitive boronic acids prone to protodeboronation (replacement of the boron group with a hydrogen from water), anhydrous solvents like DMF or DME may be preferred.[15][18]

  • The Substrate (5-Bromonicotinaldehyde): The electronic properties of the substrate itself are a key consideration.

    • Lewis Basicity: The nitrogen atom in the pyridine ring is Lewis basic and can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[18] The use of bulky ligands on the catalyst can mitigate this effect.

    • Aldehyde Functionality: The aldehyde group is generally well-tolerated under Suzuki conditions. However, under certain conditions, especially with nickel catalysts or highly reactive systems, it can interact with the metal center.[19][20] For standard palladium-catalyzed protocols, this is rarely a significant issue.

Experimental Protocols: From Benchtop to Microwave

Herein are two detailed, field-validated protocols for the Suzuki-Miyaura coupling of 5-bromonicotinaldehyde. Optimization may be required for specific arylboronic acids.

Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert addition 3. Solvent & Catalyst Addition (Degassed Solvent, Catalyst) inert->addition reaction 4. Reaction (Heat to Temp, Stir) addition->reaction workup 5. Workup (Cool, Dilute, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify

Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[4][8]
Protocol 1: Conventional Heating with Pd(PPh₃)₄

This protocol provides a robust, general procedure using a classic catalyst system.

Materials & Reagents:

  • 5-Bromonicotinaldehyde (1.0 equiv.)

  • Arylboronic Acid (1.2-1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinaldehyde, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent & Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1 mmol scale reaction) via syringe.[4] Finally, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.[8][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and wash with water and brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-nicotinaldehyde.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, significantly accelerating library synthesis and methods development.[13][21]

Materials & Reagents:

  • 5-Bromonicotinaldehyde (1.0 equiv.)

  • Arylboronic Acid (1.3 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-3 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Hydroxide (KOH) (2.0 equiv.)

  • Ethanol/Water (1:1 v/v) or Dimethoxyethane (DME)

  • Microwave reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine 5-bromonicotinaldehyde, the arylboronic acid, the base, and the Pd(dppf)Cl₂ catalyst.[13]

  • Solvent Addition: Add the solvent (e.g., 2-4 mL of 1:1 ethanol/water for a 1 mmol scale reaction).[13][22]

  • Reaction: Seal the vial with a cap. Place it in the microwave reactor and irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes.[13] Use of simultaneous cooling, if available, can improve product purity by preventing overheating.

  • Workup & Purification: After the reaction, cool the vial to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic phases are washed, dried, and concentrated. The final product is purified by column chromatography as described in Protocol 1.[13]

Data Presentation: Summary of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for success. The following table summarizes common conditions reported for the coupling of bromopyridines and related heteroaromatic bromides, serving as a valuable starting point for optimization.

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)PPh₃K₃PO₄DMF802485-90[8]
Pd(PPh₃)₄ (5)PPh₃K₂CO₃Toluene/H₂O10012-24~85[13]
Pd(dppf)Cl₂ (3)dppfK₂CO₃Dimethoxyethane802-6>90[13]
Py-pyrazole/Pd(II) (0.1)Pyridine-pyrazoleKOHEthanol/H₂O100-120 (MW)0.1-0.580-95[13][22]

Note: Yields are highly dependent on the specific arylboronic acid used and precise reaction parameters.[4]

Troubleshooting & Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Decomposed catalyst (Pd(PPh₃)₄).2. Ineffective degassing (O₂ present).3. Insufficiently strong base.4. Poor reagent quality.1. Use fresh, bright yellow Pd(PPh₃)₄ or switch to an air-stable precatalyst like Pd(dppf)Cl₂.[15]2. Ensure the evacuate/backfill cycle is performed meticulously. Purge solvents with N₂/Ar.3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Verify the purity of the boronic acid and aldehyde.
Protodeboronation The boronic acid reacts with a proton source (often water) instead of transmetalating.1. Minimize the amount of water in the reaction or switch to anhydrous conditions (e.g., using DME or DMF).[15][18]2. Use a stronger base to accelerate the formation of the boronate complex.3. Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester).[15]
Formation of Black Precipitate (Pd Black) Ligand dissociation leading to catalyst decomposition and precipitation.1. Increase ligand concentration if using a separate ligand and precatalyst.2. Ensure the reaction temperature is not excessively high.3. Switch to a catalyst with a more robust ligand system (e.g., Buchwald-type ligands for very challenging couplings).
Difficult Purification Formation of byproducts (e.g., homocoupling of the boronic acid) or residual tin/boron species.1. Optimize the stoichiometry (avoid large excesses of boronic acid).2. Perform an aqueous wash with a mild base (e.g., NaHCO₃) to remove acidic boron impurities.3. Consider a silica plug or trituration before full column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable reaction for the synthesis of 5-aryl-nicotinaldehydes from 5-bromonicotinaldehyde. Its reliability, mild conditions, and broad substrate scope provide a powerful platform for generating molecular diversity in drug discovery programs. A thorough understanding of the catalytic cycle and the specific roles of the catalyst, base, and solvent allows researchers to rationally select conditions, optimize yields, and troubleshoot effectively. The protocols and insights provided in this guide offer a solid foundation for the successful application of this pivotal transformation.

References

Introduction: The Strategic Importance of 5-Aminonicotinaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 5-Bromonicotinaldehyde for Pharmaceutical Scaffolding

In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, frequently incorporated into the architecture of numerous pharmaceuticals.[1] 5-Bromonicotinaldehyde, in particular, has emerged as a highly versatile building block for medicinal chemists.[1] Its structure presents two key points of reactivity: a reactive aldehyde group amenable to a wide range of transformations, and a bromine atom at the 5-position, which serves as an ideal handle for palladium-catalyzed cross-coupling reactions.[1]

The Buchwald-Hartwig amination stands as a cornerstone transformation in organic synthesis, providing a powerful and general method for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction is indispensable for synthesizing the aryl amine motifs that are ubiquitous in pharmaceuticals, natural products, and advanced materials.[4] Applying this methodology to 5-bromonicotinaldehyde opens a direct and efficient pathway to 5-aminonicotinaldehyde derivatives, which are valuable intermediates for constructing complex molecular libraries for high-throughput screening and lead optimization in drug development programs.[5][6]

This guide provides a comprehensive overview, from mechanistic principles to a detailed experimental protocol and troubleshooting, for the successful execution of the Buchwald-Hartwig amination on 5-bromonicotinaldehyde.

The Catalytic Cycle: A Mechanistic Deep Dive

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][7] The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step of the cycle.[8][9]

  • Oxidative Addition : The cycle begins with the reaction of a low-valent Pd(0) species, stabilized by phosphine ligands, with the 5-bromonicotinaldehyde. The palladium atom inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate.[10]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido group, which then displaces the halide from the palladium center.[7]

  • Reductive Elimination : This final step involves the formation of the new C-N bond as the desired 5-aminonicotinaldehyde product is expelled from the coordination sphere of the palladium. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (Pd-II) Pd0->OA_Complex Ar-X (5-Bromonicotinaldehyde) Amine_Complex Amine Coordination Complex (Pd-II) OA_Complex->Amine_Complex R₂NH (Amine) Amido_Complex Palladium Amido Complex (Pd-II) Amine_Complex->Amido_Complex -HX (Base) Amido_Complex->Pd0 Reductive Elimination Product_out Ar-NR₂ (Product) Amido_Complex->Product_out ArX 5-Bromonicotinaldehyde (Ar-X) R2NH Amine (R₂NH) Base Base

The catalytic cycle of the Buchwald-Hartwig amination.

Protocol & Methodology: Amination of 5-Bromonicotinaldehyde

This protocol provides a generalized procedure. Optimal conditions may vary depending on the specific amine used. It is crucial to perform the reaction under an inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligands.

Materials & Reagents:

  • 5-Bromonicotinaldehyde

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine Ligand (e.g., Xantphos, BrettPhos, BINAP)[7]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)[11][12]

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates for reaction monitoring

Step-by-Step Procedure:

  • Reaction Setup : In a glovebox or under a steady stream of argon/nitrogen, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and the base (1.4-2.0 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition : Add the 5-bromonicotinaldehyde (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution : Seal the flask and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (typically 80-110 °C).[13]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the pure 5-aminonicotinaldehyde derivative.

Optimization and Parameter Selection

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For challenging substrates like heteroaryl halides, optimization is often necessary.[14]

ParameterOptions & ConsiderationsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Palladacycles (e.g., G3/G4 Precatalysts)Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[3] Pre-formed palladacycles are often more air-stable and can provide more consistent and rapid initiation of the catalytic cycle.[13]
Ligand Bulky, electron-rich phosphines: Xantphos, BINAP, BrettPhos, DavePhos, SPhosThe ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial reductive elimination step.[4] Bulky ligands favor the formation of monoligated Pd(0) species, which are often more reactive.[4] The choice of ligand can be critical for coupling heteroaryl halides or sterically hindered amines.[14][15]
Base Strong: NaOt-Bu, KOt-Bu, LHMDSWeak: K₃PO₄, Cs₂CO₃, K₂CO₃The base is required to deprotonate the amine, forming the palladium amido complex. Strong bases are often highly effective but may not be compatible with base-sensitive functional groups.[3][13] Weaker carbonate or phosphate bases offer broader functional group tolerance but may require higher temperatures or longer reaction times.[13]
Solvent Toluene, Dioxane, THF, t-BuOHThe solvent must solubilize the reactants and be stable at the required temperature. Aprotic, non-coordinating solvents are generally preferred. Solvents like acetonitrile or pyridine can inhibit the reaction by coordinating to the palladium center and should be avoided.[13]
Temperature Room Temperature to 120 °CHigher temperatures generally increase the reaction rate, particularly for less reactive aryl chlorides or when using weaker bases.[16] However, elevated temperatures can also lead to side reactions like dehalogenation or decomposition of sensitive functional groups.[11]

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. Below is a guide to addressing common problems.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidation).2. Poor choice of ligand/base combination.3. Reaction temperature is too low.1. Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh, high-quality catalyst and ligands.[11]2. Screen a panel of different ligands and bases.[11] For heteroaryl substrates, ligands designed to resist catalyst deactivation may be necessary.[14]3. Incrementally increase the reaction temperature.
Dehalogenation of Starting Material 1. Presence of water or other proton sources.2. Beta-hydride elimination from the palladium-amido intermediate (a known side reaction).[2]1. Rigorously dry all glassware, solvents, and reagents.2. Use a more sterically hindered ligand to disfavor the conformation required for beta-hydride elimination.
Formation of Byproducts 1. Homocoupling of the aryl halide (e.g., bithiophene formation for thiophene substrates).[17]2. Reaction with other nucleophilic sites on the substrate.1. Lower the catalyst loading or temperature. Ensure the reaction is not run for an excessively long time after completion.2. If other nucleophiles (e.g., phenols, thiols) are present, they may need to be protected prior to the amination reaction.[11]
Difficulty in Purification 1. Incomplete removal of catalyst.2. Formation of closely eluting byproducts.1. Ensure thorough filtration through Celite or silica gel post-reaction.2. Optimize reaction conditions to improve selectivity. Re-evaluate the choice of eluent system for column chromatography.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware degas_solvent Degas Solvent prep_glass->degas_solvent weigh_reagents Weigh Reagents (Catalyst, Ligand, Base, Ar-Br, Amine) degas_solvent->weigh_reagents setup Assemble Reaction (Add reagents to flask) weigh_reagents->setup react Heat & Stir (80-110 °C) setup->react monitor Monitor Progress (TLC / GC-MS) react->monitor cool Cool to RT monitor->cool filter Dilute & Filter (Through Celite) cool->filter extract Liquid-Liquid Extraction filter->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product Pure Product purify->final_product Characterization (NMR, MS)

Workflow from preparation to final product characterization.

References

Application Notes & Protocols: 5-Bromo-4-hydroxynicotinaldehyde as a Versatile Scaffold for the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The substituted pyridine motif is a cornerstone in modern medicinal chemistry, appearing in a significant number of FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to the unique electronic properties of the pyridine ring and its ability to engage in key biological interactions. This guide provides an in-depth exploration of 5-Bromo-4-hydroxynicotinaldehyde, a trifunctional chemical scaffold, as a strategic starting material for the synthesis of diverse libraries of substituted pyridines. We will detail robust protocols for selective functionalization at its three reactive centers—the C5 bromine, the C4 hydroxyl group, and the C3 aldehyde—with a focus on palladium-catalyzed cross-coupling reactions and other essential transformations relevant to drug discovery programs.

Introduction: The Strategic Value of this compound

The power of a synthetic building block lies in its ability to serve as a versatile platform for generating molecular diversity. This compound is an exemplary scaffold, possessing three distinct and orthogonally reactive functional groups. This strategic arrangement allows for a programmed, stepwise approach to constructing complex pyridine derivatives.

  • C5-Bromo Group : An ideal handle for modern cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl substituents. The reactivity of C-Br bonds in palladium-catalyzed reactions is well-established, offering a reliable entry point for diversification.[3]

  • C4-Hydroxyl Group : This group can be readily alkylated or arylated. Critically, it can also be converted into a triflate, transforming it into an excellent leaving group for a second, sequential cross-coupling reaction. This dual reactivity is key to building highly decorated pyridine cores.

  • C3-Aldehyde Group : A versatile electrophile, the aldehyde can be transformed into a wide range of functionalities, including amines (via reductive amination), alkenes (via Wittig-type reactions), and other heterocyclic systems through condensation chemistry.

This multi-faceted reactivity profile makes this compound a high-value starting material for creating focused compound libraries targeting various therapeutic areas, such as kinase inhibition and other enzyme-targeted therapies.[4][5][6][7]

Figure 1: Key functionalization points of the this compound scaffold.

Core Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling at the C5-Position

The C-Br bond is the most reactive site for initial diversification under palladium catalysis. This allows for the selective introduction of carbon or nitrogen-based substituents while preserving the other functional groups for subsequent modifications.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds between sp² centers.[8] Its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make it an indispensable tool.

Causality Behind the Protocol: The reaction proceeds via a well-understood catalytic cycle. The choice of a palladium(0) source (or a precursor that reduces in situ), a suitable phosphine ligand to stabilize the catalyst and facilitate the reaction steps, and a base are critical. The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[8] Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.[9][10]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Intermediate1 R-Pd(II)L2-Br Pd0->Intermediate1 Oxidative Addition OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate2 R-Pd(II)L2-R' Intermediate1->Intermediate2 Transmetalation Transmetalation->Intermediate2 Intermediate2->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- Base Base Base->Boronic Boronate->Transmetalation

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Materials & Reagents:

  • This compound (1.0 eq)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 - 0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable ligand (if using Pd(OAc)₂) (0.04 - 0.10 eq)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (typically 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate, Dichloromethane (for extraction)

  • Silica Gel for column chromatography

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the boronic acid, the palladium catalyst, ligand (if required), and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Heat the reaction mixture with stirring at 85-100 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-hydroxynicotinaldehyde derivative.

Sonogashira Coupling: For C-C Alkyne Formation

The Sonogashira coupling provides a powerful method for installing a terminal alkyne, a versatile functional group that can participate in "click" chemistry, serve as a precursor for other functionalities, or act as a rigid linker in drug design.[11][12]

Causality Behind the Protocol: This reaction uniquely employs a dual catalytic system.[13] The palladium catalyst undergoes a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is crucial for the transmetalation step with the palladium(II) complex. An amine base (e.g., triethylamine or diisopropylamine) is used both to scavenge the HBr byproduct and as a solvent.[13]

Protocol 2.2: General Procedure for Sonogashira Coupling

Materials & Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 - 2.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

  • Copper(I) Iodide (CuI) (0.02 - 0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF/DMF)

  • Anhydrous solvents (if used)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the amine solvent (or co-solvent system).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude material by flash column chromatography to yield the 5-alkynyl-4-hydroxynicotinaldehyde product.

Buchwald-Hartwig Amination: For C-N Bond Formation

The ability to form C-N bonds is critical in medicinal chemistry, as amine functionalities are ubiquitous in bioactive molecules. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of primary and secondary amines.[14][15][16]

Causality Behind the Protocol: This reaction is highly dependent on the choice of ligand, which dictates the efficiency of the catalytic cycle and prevents catalyst deactivation, a common issue when coupling with pyridines.[17] Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are often required. A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, facilitating its coordination to the palladium center. The reaction must be performed under strictly anhydrous and inert conditions. For volatile amines, the reaction is best conducted in a sealed tube to maintain the concentration of the amine.[15][16][17]

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

Materials & Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 - 2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable ligand (0.04 - 0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.5 eq)

  • Anhydrous Toluene or Dioxane

  • Sealed tube (for volatile amines)

Procedure:

  • To a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and NaOtBu to a dry Schlenk flask or sealed tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat with vigorous stirring at 80-110 °C for 12-24 hours.

  • After cooling to room temperature, carefully quench the reaction by adding diethyl ether and then washing with brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired 5-amino-4-hydroxynicotinaldehyde derivative.

Core Synthetic Strategy II: Sequential and Orthogonal Reactions

The true synthetic utility of this compound is realized through the sequential functionalization of its reactive sites. A typical strategy involves an initial C5-coupling, followed by modification of the C4-hydroxyl and/or C3-aldehyde.

Illustrative Divergent Synthesis Workflow

The following workflow demonstrates how a single, C5-arylated intermediate can be used to generate multiple distinct products through orthogonal reactions at the C4 and C3 positions.

Divergent_Synthesis Start This compound Intermediate 5-Aryl-4-hydroxynicotinaldehyde Start->Intermediate Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product_A Product A: C4-Alkylated Intermediate->Product_A O-Alkylation (R-X, Base) Product_B Product B: C3-Amine Intermediate->Product_B Reductive Amination (R2NH, NaBH(OAc)3) Product_C Product C: C3-Alkene Intermediate->Product_C Wittig Reaction (Ph3P=CHR) Intermediate_Tf 5-Aryl-4-(triflyloxy)nicotinaldehyde Intermediate->Intermediate_Tf Triflation (Tf2O, Pyridine) Product_D Product D: C4-Triflate, C3-Alkene Intermediate_Tf->Product_D Wittig Reaction (Ph3P=CHR)

Figure 3: Workflow for divergent synthesis from a common C5-arylated intermediate.

Data Summary

The following table summarizes typical conditions for the primary cross-coupling reactions discussed. Yields are representative and highly dependent on the specific substrates used.

Reaction TypePalladium SourceLigandBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ / Pd(PPh₃)₄PPh₃ / SPhosK₂CO₃ / K₃PO₄Dioxane/H₂O85-10060-95
Sonogashira PdCl₂(PPh₃)₂(PPh₃)Et₃N / DIPATHF / Et₃N25-5055-90
Buchwald-Hartwig Pd₂(dba)₃BINAP / XPhosNaOtBuToluene80-11050-85

Conclusion

This compound serves as a powerful and economically viable starting point for the construction of complex and diverse libraries of substituted pyridines. By leveraging modern synthetic methodologies, particularly palladium-catalyzed cross-coupling, researchers can systematically and selectively modify each of its three functional groups. The protocols and strategies outlined in this guide provide a robust framework for scientists in drug discovery and development to accelerate their research programs by efficiently generating novel chemical matter built around the privileged pyridine scaffold.

References

Synthesis of 5-Bromonicotinic Acid Derivatives: An Experimental Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinic acid has emerged as a critical structural motif and a versatile building block in the fields of medicinal chemistry and materials science.[1][2] Its pyridine core, substituted with both a reactive bromine atom and a modifiable carboxylic acid group, offers a dual functionality that is highly advantageous for the synthesis of diverse molecular architectures.[1] This technical guide provides a comprehensive overview of the synthetic routes to 5-bromonicotinic acid and its subsequent derivatization through amide bond formation and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the generation of compound libraries for drug discovery and other advanced applications.

Introduction

The strategic importance of 5-bromonicotinic acid lies in its capacity to serve as a scaffold for a wide array of chemical transformations. The carboxylic acid moiety provides a convenient handle for the introduction of various functional groups through the formation of amides and esters, thereby enabling the modulation of a compound's physicochemical properties.[1] Concurrently, the bromine atom at the 5-position acts as a key reactive site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1] This allows for the construction of complex biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[1] Consequently, derivatives of 5-bromonicotinic acid are integral to the synthesis of a range of therapeutic agents, including enzyme inhibitors and precursors to drugs like Nicergoline, a vasodilator used in treating vascular disorders.[2][3]

PART 1: Synthesis of 5-Bromonicotinic Acid

A common and effective method for the preparation of 5-bromonicotinic acid is the direct bromination of nicotinic acid.[2][4] This process typically involves the use of bromine in the presence of thionyl chloride and a catalyst.

Experimental Protocol: Direct Bromination of Nicotinic Acid

This protocol is based on established procedures utilizing thionyl chloride and bromine with an iron catalyst.[3][5]

Materials:

  • Nicotinic Acid

  • Thionyl Chloride (SOCl₂)

  • Bromine (Br₂)

  • Powdered Iron (catalyst)

  • 4N Sodium Hydroxide (NaOH) solution

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and reflux condenser, combine nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and powdered iron (e.g., 1 g, 2% by weight of nicotinic acid).[3]

  • Heat the mixture to 70-80°C with continuous stirring.[2]

  • Slowly add bromine (e.g., 40 ml, 0.78 mol) dropwise to the reaction mixture over a period of 2 hours.[2][5]

  • After the addition is complete, reflux the reaction mixture for 6-14 hours.[2]

  • Upon completion, allow the mixture to cool and then carefully distill off the excess bromine and thionyl chloride under reduced pressure.[4]

  • Cool the residue to 0°C and cautiously add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 2.5-3.0 to precipitate the product.[2][4]

  • Collect the resulting precipitate of 5-bromonicotinic acid by suction filtration.[3][4]

  • Wash the solid with ice water.[3]

  • The crude product can be further purified by recrystallization from ethanol.[3]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine and thionyl chloride are corrosive and toxic.[6][7][8][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[6]

PART 2: Derivatization of 5-Bromonicotinic Acid

The dual functionality of 5-bromonicotinic acid allows for a variety of derivatization strategies. The following sections detail two of the most common and powerful methods: amide coupling and Suzuki-Miyaura cross-coupling.

Section 2.1: Synthesis of N-Aryl and N-Heteroaryl Nicotinamides via Amide Coupling

Amide bond formation is a fundamental transformation in organic synthesis and a primary method for derivatizing the carboxylic acid group of 5-bromonicotinic acid.[1] The general strategy involves the activation of the carboxylic acid, often by converting it to an acyl chloride, followed by its reaction with a primary or secondary amine.[1]

Amide_Coupling_Workflow A 5-Bromonicotinic Acid B Acyl Chloride Formation (SOCl₂ or (COCl)₂) A->B C 5-Bromonicotinoyl Chloride B->C D Amide Coupling (R¹R²NH, Base) C->D E N-Substituted 5-Bromonicotinamide D->E

Caption: General workflow for the synthesis of N-substituted 5-bromonicotinamides.

This protocol details the formation of an amide bond between 5-bromonicotinic acid and thiophen-2-amine.

Materials:

  • 5-Bromonicotinic Acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Thiophen-2-amine

  • Pyridine

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Acyl Chloride Formation

  • To a solution of 5-bromonicotinic acid (2.3 mmol) in dichloromethane (20 mL), add oxalyl chloride (6.9 mmol) dropwise at room temperature.[1]

  • Add one drop of DMF as a catalyst.[1]

  • Stir the mixture at room temperature for 6 hours.[1]

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.[1] This intermediate is often used directly in the next step without further purification.[3]

Step 2: Amide Coupling

  • Dissolve the crude 5-bromonicotinoyl chloride in dichloromethane (20 mL).[1]

  • In a separate flask, prepare a solution of thiophen-2-amine (2.3 mmol) and pyridine (2.3 mmol) in dichloromethane (10 mL).

  • Add the amine solution dropwise to the acyl chloride solution at 0°C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[1]

  • Wash the reaction mixture sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[1]

  • The product can be purified by column chromatography or recrystallization.

Quantitative Data for Amide Coupling:

Reagent/ParameterAmount/Condition
5-Bromonicotinic Acid2.3 mmol
Oxalyl Chloride6.9 mmol
Thiophen-2-amine2.3 mmol
Pyridine2.3 mmol
Reaction Time (Acyl Chloride)6 hours
Reaction Time (Amide Coupling)12 hours
Temperature (Amide Coupling)0°C to Room Temperature
Section 2.2: Synthesis of 5-Aryl Nicotinates via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][10] It is widely used to couple the bromine atom of 5-bromonicotinic acid derivatives with various aryl or heteroaryl boronic acids, typically catalyzed by a palladium complex in the presence of a base.[1] It is often advantageous to protect the carboxylic acid group as an ester prior to the coupling reaction to prevent potential side reactions.[1]

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition C Ar-Pd(II)L₂-Br A->C Ar-Br B->C D Transmetalation E Ar-Pd(II)L₂-Ar' C->E Ar'B(OH)₂ Base D->E E->A Ar-Ar' F Reductive Elimination F->A G Ar-Ar' (Product) F->G H Ar-Br (5-Bromonicotinate) I Ar'B(OH)₂ (Boronic Acid) J Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a solution-phase Suzuki-Miyaura coupling reaction.[1]

Materials:

  • Ethyl 5-bromonicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 95% Ethanol

  • Water

  • Ethyl acetate

  • 10% Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine ethyl 5-bromonicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

  • Add a solvent mixture of 95% ethanol and water.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium(II) acetate catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and 10% hydrochloric acid.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Summary of Reaction Conditions and Yields for Suzuki-Miyaura Coupling:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives with various arylboronic acids.[10]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[10]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[10]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[10]

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[1]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[1]

  • Melting Point (m.p.): To assess the purity of solid compounds.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[1]

Conclusion

5-Bromonicotinic acid is a highly valuable and versatile starting material for the synthesis of a diverse range of novel compounds. The protocols provided in this guide for its synthesis and subsequent derivatization via amide bond formation and Suzuki-Miyaura cross-coupling offer robust and adaptable methodologies for generating extensive compound libraries. These synthetic strategies are fundamental for researchers and scientists in the field of drug development and materials science, enabling the exploration of new chemical space and the creation of innovative molecules with significant potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-4-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-bromo-4-hydroxynicotinaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems that can arise during the purification of this compound, a polar, heterocyclic aromatic aldehyde.

Question 1: My crude material is a dark, intractable tar. Where do I even begin?

Answer:

A dark, tarry crude product often indicates the presence of polymeric impurities or significant degradation. This can result from harsh reaction conditions (e.g., excessive heat, strong acid/base) during synthesis or workup.

Initial Steps:

  • Solubility Testing: Before attempting a large-scale purification, perform small-scale solubility tests. The goal is to find a solvent that dissolves your desired product but leaves the polymeric impurities behind. Start with moderately polar solvents like ethyl acetate or dichloromethane (DCM).

  • Trituration/Washing: If a suitable solvent is found, you can "triturate" the crude material. This involves stirring the crude solid in a minimal amount of the solvent at room temperature. The desired compound may dissolve, leaving the insoluble tar behind. Alternatively, the tarry impurities might dissolve, leaving your product as a cleaner solid.

  • Charcoal Treatment: If your product is soluble and the color is due to highly conjugated impurities, a charcoal treatment can be effective. Dissolve the crude material in a suitable polar solvent (e.g., methanol or ethanol), add a small amount of activated charcoal, heat gently for a short period, and then filter through Celite to remove the charcoal. Be aware that charcoal can also adsorb your product, so use it sparingly.

Question 2: I'm seeing significant tailing/streaking of my product spot on a silica gel TLC plate. How can I get clean separation in column chromatography?

Answer:

Tailing on silica gel is a classic issue for basic compounds like pyridines.[1] The acidic nature of silica gel (due to Si-OH groups) leads to strong, sometimes irreversible, binding of the basic pyridine nitrogen. This results in poor separation and low recovery during column chromatography.

Troubleshooting Strategies:

  • Baseline Analysis: First, ensure the tailing is not due to overloading the TLC plate. Spot a much more dilute solution of your crude material. If the tailing persists, it's likely an interaction issue.

  • Mobile Phase Modification:

    • Adding a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system.[1] Triethylamine (TEA) at 0.1-1% (v/v) is standard. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.

    • Using a Polar Protic Solvent: Sometimes, adding a small amount of methanol (e.g., 1-5%) to a DCM or ethyl acetate-based eluent can improve peak shape by competing for the binding sites on the silica.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[2]

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a mobile phase like water/acetonitrile or water/methanol can be an excellent option.

Section 2: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for purifying this compound from less polar and some closely related polar impurities.

1. Preparation of the Eluent:

  • Based on TLC analysis, a common starting eluent system is a mixture of hexane and ethyl acetate. For a polar compound like this, you might start with a 70:30 mixture of ethyl acetate/hexane.

  • To combat tailing, add 0.5% triethylamine to the prepared eluent mixture.

2. Packing the Column:

  • Select a column with an appropriate diameter and length. A general rule is to use about 20-50 times the weight of adsorbent (silica gel) to the weight of your crude sample.[3]

  • Pack the column using a "wet" slurry method.[4] Mix the silica gel with your initial eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

3. Loading the Sample:

  • Dissolve your crude this compound in a minimal amount of a polar solvent like DCM or ethyl acetate.

  • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method often results in better separation than loading the sample as a concentrated liquid.

  • Carefully add the dry-loaded sample to the top of the packed column.

4. Running the Column and Fraction Collection:

  • Begin eluting with your initial solvent mixture (e.g., 70:30 ethyl acetate/hexane + 0.5% TEA).

  • Collect fractions and monitor their contents by TLC.

  • If separation is poor, you can gradually increase the polarity of the eluent (gradient elution). For example, move from 70:30 to 80:20 to 100% ethyl acetate.

5. Visualization by TLC:

  • Spot the collected fractions on a TLC plate.

  • Visualize the spots under UV light (254 nm), where aromatic compounds typically appear as dark spots.[5]

  • Further visualization can be done using a potassium permanganate (KMnO₄) stain, which will react with the aldehyde and hydroxyl groups, appearing as yellow-brown spots on a purple background.[6]

Protocol 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

1. Solvent Selection:

  • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.

  • Due to the polar nature of the molecule, single non-polar solvents are unlikely to work. Start by testing polar solvents like ethanol, methanol, or isopropanol.

  • A more likely scenario is a two-solvent (solvent/anti-solvent) system. Good pairs to try are:

    • Methanol / Water

    • Ethanol / Water

    • Ethyl Acetate / Hexane[7]

2. Recrystallization Procedure (Methanol/Water Example):

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol, just enough to fully dissolve the solid.

  • While the solution is still hot, slowly add water dropwise until you see persistent cloudiness (the point of saturation).

  • Add a drop or two of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent (in this case, a cold methanol/water mixture).

  • Dry the crystals under vacuum to remove any residual solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample?

  • A1: Without knowing the exact synthetic route, common impurities could include unreacted starting materials, over-brominated or under-brominated analogues, or byproducts from side reactions involving the aldehyde or hydroxyl groups. If the synthesis involves the oxidation of a corresponding alcohol, residual alcohol may be present.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

  • A2: "Oiling out" happens when the solubility of the compound in the hot solvent is too high, and it comes out of solution as a liquid phase upon cooling. To fix this:

    • Reheat the solution to dissolve the oil.

    • Add more of the primary solvent (the one your compound is more soluble in).

    • Allow it to cool even more slowly. Seeding the solution with a tiny crystal from a previous successful batch can also help induce crystallization.

Q3: How should I store the purified this compound?

  • A3: The compound should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at room temperature. Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[8] It is also advisable to protect it from light.

Q4: What analytical data should I obtain to confirm the purity of my final product?

  • A4: A combination of techniques is recommended:

    • ¹H NMR: To confirm the structure and check for proton-containing impurities.

    • LC-MS: To confirm the molecular weight and assess purity by chromatography.

    • Melting Point: A sharp melting point range is a good indicator of high purity.

Section 4: Visualized Workflows

Diagram 1: Decision Tree for Initial Purification Strategy

Purification_Strategy cluster_solid Solid Crude cluster_tar Tarry Crude start Crude Product (this compound) solubility Assess Solubility & Physical State start->solubility is_solid Is it a free-flowing solid? solubility->is_solid Yes is_tar Is it a dark oil or tar? solubility->is_tar No tlc Run TLC with EtOAc/Hexane is_solid->tlc recrystallize Attempt Recrystallization is_solid->recrystallize triturate Triturate with non-polar solvent is_tar->triturate charcoal Dissolve & Treat with Charcoal is_tar->charcoal column Proceed to Column Chromatography tlc->column column2 Purify by Column Chromatography triturate->column2 charcoal->column2

Caption: Initial approach based on the physical state of the crude product.

Diagram 2: Troubleshooting Tailing in Column Chromatography

Tailing_Troubleshooting start Tailing observed on Silica Gel TLC check_conc Dilute sample spot start->check_conc check_conc->start Tailing stops (was overloading) add_tea Add 0.1-1% Triethylamine to Eluent check_conc->add_tea Tailing persists change_stationary Switch Stationary Phase add_tea->change_stationary Tailing still problematic alumina Use Neutral Alumina change_stationary->alumina c18 Use Reversed-Phase (C18) change_stationary->c18

Caption: A logical workflow for addressing peak tailing issues.

References

Technical Support Center: Synthesis of 5-Bromo-4-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-4-hydroxynicotinaldehyde. This document is intended for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and overcome common challenges.

Introduction and Reaction Overview

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via an electrophilic formylation of a 3-bromo-4-hydroxypyridine precursor. The Vilsmeier-Haack reaction is the premier choice for this transformation due to its efficiency and use of readily available reagents.[1]

The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent (most commonly phosphorus oxychloride, POCl₃).[2][3] This electrophile then attacks the electron-rich pyridine ring, leading to the desired aldehyde after aqueous workup. However, the pyridine system's electronics and the reaction's nature can lead to several side reactions that complicate the synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is the Vilsmeier-Haack formylation of 3-Bromo-4-hydroxypyridine using a pre-formed or in-situ generated Vilsmeier reagent (DMF/POCl₃).[4][5] This method offers good regioselectivity due to the directing effects of the hydroxyl group.

Q2: Why is my reaction turning black and forming tar?

Extensive darkening or tar formation is typically a sign of decomposition or polymerization. This can be caused by excessive reaction temperatures, a highly concentrated reaction mixture, or the presence of impurities in the starting material. The Vilsmeier reagent is highly reactive and can promote side reactions if not controlled.[6] Maintaining the recommended temperature range is critical.

Q3: Is it necessary to protect the hydroxyl group on the pyridine ring before the reaction?

While the Vilsmeier-Haack reaction can proceed with the free hydroxyl group, protection (e.g., as a methoxy or benzyloxy ether) can sometimes offer cleaner results by preventing O-formylation or other side reactions involving the hydroxyl moiety. However, this adds extra steps to the synthesis (protection and deprotection), so direct formylation is often preferred for efficiency.

Q4: What are the key safety precautions for this reaction?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. The entire reaction, including the quenching step, must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent. 2. Insufficient reaction time or temperature. 3. Poor quality starting material. 4. Product lost during workup/purification.1. Ensure POCl₃ and DMF are anhydrous. Prepare the reagent at 0 °C before adding the substrate. 2. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature (e.g., from 80°C to 90°C).[3] 3. Verify the purity of 3-Bromo-4-hydroxypyridine by NMR or melting point. 4. Be cautious during aqueous workup; the product may have some water solubility. Ensure complete extraction with an appropriate organic solvent.
Multiple Spots on TLC Plate 1. Incomplete reaction (starting material remains). 2. Formation of a chlorinated byproduct. 3. Di-formylation or other over-reaction.1. See "Low Yield" solutions. 2. This can occur if the hydroxyl group is substituted by a chloride from POCl₃, yielding 5-Bromo-4-chloronicotinaldehyde. Minimize this by using the minimum necessary amount of POCl₃ and maintaining a controlled temperature.[7] 3. Use a controlled stoichiometry of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). Adding the substrate slowly to the pre-formed reagent can help minimize over-reaction.
Product is an Oil, Fails to Solidify 1. Persistent solvent residue. 2. Presence of impurities preventing crystallization.1. Dry the product under high vacuum for an extended period. 2. Purify the crude material using column chromatography to remove impurities.[8] After purification, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Difficulty with Purification 1. Product and byproduct have similar polarity. 2. Product is streaking on the silica gel column.1. Optimize the chromatography eluent system using TLC. A shallow solvent gradient often provides better separation than an isocratic elution.[8] 2. Streaking of aldehydes on silica can be due to their polar nature. Try adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent to improve peak shape. Alternatively, consider using a different stationary phase like alumina.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing and resolving low product yield.

G start Low Yield Observed check_tlc Analyze Crude Reaction by TLC start->check_tlc sm_present Starting Material (SM) Present? check_tlc->sm_present product_streak Product Streak / No Clear Spot? sm_present->product_streak No increase_time Action: Increase Reaction Time/Temp sm_present->increase_time Yes check_reagents Action: Verify Reagent Quality (Anhydrous?) product_streak->check_reagents Yes workup_issue Investigate Workup/Extraction product_streak->workup_issue No success Yield Improved increase_time->success check_reagents->success adjust_ph Action: Optimize pH for Extraction workup_issue->adjust_ph Yes purification_issue Investigate Purification Step workup_issue->purification_issue No adjust_ph->success optimize_chroma Action: Optimize Chromatography purification_issue->optimize_chroma Yes optimize_chroma->success

Caption: Troubleshooting workflow for low yield.

Mechanistic Insights: Main and Side Reactions

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.

The Vilsmeier-Haack Formylation Pathway

The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[2][9]

  • Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich 3-bromo-4-hydroxypyridine attacks the electrophilic carbon of the Vilsmeier reagent. The hydroxyl group at the C4 position and the nitrogen atom in the ring activate the C5 position for electrophilic attack.

  • Aromatization & Hydrolysis: A base (like DMF) removes a proton to restore the aromaticity of the pyridine ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reacts With StartMat 3-Bromo-4-hydroxy pyridine StartMat->Intermediate Electrophilic Attack Product 5-Bromo-4-hydroxy nicotinaldehyde Intermediate->Product H2O H₂O Workup H2O->Product Hydrolysis

Caption: Vilsmeier-Haack main reaction pathway.

Key Side Reaction: Formation of 5-Bromo-4-chloronicotinaldehyde

One of the most common and problematic side reactions is the conversion of the C4-hydroxyl group to a chloride, a reaction also mediated by POCl₃.

  • Mechanism: The lone pair on the hydroxyl oxygen can attack POCl₃, similar to the initial step of the Vilsmeier reagent formation. This transforms the hydroxyl group into a good leaving group (-OPOCl₂). A chloride ion (present in the reaction mixture) can then act as a nucleophile, displacing the phosphate group via an SₙAr-type mechanism to yield the chlorinated byproduct. This byproduct can then undergo formylation itself.

G StartMat 3-Bromo-4-hydroxypyridine C4-OH Activation Activated Intermediate C4-OPOCl₂ StartMat->Activation + POCl₃ SideProduct 5-Bromo-4-chloronicotinaldehyde C4-Cl Activation->SideProduct + Cl⁻ - ⁻OPOCl₂ SideProduct->SideProduct + Vilsmeier Rgt. (Formylation)

Caption: Formation of the chlorinated byproduct.

Mitigation Strategy: This side reaction is favored by higher temperatures and an excess of POCl₃. To minimize its formation, use a stoichiometric amount of POCl₃ (relative to DMF, typically 1:1) and maintain the reaction temperature as low as feasible while still allowing the main reaction to proceed.

Experimental Protocols

Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety measures.

  • Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (N₂ or Argon), add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes. A white solid may form.

  • Substrate Addition: Dissolve 3-Bromo-4-hydroxypyridine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7-8). This step is highly exothermic and will release gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.[8]

Protocol: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.25-0.35 for the desired product.[8]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture determined from TLC. Pour the slurry into a column and allow it to pack, ensuring no air bubbles are trapped.

  • Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[8]

References

Technical Support Center: Protecting Group Strategies for 5-Bromo-4-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 5-bromo-4-hydroxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of multistep synthesis with this versatile building block. Here, we address common challenges and provide troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Selectivity

This compound is a valuable starting material, featuring a functionalized pyridine ring. However, the presence of two reactive functional groups—a phenolic hydroxyl and an aldehyde—necessitates a carefully planned protecting group strategy to achieve chemoselectivity in subsequent transformations. The electron-deficient nature of the pyridine ring further influences the reactivity of these groups. This guide will help you select and implement appropriate protecting groups, troubleshoot common issues, and devise robust, orthogonal strategies for your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Selective Protection of the 4-Hydroxyl Group

Question 1: I need to perform a reaction at the aldehyde (e.g., a Wittig reaction), but the hydroxyl group is interfering. What is the most reliable way to selectively protect the 4-hydroxyl group?

Answer: Selective protection of the 4-hydroxyl group requires a reagent that is specific for phenols and stable to the planned downstream reactions. Given its phenolic nature, this hydroxyl group is acidic and readily protected as an ether.

Recommended Protecting Groups for the 4-Hydroxyl Group:

Protecting GroupReagents for ProtectionTypical ConditionsDeprotection ConditionsKey Considerations
Methoxymethyl (MOM) Ether MOM-Cl, DIPEACH₂Cl₂, 0 °C to rtMild acid (e.g., HCl in MeOH)[1] or Lewis acids (e.g., TMSBr)Robust and stable to a wide range of non-acidic reagents.[1] MOM-Cl is a suspected carcinogen; handle with care.[1]
tert-Butyldimethylsilyl (TBDMS) Ether TBDMS-Cl, ImidazoleDMF, rtFluoride source (e.g., TBAF in THF) or mild acid (e.g., CSA in MeOH)[2]Good stability under basic and organometallic conditions. Can be selectively removed in the presence of more robust silyl ethers.[2][3]
Benzyl (Bn) Ether BnBr, K₂CO₃ or NaHDMF or Acetone, rt to 60 °CCatalytic Hydrogenation (H₂, Pd/C)Very stable to acidic and basic conditions. Not suitable if downstream reactions involve catalytic reduction.

Troubleshooting Scenarios:

  • Low yield of protection:

    • Cause: Incomplete deprotonation of the hydroxyl group. The electron-withdrawing nature of the pyridine ring and the bromo substituent increases the acidity of the 4-OH group, but a suitable base is still crucial.

    • Solution: For MOM or TBDMS protection, ensure your base (e.g., DIPEA, imidazole) is fresh and anhydrous. If yields are still low with milder bases, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) at 0 °C.

  • Side reaction with the aldehyde:

    • Cause: While unlikely with the recommended reagents, highly basic or nucleophilic conditions could potentially affect the aldehyde.

    • Solution: Maintain low temperatures during the addition of reagents. If using NaH, add it to the substrate first to form the alkoxide before adding the protecting group precursor.

Section 2: Selective Protection of the Aldehyde Group

Question 2: I want to perform a cross-coupling reaction at the C-Br bond, but I'm concerned about the aldehyde reacting with the organometallic reagents. How can I selectively protect the aldehyde?

Answer: The aldehyde group is highly susceptible to nucleophilic attack from organometallic reagents (e.g., Grignard or organolithium reagents) and can be unstable to strongly basic or acidic conditions. Protection as an acetal is the most common and effective strategy.

Recommended Protecting Group for the Aldehyde:

Protecting GroupReagents for ProtectionTypical ConditionsDeprotection ConditionsKey Considerations
1,3-Dioxolane (Ethylene Glycol Acetal) Ethylene glycol, p-TsOH (cat.)Toluene, Dean-Stark trap, refluxAqueous acid (e.g., HCl, AcOH)Extremely stable to bases, organometallics, and reducing agents.[4][5] The formation is reversible and driven by the removal of water.[4][6]

Troubleshooting Scenarios:

  • Incomplete acetal formation:

    • Cause: Insufficient removal of water, which prevents the equilibrium from shifting towards the product.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly and that the solvent (toluene) is anhydrous. Use a fresh, anhydrous sample of the acid catalyst (e.g., p-toluenesulfonic acid).

  • Decomposition of the starting material:

    • Cause: The acidic conditions required for acetal formation can sometimes lead to side reactions on sensitive substrates.

    • Solution: Use only a catalytic amount of acid. If decomposition persists, consider a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS).

Section 3: Orthogonal Protection Strategies

Question 3: My synthesis requires sequential modification of both the hydroxyl and aldehyde groups. What is a reliable orthogonal protection strategy?

Answer: An orthogonal strategy allows for the selective deprotection of one group without affecting the other.[7] For this compound, a combination of an acetal for the aldehyde and an ether (like MOM or TBDMS) for the hydroxyl group is an excellent choice.

Workflow for an Orthogonal Protection Strategy:

OrthogonalProtection Start 5-Bromo-4-hydroxy- nicotinaldehyde Step1 Protect Aldehyde (Ethylene Glycol, p-TsOH) Start->Step1 Intermediate1 Acetal-protected intermediate Step1->Intermediate1 Step2 Protect Hydroxyl (MOM-Cl, DIPEA) Intermediate1->Step2 FullyProtected Fully Protected Substrate Step2->FullyProtected DeprotectOH Deprotect OH (Mild Acid, e.g., HCl/MeOH) FullyProtected->DeprotectOH MOM Removal DeprotectCHO Deprotect Aldehyde (Aqueous Acid) FullyProtected->DeprotectCHO Acetal Removal DeprotectOH_Silyl Deprotect OH (TBAF) FullyProtected->DeprotectOH_Silyl TBDMS Removal

Caption: Orthogonal protection and deprotection pathways.

Rationale for the Proposed Strategy:

  • Protect the Aldehyde First: The acidic conditions required for acetal formation are generally compatible with the unprotected hydroxyl group.

  • Protect the Hydroxyl Group Second: The basic conditions used for MOM or TBDMS ether formation are compatible with the acid-stable acetal.

  • Selective Deprotection:

    • To unmask the hydroxyl group: If you used a MOM ether, mild acidic conditions (e.g., HCl in methanol) can often cleave the MOM group while leaving the acetal intact, as acetal hydrolysis typically requires aqueous acid.[1] If you used a TBDMS ether, a fluoride source like TBAF will selectively cleave the silyl ether, leaving the acetal untouched.[2][3]

    • To unmask the aldehyde group: Treatment with aqueous acid (e.g., 1M HCl in THF) will hydrolyze the acetal. This will also cleave most common silyl ethers and MOM ethers.

Troubleshooting Orthogonal Strategies:

  • Problem: During the deprotection of a MOM-protected hydroxyl group with acid, the acetal is also partially cleaved.

    • Cause: The conditions are too harsh, or there is too much water present.

    • Solution: Use anhydrous acidic conditions. For example, HCl generated in situ in methanol. Alternatively, switch to a silyl protecting group for the hydroxyl, which allows for non-acidic deprotection with fluoride. A mild and highly chemoselective deprotection of MOM ethers can also be achieved using TMSOTf and 2,2'-bipyridyl, which may offer better selectivity.[8]

  • Problem: I need to unmask the aldehyde but keep the hydroxyl protected.

    • Cause: Most conditions that cleave acetals are acidic and will also remove common hydroxyl protecting groups like MOM and TBDMS.

    • Solution: This requires a more specialized protecting group for the hydroxyl that is stable to acid. A benzyl (Bn) ether is a good candidate, as it is stable to the acidic conditions needed for acetal removal and is cleaved under orthogonal conditions (hydrogenolysis).

Experimental Protocols

Protocol 1: Selective Protection of the Aldehyde as a 1,3-Dioxolane
  • To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M), add ethylene glycol (2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture, monitoring the removal of water.

  • Continue refluxing until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.

Protocol 2: Selective Protection of the 4-Hydroxyl Group as a TBDMS Ether
  • Dissolve the acetal-protected 5-bromo-nicotinaldehyde (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.5 M).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Protocol 3: Selective Deprotection of a TBDMS Ether
  • Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF (0.1 M).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

Caption: Decision tree for choosing a protection strategy.

References

Technical Support Center: Acetal Protection of 5-Bromonicotinaldehyde for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acetal protection of 5-bromonicotinaldehyde and its subsequent use in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during these synthetic transformations.

Introduction

5-Bromonicotinaldehyde is a valuable building block in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. However, the presence of the reactive aldehyde functionality can lead to undesirable side reactions under typical cross-coupling conditions, resulting in reduced yields and purification challenges.[1] Protecting the aldehyde as an acetal, most commonly a 1,3-dioxolane, is a robust strategy to circumvent these issues.[1] This guide will walk you through the protection, cross-coupling, and deprotection steps, addressing potential pitfalls and offering practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the aldehyde group of 5-bromonicotinaldehyde before a cross-coupling reaction?

A1: The aldehyde group is highly susceptible to various side reactions under the conditions typically employed for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] These include:

  • Reduction: The aldehyde can be reduced to the corresponding alcohol.[1]

  • Reaction with Nucleophiles: The aldehyde can react with basic or nucleophilic reagents present in the reaction mixture.[1]

  • Aldol Condensation: Under basic conditions, the aldehyde can undergo self-condensation.

  • Catalyst Inhibition: The aldehyde may coordinate to the palladium catalyst, potentially leading to catalyst deactivation.

Protecting the aldehyde as a stable acetal masks its reactivity, allowing the cross-coupling reaction to proceed cleanly at the C-Br bond.[1][2]

Q2: What is the most common protecting group for 5-bromonicotinaldehyde, and why?

A2: The most common protecting group is the cyclic acetal formed with ethylene glycol, resulting in a 1,3-dioxolane ring.[2][3] This protecting group is favored due to its:

  • Ease of Formation: It is readily formed under acidic conditions.[2]

  • Stability: It is stable to a wide range of non-acidic reagents, including bases, organometallics, and hydrides, which are often used in cross-coupling reactions.[2][4][5]

  • Ease of Removal: The acetal can be efficiently cleaved to regenerate the aldehyde under mild acidic conditions.[2][6]

Q3: Can I perform the cross-coupling reaction on unprotected 5-bromonicotinaldehyde?

A3: While it may be possible in some specific cases with carefully optimized conditions, it is generally not recommended.[1] Attempting direct coupling often leads to a mixture of products, including the desired coupled product, the corresponding alcohol, and other byproducts, resulting in low yields and difficult purification.[1]

Troubleshooting Guide

Part 1: Acetal Protection of 5-Bromonicotinaldehyde

Issue 1: Incomplete protection of the aldehyde.

  • Symptom: Presence of starting material (5-bromonicotinaldehyde) in the crude reaction mixture as observed by TLC or NMR.

  • Potential Causes & Solutions:

    • Insufficient Removal of Water: The formation of an acetal is a reversible equilibrium reaction.[7] Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials.

      • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[2] Ensure the solvent (e.g., toluene) is anhydrous.

    • Ineffective Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, PTSA) may be old or inactive.

      • Solution: Use fresh, anhydrous PTSA.

    • Insufficient Reagent: The amount of ethylene glycol may be insufficient.

      • Solution: Use a slight excess of ethylene glycol (1.2-1.5 equivalents).

Issue 2: Decomposition of starting material or product.

  • Symptom: Darkening of the reaction mixture and the appearance of multiple spots on the TLC plate. A pale green solution may also be observed.[8]

  • Potential Causes & Solutions:

    • High Reaction Temperature: Prolonged heating at high temperatures can lead to decomposition.

      • Solution: Reflux at the appropriate temperature for the solvent (e.g., toluene ~110 °C). Avoid excessive heating.[8]

    • Strongly Acidic Conditions: A high concentration of the acid catalyst can promote side reactions.

      • Solution: Use a catalytic amount of PTSA (typically 0.02-0.05 equivalents).

Part 2: Cross-Coupling of 2-(5-Bromopyridin-3-yl)-1,3-dioxolane

Issue 3: Low or no yield of the cross-coupled product.

  • Symptom: Predominantly unreacted starting material or the presence of homocoupled byproducts.

  • Potential Causes & Solutions:

    • Catalyst Inactivity: The palladium catalyst may have been deactivated by oxygen.

      • Solution: Ensure the reaction is set up under an inert atmosphere (argon or nitrogen). Use degassed solvents.[9] Techniques like freeze-pump-thaw or sparging the solvent with an inert gas are crucial.[9]

    • Inappropriate Ligand or Catalyst: The chosen palladium catalyst or ligand may not be optimal for this substrate. For Suzuki coupling, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[10]

      • Solution: Screen different palladium catalysts and ligands. Buchwald-type ligands can be effective for challenging couplings.

    • Incorrect Base: The choice and strength of the base are critical.

      • Solution: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[11] The optimal base may need to be determined empirically.

    • Poor Quality Boronic Acid (Suzuki Coupling): Boronic acids can decompose upon storage, a process known as protodeboronation.[9]

      • Solution: Use fresh, high-quality boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[9]

Issue 4: Debromination of the starting material.

  • Symptom: Formation of the debrominated acetal, 2-(pyridin-3-yl)-1,3-dioxolane.

  • Potential Causes & Solutions:

    • Presence of Hydride Sources: Certain reagents or solvents can act as hydride sources, leading to reductive debromination.

      • Solution: Ensure all reagents and solvents are pure and anhydrous.

    • Catalyst-Mediated Side Reaction: Some palladium catalysts under certain conditions can promote this side reaction.

      • Solution: Screen different catalysts and reaction conditions (temperature, solvent).

Part 3: Acetal Deprotection

Issue 5: Incomplete deprotection of the acetal.

  • Symptom: Presence of the acetal-protected coupled product in the final material.

  • Potential Causes & Solutions:

    • Insufficient Acid or Water: Deprotection is an acid-catalyzed hydrolysis.

      • Solution: Ensure a sufficient amount of aqueous acid (e.g., HCl, TFA) is used. The reaction is typically run in a mixture of an organic solvent and aqueous acid.[2]

    • Reaction Time/Temperature: The deprotection may be sluggish at room temperature.

      • Solution: Gently warm the reaction mixture if necessary, while monitoring for any potential side reactions.

Issue 6: Degradation of the product during deprotection.

  • Symptom: Low yield of the final aldehyde and the formation of impurities.

  • Potential Causes & Solutions:

    • Harsh Acidic Conditions: Strongly acidic conditions or high temperatures can lead to the degradation of acid-sensitive functional groups in the coupled product.

      • Solution: Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in aqueous acetone).[2] Monitor the reaction closely by TLC to avoid prolonged exposure to acid once the deprotection is complete.

Experimental Protocols

Protocol 1: Acetal Protection of 5-Bromonicotinaldehyde

This protocol describes the formation of 2-(5-bromopyridin-3-yl)-1,3-dioxolane.[1]

Materials:

  • 5-Bromonicotinaldehyde

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 5-bromonicotinaldehyde (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and PTSA (0.05 eq).

  • Heat the mixture to reflux and stir vigorously. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Suzuki Cross-Coupling of 2-(5-Bromopyridin-3-yl)-1,3-dioxolane

This is a general protocol and may require optimization for specific substrates.[1]

Materials:

  • 2-(5-Bromopyridin-3-yl)-1,3-dioxolane (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq) or another suitable palladium catalyst

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

Procedure:

  • To a Schlenk flask, add the protected 5-bromonicotinaldehyde (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Acetal Deprotection

Materials:

  • Acetal-protected coupled product

  • Acetone

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the acetal-protected compound in acetone.

  • Add 1M HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography if necessary.

Data Summary

Reaction StepKey ReagentsTypical ConditionsExpected Yield
Acetal Protection 5-Bromonicotinaldehyde, Ethylene glycol, PTSAToluene, reflux with Dean-Stark>90%
Suzuki Coupling Protected Bromo-pyridine, Arylboronic acid, Pd catalyst, Base1,4-Dioxane/Water, 80-100 °C60-95%
Acetal Deprotection Protected product, Aqueous acidAcetone/Water, room temp.>90%

Visualizations

Protection_Coupling_Deprotection_Workflow cluster_protection Acetal Protection cluster_coupling Cross-Coupling cluster_deprotection Deprotection Start 5-Bromonicotinaldehyde Protect React with Ethylene Glycol, PTSA Start->Protect Toluene, Reflux Protected 2-(5-Bromopyridin-3-yl) -1,3-dioxolane Protect->Protected Coupling React with R-B(OH)2 (Suzuki) or Alkene (Heck) Protected->Coupling Pd Catalyst, Base Coupled Coupled Protected Product Coupling->Coupled Deprotect Acidic Hydrolysis Coupled->Deprotect H3O+ Final Final Coupled Aldehyde Deprotect->Final

Caption: Workflow for the protection, cross-coupling, and deprotection of 5-bromonicotinaldehyde.

Troubleshooting_Logic cluster_protection Protection Stage cluster_coupling Coupling Stage cluster_deprotection Deprotection Stage P_Start Low Yield of Acetal? P_Cause1 Incomplete Reaction P_Start->P_Cause1 Yes P_Cause2 Decomposition P_Start->P_Cause2 Yes P_Sol1 Ensure H2O Removal (Dean-Stark) P_Cause1->P_Sol1 P_Sol2 Use Fresh Reagents P_Cause1->P_Sol2 P_Sol3 Optimize Temp./Catalyst Loading P_Cause2->P_Sol3 C_Start Low Yield of Coupled Product? C_Cause1 Catalyst Inactive C_Start->C_Cause1 Yes C_Cause2 Side Reactions (e.g., Debromination) C_Start->C_Cause2 Yes C_Sol1 Degas Solvents, Use Inert Atmosphere C_Cause1->C_Sol1 C_Sol2 Screen Catalysts/Ligands/Bases C_Cause2->C_Sol2 D_Start Incomplete Deprotection? D_Cause1 Insufficient H3O+ D_Start->D_Cause1 Yes D_Cause2 Product Degradation D_Start->D_Cause2 Yes D_Sol1 Increase Acid/H2O Conc. D_Cause1->D_Sol1 D_Sol2 Use Milder Acid (e.g., PPTS) D_Cause2->D_Sol2

Caption: Troubleshooting logic for key stages of the synthesis.

References

Technical Support Center: Overcoming Low Yields in 5-Bromo-4-hydroxynicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Bromo-4-hydroxynicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic aldehyde. The inherent electronic properties of the pyridine ring, coupled with the directing effects of the bromo and hydroxyl substituents, can present unique synthetic hurdles. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity material.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My formylation of 5-bromo-4-hydroxypyridine is resulting in very low yields or no product at all. What are the likely causes and how can I improve the outcome?

Low yields in the formylation of 5-bromo-4-hydroxypyridine are a common issue, primarily due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards classical electrophilic aromatic substitution reactions.[1] The choice of formylation method and reaction conditions are critical.

Possible Cause 1: Inappropriate Formylation Reagent

The Vilsmeier-Haack and Reimer-Tiemann reactions are two common methods for formylating phenols and related heterocycles. However, their effectiveness can vary significantly with a substrate like 5-bromo-4-hydroxypyridine.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[2][3] While effective for electron-rich aromatics, the electron-withdrawing nature of the pyridine nitrogen can hinder the reaction.[1]

  • Reimer-Tiemann Reaction: This method employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene as the electrophile.[4][5] While it can be effective for phenols, yields are often modest, and the reaction can produce chlorinated byproducts.[6]

Troubleshooting Steps:

  • Optimize Vilsmeier-Haack Conditions:

    • Temperature: The reaction temperature is a critical parameter. For less reactive substrates, higher temperatures may be required to drive the reaction to completion.[7] Start with milder conditions (e.g., 0 °C to room temperature) and incrementally increase the temperature.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. Insufficient reaction time will lead to low conversion, while prolonged reaction at high temperatures can lead to decomposition.

    • Stoichiometry of Reagents: The ratio of the Vilsmeier reagent to the substrate can be crucial. An excess of the reagent may be necessary to achieve a reasonable yield.

  • Consider the Reimer-Tiemann Reaction with Modifications:

    • Phase-Transfer Catalyst: The Reimer-Tiemann reaction is often biphasic. The use of a phase-transfer catalyst can improve the reaction rate and yield by facilitating the transport of the hydroxide ion into the organic phase.[8]

    • Solvent: The choice of solvent can influence the reaction. While often carried out in a biphasic chloroform/water system, the use of a co-solvent like 1,4-dioxane might improve solubility and reaction efficiency.[8]

dot

Formylation_Troubleshooting start Low Yield of this compound cause1 Inappropriate Formylation Method start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Reactions/Byproduct Formation start->cause3 sub_cause1a Vilsmeier-Haack Inefficiency cause1->sub_cause1a sub_cause1b Reimer-Tiemann Low Selectivity cause1->sub_cause1b sub_cause2a Incorrect Temperature cause2->sub_cause2a sub_cause2b Insufficient Reaction Time cause2->sub_cause2b sub_cause3a Over-bromination cause3->sub_cause3a sub_cause3b Chlorination (Vilsmeier) cause3->sub_cause3b solution1a Optimize Vilsmeier Conditions (Temp, Time, Stoichiometry) sub_cause1a->solution1a solution1b Modify Reimer-Tiemann (Phase-Transfer Catalyst, Solvent) sub_cause1b->solution1b solution2 Systematic Optimization (DoE) sub_cause2a->solution2 sub_cause2b->solution2 solution3a Control Brominating Agent Stoichiometry solution3b Use Alternative Vilsmeier Reagents Alternative_Synthesis start 5-bromo-4-hydroxypyridine derivative step1 Reduction start->step1 intermediate (5-bromo-4-hydroxypyridin-3-yl)methanol step1->intermediate step2 Mild Oxidation (e.g., PCC, DMP) intermediate->step2 product This compound step2->product

References

Technical Support Center: Identification and Control of Impurities in 5-Bromo-4-hydroxynicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-4-hydroxynicotinaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with impurity identification and control during the synthesis of this critical heterocyclic building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, ensuring its purity is paramount.[1]

This guide provides in-depth, experience-driven answers to common questions, detailed analytical protocols, and troubleshooting strategies to help you optimize your synthetic process and achieve high-purity material.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses the most common issues and questions that arise during the synthesis of this compound.

Q1: What is a typical synthetic route for this compound, and where are impurities most likely introduced?

The synthesis of this compound often involves a multi-step process where impurities can be introduced at each stage. A common and efficient pathway begins with a suitable pyridine precursor, followed by formylation and subsequent hydrolysis. The diagram below outlines this general route and highlights the critical points for impurity formation.

G cluster_0 Stage 1: Precursor Synthesis/Selection cluster_1 Stage 2: Formylation (Vilsmeier-Haack Reaction) cluster_2 Stage 3: Hydrolysis start Pyridine Precursor (e.g., 4-Chloro-5-bromopyridine) imp1 Impurity A: Isomeric Precursors start->imp1 Side-reaction in precursor synthesis formylation Formylation Reaction start->formylation vh Vilsmeier-Haack Reagent (POCl₃ + DMF) vh->formylation imp4 Impurity D: Reagent-derived Impurities vh->imp4 Reagent decomposition intermediate 5-Bromo-4-chloronicotinaldehyde (Intermediate) formylation->intermediate imp2 Impurity B: Unreacted Precursor formylation->imp2 Incomplete reaction imp3 Impurity C: Diformylated Byproduct formylation->imp3 Over-reaction/ Harsh conditions hydrolysis Alkaline Hydrolysis intermediate->hydrolysis product This compound (Final Product) hydrolysis->product imp5 Impurity E: Unreacted Intermediate (5-Bromo-4-chloronicotinaldehyde) hydrolysis->imp5 Incomplete hydrolysis imp6 Impurity F: Oxidized Product (5-Bromo-4-hydroxynicotinic acid) product->imp6 Air/Oxidant Exposure

Caption: Synthetic pathway and points of impurity introduction.

Expert Insight: The Vilsmeier-Haack reaction is a powerful formylation method but is sensitive to the reactivity of the substrate and reaction conditions.[2][3][4] The most critical impurity to control is often the chlorinated intermediate (Impurity E), as its incomplete hydrolysis directly impacts final product purity and can be difficult to separate due to structural similarity.[5]

Q2: What are the most common process-related impurities I should expect, and how can I identify them initially?

Beyond starting materials and intermediates, several other impurities can arise from the reaction conditions and reagents themselves. A preliminary identification can often be made by combining data from Liquid Chromatography-Mass Spectrometry (LC-MS) with knowledge of the synthetic process.

Table 1: Common Impurities and Their Characteristics

Impurity Name/ClassPotential StructureMolecular Weight ( g/mol )Origin / CausePreliminary Identification Tip
Unreacted Intermediate 5-Bromo-4-chloronicotinaldehyde220.45Incomplete hydrolysis of the C-Cl bond.[5][6]A peak in LC-MS with m/z corresponding to the chloro-intermediate.
Oxidized Product 5-Bromo-4-hydroxynicotinic acid218.00Oxidation of the aldehyde group, often during workup or storage.[5]A peak in LC-MS with a mass 16 Da higher than the product.
Debrominated Product 4-Hydroxynicotinaldehyde123.11Reductive cleavage of the C-Br bond.A peak in LC-MS with a mass ~79/81 Da lower than the product.
Starting Material e.g., 4-Chloro-5-bromopyridine192.42Incomplete formylation reaction.A non-polar peak in reverse-phase HPLC, matching the starting material standard.
Diformylated Byproduct 5-Bromo-4-hydroxy-dialdehyde pyridine230.02Harsh Vilsmeier-Haack conditions (high temp, excess reagent).[7]A peak in LC-MS with a mass 28 Da higher than the product.

Scientist's Tip: When analyzing your crude reaction mixture by LC-MS, always look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity, M and M+2) to quickly confirm which peaks correspond to bromine-containing species.

Q3: My reaction seems to have stalled or is producing multiple unknown spots on TLC. What are the likely causes?

This is a common issue, particularly during the Vilsmeier-Haack formylation step.

  • Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent (the electrophile, a chloroiminium ion) is formed in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][8] It is highly moisture-sensitive. If your reagents (especially DMF) are not anhydrous, the reagent will be quenched, leading to an incomplete reaction.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous DMF. Consider using freshly opened or distilled POCl₃.

  • Cause 2: Insufficient Substrate Activation: The Vilsmeier-Haack reaction works best on electron-rich aromatic systems.[3][4] If your pyridine precursor is strongly electron-deficient, the reaction may be sluggish or require higher temperatures.

    • Solution: Increase the reaction temperature incrementally (e.g., from 0°C to room temperature, or from room temperature to 60-80°C), but be mindful that higher temperatures can also lead to more side products.[8][9]

  • Cause 3: Incorrect Stoichiometry: An incorrect ratio of DMF to POCl₃ or substrate to reagent can lead to a complex mixture of products.

    • Solution: Re-verify the stoichiometry of your reagents. Typically, a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent is used.

Q4: I suspect my aldehyde is being oxidized to a carboxylic acid. How can I confirm this and prevent it?

Oxidation of the aldehyde is a frequent problem, especially if the reaction workup involves harsh conditions or prolonged exposure to air in an alkaline medium.

  • Confirmation:

    • LC-MS Analysis: As noted in Table 1, the carboxylic acid impurity will have a molecular weight 16 Da higher than your product.

    • FT-IR Spectroscopy: The aldehyde C-H stretch (around 2700-2800 cm⁻¹) will be diminished or absent, while a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid will appear.

    • ¹H NMR Spectroscopy: The aldehyde proton signal (typically >9 ppm) will decrease, and a very broad singlet for the carboxylic acid proton (often >10 ppm) may appear.

  • Prevention:

    • Inert Atmosphere: Perform the reaction workup and purification steps under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles, especially for chromatography.[10]

    • Control pH: During aqueous workup, neutralize the reaction mixture carefully and avoid strongly basic conditions for extended periods.

    • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage can be beneficial, although this would need to be removed later.

Q5: What is the best analytical strategy for creating a comprehensive impurity profile?

A multi-technique, systematic approach is required by regulatory bodies and is essential for robust process development.[11] The goal is to detect, identify, and quantify all impurities above a certain threshold (e.g., 0.1%).

G sample Crude Product Sample hplc_uv 1. HPLC-UV Analysis (Purity Assessment & Quantification) sample->hplc_uv lc_ms 2. LC-MS Analysis (Mass Identification) hplc_uv->lc_ms decision Impurity > 0.1%? lc_ms->decision isolate 3. Isolation (Prep-HPLC or Column Chromatography) decision->isolate Yes ignore Document and Monitor decision->ignore No hrms 4a. HRMS Analysis (Elemental Formula) isolate->hrms nmr 4b. NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) isolate->nmr structure 5. Structure Confirmed & Reference Standard Synthesized hrms->structure nmr->structure

Caption: Analytical workflow for impurity identification and characterization.

Expert Insight: This workflow represents a gold-standard approach in the pharmaceutical industry.[12][13] HPLC-UV provides the quantitative data (how much impurity is present), while LC-MS gives the first crucial clue to its identity (the molecular weight). For definitive structural proof of unknown impurities, isolation followed by NMR spectroscopy is non-negotiable.[12][13]

Section 2: Troubleshooting and Analytical Protocols

This section provides standardized methodologies for the analysis and identification of impurities.

Protocol 2.1: Initial Purity Assessment by HPLC-UV

This protocol is designed to separate the main product from potential impurities and provide a preliminary assessment of purity.

Objective: To quantify the purity of a crude or purified batch of this compound.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile/Water.

Why this works (Trustworthiness): A gradient elution is crucial for impurity profiling as it allows for the separation of compounds with a wide range of polarities, from polar byproducts that elute early to non-polar starting materials that elute late.[11] Using two wavelengths helps ensure that no impurities are missed if they have different UV maxima.

Protocol 2.2: Impurity Identification using LC-MS

This protocol uses the same separation method as above but couples it with a mass spectrometer to obtain molecular weight data for each peak.

Objective: To assign molecular weights to the impurity peaks observed in the HPLC-UV analysis.

Methodology:

  • LC System: Use the same column, mobile phases, and gradient as described in Protocol 2.1.

  • MS Detector: A single quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate runs.

    • Expert Tip: ESI is a soft ionization technique ideal for analyzing pharmaceutical compounds without causing fragmentation, providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Scan Range: 100 - 500 m/z.

  • Data Analysis:

    • Correlate the retention times of peaks from the UV chromatogram with the mass spectra.

    • Extract the mass of the molecular ion for each impurity peak.

    • Check for the Br isotope pattern (M and M+2) to confirm the presence of bromine.

Section 3: References
  • Benchchem. (n.d.). 5-Bromo-4-chloronicotinaldehyde. Retrieved from --INVALID-LINK--

  • Li, P., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4984. Available from: --INVALID-LINK--

  • ChemScene. (n.d.). 5-Bromo-4-chloronicotinaldehyde. Retrieved from --INVALID-LINK--

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 5-Bromo-4-chloronicotinaldehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (2009). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-4-chloronicotinaldehyde. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-broMo-4-chloronicotinaldehyde. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--

  • Ali, N. W., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of AOAC International, 100(5), 1-13. Available from: --INVALID-LINK--

  • In-Pharmatechnologist. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from --INVALID-LINK--

  • Saini, R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(5), 2966-2985. Available from: --INVALID-LINK--

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MDPI. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 5-Bromo-4-chloronicotinaldehyde. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. Retrieved from --INVALID-LINK--

  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 5-Bromo-6-hydroxynicotinaldehyde. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 104612-36-4,5-Bromo-2-hydroxynicotinic acid. Retrieved from --INVALID-LINK--

References

Stability issues of 5-Bromo-4-hydroxynicotinaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Challenges

Welcome to the technical support center for 5-Bromo-4-hydroxynicotinaldehyde. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances of working with complex organic molecules and aim to provide you with the expertise and insights needed to ensure the stability and success of your reactions.

I. Introduction to this compound and its Stability Profile

This compound is a substituted pyridine derivative with applications in the synthesis of various heterocyclic compounds and as a building block in drug discovery. Its structure, featuring a hydroxyl group, an aldehyde, and a bromine atom on a pyridine ring, presents a unique combination of reactive sites. This inherent reactivity, while synthetically useful, can also be a source of stability issues under various reaction conditions.

This guide will address the most common stability challenges encountered when working with this compound and provide actionable solutions to mitigate them.

II. Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors that can lead to the decomposition of this compound during a reaction?

Several factors can contribute to the degradation of this compound. These primarily revolve around its susceptibility to oxidation, sensitivity to strong bases, and potential for polymerization or side reactions at elevated temperatures. The presence of the aldehyde and hydroxyl groups on the electron-deficient pyridine ring makes the molecule susceptible to nucleophilic attack and oxidation.

FAQ 2: How should I properly store this compound to ensure its long-term stability?

To maintain the integrity of this compound, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, at room temperature. Some suppliers recommend storing it in a freezer to maintain product quality.[1] It is also sensitive to light and air, so it should be kept in a tightly sealed, opaque container.[1]

FAQ 3: I am observing a color change in my reaction mixture from colorless to a yellow or brown hue. What could be the cause?

A color change to yellow or brown often indicates the formation of degradation products. This can be due to the oxidation of the aldehyde or phenolic hydroxyl group. The presence of residual catalysts, air, or incompatible solvents can accelerate this process. It is also possible that side reactions, such as self-condensation or polymerization, are occurring, especially at higher temperatures.

FAQ 4: Can I use strong bases with this compound?

Caution should be exercised when using strong bases. The acidic phenolic hydroxyl group can be deprotonated, forming a phenoxide. While this may be a desired step in some reactions, the increased electron density on the ring can activate it towards other reactions or potentially lead to decomposition. Strong bases might also promote aldol-type condensation reactions involving the aldehyde group. It is advisable to use milder bases whenever possible and to perform reactions at low temperatures.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter and offers step-by-step guidance to resolve them.

Issue 1: Low Yield or Incomplete Reaction

Symptoms:

  • Starting material remains even after extended reaction times.

  • The desired product is obtained in a lower-than-expected yield.

  • TLC or LC-MS analysis shows a complex mixture of products.

Potential Causes & Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocol for Verifying Reagent Quality:

  • Visual Inspection: Examine the this compound for any discoloration. A pure compound should be a white to off-white solid.

  • Purity Analysis: If possible, verify the purity of your starting material using techniques like NMR, LC-MS, or melting point determination. The melting point is reported to be around 230 °C.[1][2]

  • Proper Handling: Always handle the compound under an inert atmosphere to prevent degradation from air and moisture.[1]

Issue 2: Formation of Unidentified Byproducts

Symptoms:

  • Multiple spots on TLC in addition to the starting material and product.

  • Mass spectrometry data shows unexpected molecular weight peaks.

Potential Causes & Mitigation Strategies:

The formation of byproducts often stems from the inherent reactivity of the aldehyde and hydroxyl functional groups.

Table 1: Common Byproducts and Their Likely Formation Pathways

Byproduct TypePotential Formation PathwayMitigation Strategy
Oxidation Products (e.g., Carboxylic Acid) Reaction with atmospheric oxygen or oxidizing impurities.Degas solvents and run the reaction under a strict inert atmosphere (N2 or Ar).
Aldol Condensation Products Base-catalyzed self-condensation of the aldehyde.Use a non-nucleophilic base, add the base slowly at a low temperature, or protect the aldehyde group if possible.
Polymeric Material High temperatures or prolonged reaction times leading to polymerization.Reduce the reaction temperature and monitor the reaction progress closely to avoid unnecessary heating.
Issue 3: Inconsistent Reaction Outcomes

Symptoms:

  • Difficulty in reproducing results from a previous successful experiment.

  • Significant batch-to-batch variation in yield or purity.

Potential Causes & Standardization Protocol:

Inconsistent results often point to subtle variations in experimental parameters.

Standardization Workflow Diagram:

Caption: Workflow for achieving reproducible reaction outcomes.

IV. Incompatible Reagents and Conditions

To ensure the stability of this compound, it is crucial to be aware of incompatible reagents and conditions.

Table 2: Summary of Incompatible Reagents and Conditions

CategoryIncompatibleRationaleRecommended Alternatives
Oxidizing Agents Strong oxidizing agents (e.g., KMnO4, CrO3)[1]The aldehyde group is susceptible to over-oxidation to a carboxylic acid.Milder oxidizing agents specific for aldehydes if required by the synthetic route.
Bases Strong bases (e.g., n-BuLi, LDA)Can deprotonate the hydroxyl group and promote side reactions.Inorganic bases (e.g., K2CO3, Cs2CO3) or organic amines (e.g., Et3N, DIPEA).
Acids Strong acids/alkalis[3]May catalyze polymerization or other degradation pathways.Use catalytic amounts of weaker acids if necessary.
Temperature High temperaturesCan lead to decomposition and polymerization.Run reactions at the lowest effective temperature.
Atmosphere Air/Oxygen[1]Can cause oxidation of the aldehyde and hydroxyl groups.Inert atmosphere (Nitrogen or Argon).
Light Direct sunlight/UV light[1]Can promote radical-based degradation pathways.Protect the reaction vessel from light.

V. References

  • Sigma-Aldrich. This compound Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • MedchemExpress.com. Safety Data Sheet.

  • Thermo Fisher Scientific. Safety Data Sheet.

References

Technical Support Center: Enhancing Reaction Selectivity with 5-Bromo-4-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-hydroxynicotinaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity and success of your reactions.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, offering multiple reaction sites for diversification. However, its utility is intrinsically linked to the challenge of controlling its reactivity. The presence of an aldehyde, a phenolic hydroxyl group, and a C-Br bond on a pyridine ring necessitates careful reaction design to achieve the desired selective transformation. This guide will address common challenges and provide solutions to steer your reactions toward the intended products.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

I. Suzuki-Miyaura Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired 5-aryl-4-hydroxynicotinaldehyde. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura coupling reactions with this substrate are often due to a combination of factors related to catalyst inhibition and side reactions involving the unprotected hydroxyl and aldehyde groups.

Causality and Strategic Solutions:

  • Catalyst Inhibition by the Pyridine Nitrogen and Phenolic Oxygen: The lone pairs on the pyridine nitrogen and the phenoxide (formed under basic conditions) can coordinate to the palladium catalyst, leading to its deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can shield the palladium center, minimizing coordination with the substrate's heteroatoms.

  • Side Reactions of the Aldehyde Group: The aldehyde is susceptible to side reactions under coupling conditions, including reduction to an alcohol or condensation reactions.

    • Solution: Protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) prior to the coupling reaction. Acetal protection is robust under the basic conditions of the Suzuki coupling and can be readily removed post-reaction with mild acid.

  • Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is common in aqueous basic conditions.

    • Solution: Use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-(1,3-dioxolan-2-yl)pyridine

This protocol outlines the protection of the aldehyde followed by the Suzuki-Miyaura coupling.

Part A: Acetal Protection

  • To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated aqueous NaHCO₃ and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate under reduced pressure to obtain the protected product, which can often be used without further purification.

Part B: Suzuki-Miyaura Coupling

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a standard, reliable catalyst for C-Br couplings. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.
Ligand PPh₃ (if not using Pd(PPh₃)₄) or dppf (with catalyst)Standard phosphine ligands are often sufficient for the reactive C-Br bond.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a common and effective base. K₃PO₄ is stronger and non-nucleophilic, which can help prevent side reactions.
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A biphasic solvent system is standard for Suzuki couplings.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_protection Step 1: Aldehyde Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection start This compound protect React with Ethylene Glycol (p-TsOH, Toluene, Reflux) start->protect protected_product 5-Bromo-3-(1,3-dioxolan-2-yl)pyridin-4-ol protect->protected_product reagents Arylboronic Acid, Pd Catalyst, Base, Solvent coupling Heat (e.g., 80-100 °C) reagents->coupling coupled_product 5-Aryl-3-(1,3-dioxolan-2-yl)pyridin-4-ol coupling->coupled_product deprotect Mild Acid (e.g., aq. HCl) coupled_product->deprotect final_product 5-Aryl-4-hydroxynicotinaldehyde deprotect->final_product Knoevenagel_Challenges main_issue Low Yield/Selectivity in Knoevenagel Condensation cause1 Acidic Phenolic -OH main_issue->cause1 cause2 Reversible Aldol Addition main_issue->cause2 sub_cause1a Base Consumption cause1->sub_cause1a sub_cause1b Phenoxide Side Reactions cause1->sub_cause1b solution2 Remove Water (Dean-Stark, Azeotrope) cause2->solution2 solution1a Protect Hydroxyl Group (e.g., MOM, Bn) sub_cause1a->solution1a solution1b Use Milder Catalyst (Piperidine, Lewis Acid) sub_cause1a->solution1b sub_cause1b->solution1a

References

Validation & Comparative

Analytical methods for the characterization of 5-Bromo-4-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Analytical Characterization of 5-Bromo-4-hydroxynicotinaldehyde

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical entities is the bedrock of reliable and reproducible science. This compound, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its purity, identity, and stability directly impact the quality and efficacy of downstream products. Therefore, employing a robust and well-understood analytical strategy is not just a matter of protocol but a necessity for ensuring data integrity.

This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound (CAS: 1289109-05-2, Molecular Formula: C₆H₄BrNO₂, Molecular Weight: 202.01 g/mol ). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, offering a self-validating framework for your analytical workflows. We will explore chromatographic and spectroscopic techniques, presenting them not as isolated procedures but as complementary tools in a comprehensive characterization strategy.

Chromatographic Techniques: Purity and Quantification

Chromatographic methods are indispensable for assessing the purity of this compound and for quantifying it in reaction mixtures or final product formulations. The choice between liquid and gas chromatography hinges on the physicochemical properties of the analyte: its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of polar, non-volatile, or thermally sensitive compounds. Given the presence of hydroxyl and aldehyde functional groups, this compound is a polar molecule, making reversed-phase HPLC (RP-HPLC) the most suitable approach.[1]

Expertise & Causality: The primary advantage of HPLC for this analyte is its ability to perform analysis directly, without the need for chemical derivatization.[1] This simplifies sample preparation, reduces the risk of introducing impurities or side-products, and enhances the overall robustness of the method. The hydroxyl group and the pyridine nitrogen confer sufficient polarity for strong retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water. The acid is crucial for suppressing the ionization of the hydroxyl group and pyridine nitrogen, ensuring a consistent retention time and symmetrical peak shape.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure the elution of the main analyte peak with good symmetry while also separating it from potential non-polar impurities.

    • 0-20 min: 10% B to 90% B

    • 20-25 min: 90% B (hold)

    • 25-30 min: 90% B to 10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at a wavelength of approximately 280 nm, where the pyridine chromophore is expected to exhibit strong absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.[2] Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Performance

ParameterExpected ValueRationale
Retention Time (tR) ~ 8.5 minDependent on the specific column and gradient, but expected to elute mid-gradient.
Tailing Factor 0.9 - 1.2Indicates good peak symmetry, achieved by pH control of the mobile phase.
Theoretical Plates > 5000Demonstrates high column efficiency and good separation power.
Limit of Quantitation (LOQ) ~ 1 µg/mLSufficient for detecting and quantifying minor impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Gradient Elution (C18 Column) a1->a2 a3 UV Detection (~280 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Calculate Purity (%) d1->d2

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separation and identification, but its application to this compound is not straightforward. The molecule's polarity and potential for thermal degradation in the hot GC inlet present significant challenges.[1]

Expertise & Causality: Direct injection of this analyte into a GC system is likely to result in poor peak shape, low response, and potential decomposition. The hydroxyl group can interact strongly with active sites in the inlet and column, causing peak tailing. To overcome this, a chemical derivatization step is highly recommended.[1] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the method of choice. This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the molecule's volatility and thermal stability, making it amenable to GC analysis.[1]

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent like Pyridine or Acetonitrile.

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[1]

    • Cool to room temperature before injection.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). This program allows for the separation of the derivatized analyte from any residual derivatizing agent or solvent.[3]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500 to capture the molecular ion and key fragments.[3]

Data Presentation: Expected GC-MS Data (for TMS-derivative)

ParameterExpected Value/ObservationRationale
Retention Time (tR) ~ 12 minDependent on the exact oven program, but expected to be well-retained.
Molecular Ion (M+) m/z 273/275For C₉H₁₂BrNO₂Si, showing the characteristic bromine isotope pattern (¹:¹ ratio for ⁷⁹Br/⁸¹Br).
Key Fragments m/z 258/260, 73Loss of a methyl group ([M-15]⁺) and the characteristic TMS fragment (Si(CH₃)₃)⁺.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Add Silylating Agent (BSTFA) s1->s2 s3 Heat at 70°C s2->s3 a1 Inject into GC s3->a1 a2 Temperature Programmed Separation (DB-5ms) a1->a2 a3 EI Mass Spectrometry a2->a3 d1 Identify by Mass Spectrum a3->d1 d2 Quantify using TIC d1->d2

Spectroscopic Techniques: Structural Elucidation

Spectroscopic methods provide orthogonal information to chromatography, confirming the chemical structure and identity of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Expertise & Causality: For ¹H NMR, the expected spectrum will show distinct signals for the aldehyde proton, the two aromatic protons on the pyridine ring, and the hydroxyl proton. The aldehyde proton will appear far downfield. The two aromatic protons will likely appear as singlets due to the substitution pattern. The hydroxyl proton signal can be broad and its position variable; it can be confirmed by a D₂O exchange experiment, where the peak disappears. ¹³C NMR will confirm the number of unique carbon atoms, with characteristic shifts for the carbonyl, aromatic, and bromine- and oxygen-substituted carbons.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like -OH.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region for this molecule).

  • D₂O Exchange: After acquiring the initial ¹H spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the -OH proton signal.

Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)

NucleusExpected δ (ppm)MultiplicityRationale
¹H ~11.0 - 12.0br sHydroxyl proton, broadened by exchange, position solvent-dependent.
¹H ~9.8sAldehyde proton (-CHO), deshielded by the carbonyl group.
¹H ~8.5sAromatic proton (H-2 or H-6), deshielded by the ring nitrogen.
¹H ~8.3sAromatic proton (H-6 or H-2), deshielded by the ring nitrogen.
¹³C ~190C=OAldehyde carbonyl carbon.
¹³C ~160C-OHAromatic carbon attached to the hydroxyl group.
¹³C ~150, ~145C-HAromatic CH carbons.
¹³C ~125C-CHOAromatic carbon attached to the aldehyde group.
¹³C ~110C-BrAromatic carbon attached to bromine.
Infrared (IR) Spectroscopy

FT-IR provides confirmation of the key functional groups present in the molecule.

Expertise & Causality: The IR spectrum will be dominated by characteristic absorption bands. A broad band in the high-frequency region (3400-3200 cm⁻¹) is indicative of the O-H stretching vibration. A sharp, strong band around 1700-1680 cm⁻¹ corresponds to the C=O stretch of the aromatic aldehyde. The region from 1600-1450 cm⁻¹ will show several bands related to the C=C and C=N stretching vibrations of the pyridine ring. The C-Br stretch will appear in the fingerprint region at lower wavenumbers.

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The analysis is typically performed on the solid sample.

    • KBr Pellet: Mix a small amount of sample (~1 mg) with dry potassium bromide (~100 mg). Grind the mixture finely and press it into a transparent pellet using a hydraulic press.[4]

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[5]

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Broad, MediumO-H stretch
~3050WeakAromatic C-H stretch
~1690Strong, SharpC=O stretch (aldehyde)
~1580, ~1470MediumC=C / C=N ring stretching
~1250MediumC-O stretch (phenol)
~650MediumC-Br stretch

Summary Comparison of Analytical Methods

TechniquePrimary UseSample PrepProsCons
RP-HPLC Purity, QuantificationSimple dissolutionRobust, no derivatization needed, excellent for QC.[1]Limited structural information.
GC-MS Impurity ID, QuantificationDerivatization requiredHigh sensitivity, provides mass for identification.Requires derivatization, risk of thermal degradation.[1]
NMR Structure ElucidationSimple dissolutionUnambiguous structure confirmation, detailed molecular insight.Low sensitivity, requires more sample, expensive instrumentation.
FT-IR Functional Group IDMinimal (ATR/KBr)Fast, simple, confirms key functional groups.Provides limited structural detail, not suitable for quantification.

Conclusion

A comprehensive characterization of this compound requires a multi-technique approach. RP-HPLC stands out as the optimal method for routine purity assessment and quality control due to its simplicity and robustness. For structural confirmation and the definitive identification of impurities, the combined power of NMR for skeletal elucidation and GC-MS (with derivatization) or LC-MS for mass information is indispensable. FT-IR serves as a rapid and straightforward tool for confirming the presence of essential functional groups. By understanding the strengths and limitations of each method and the rationale behind specific experimental choices, researchers can build a scientifically sound, self-validating analytical strategy for this important chemical intermediate.

References

A Senior Application Scientist's Guide to the Orthogonal Analysis of 5-Bromo-4-hydroxynicotinaldehyde by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Substituted Heterocycles

In the landscape of pharmaceutical and materials science research, substituted pyridine derivatives are foundational building blocks. 5-Bromo-4-hydroxynicotinaldehyde is one such molecule, presenting a unique analytical challenge due to its combination of an aromatic core, a reactive aldehyde, and polar functional groups. A robust analytical workflow for such a compound must answer two critical questions with unimpeachable confidence: "What is its purity?" and "Is it structurally correct?".

Attempting to answer both with a single technique is inefficient and analytically unsound. This guide presents a comprehensive, field-tested strategy employing an orthogonal two-pronged approach: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. We will delve into the causality behind the methodological choices, present detailed, self-validating protocols, and compare the distinct yet complementary information each technique provides to the modern researcher.

Part 1: Quantitative Purity Assessment by Reversed-Phase HPLC

The first step in characterizing any new batch of a chemical entity is to assess its purity. For compounds like this compound, which possess both hydrophobic (aromatic ring, bromine) and hydrophilic (hydroxyl group) characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[1][2] The underlying principle involves partitioning the analyte between a polar mobile phase and a non-polar stationary phase; more hydrophobic compounds are retained longer on the column.[3]

Causality of Method Design

Our objective is to develop a method that can separate the target compound from potential impurities, which may include starting materials, by-products, or degradation products.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This is the workhorse of reversed-phase chromatography, offering a high degree of hydrophobicity that ensures adequate retention for the aromatic core of our analyte, preventing it from eluting too early with the solvent front.[2][4]

  • Mobile Phase Strategy: A binary gradient elution is employed. We start with a highly aqueous mobile phase to retain the compound and then gradually increase the proportion of an organic solvent (acetonitrile). This gradient is crucial because it allows for the elution of highly polar impurities first, followed by our target compound, and finally, any less polar, more hydrophobic impurities that might be present.[1] Acetonitrile is chosen over methanol as it typically provides sharper peaks and lower backpressure.[5]

  • Buffered Mobile Phase: The use of a low-concentration ammonium acetate buffer is incorporated to maintain a consistent pH. The hydroxyl group and the pyridine nitrogen have pKa values that can cause their ionization states to change with minor pH fluctuations. Such changes would lead to drastic shifts in retention time and poor peak shape, compromising reproducibility. The buffer ensures these functional groups remain in a consistent protonation state.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A diode-array detector (DAD) is set to monitor at 270 nm, a wavelength where aromatic compounds typically show strong absorbance, ensuring high sensitivity for both the main peak and potential impurities.[6][7]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh ~1 mg of 5-Bromo-4-hydroxy- nicotinaldehyde p2 Dissolve in 1 mL Acetonitrile:Water (50:50) p1->p2 p3 Filter through 0.22 µm syringe filter p2->p3 a1 Inject 5 µL onto C18 HPLC Column p3->a1 Transfer to vial a2 Gradient Elution (See Table 1) a1->a2 a3 UV Detection at 270 nm a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3 NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_data_nmr Data Processing p1 Weigh 10-15 mg of HPLC-verified sample p2 Dissolve in ~0.7 mL of DMSO-d6 p1->p2 p3 Transfer to a clean NMR tube p2->p3 a1 Insert sample into NMR spectrometer p3->a1 a2 Lock, Tune, and Shim a1->a2 a3 Acquire 1H and 13C Spectra a2->a3 d1 Fourier Transform FID a3->d1 d2 Phase and Baseline Correction d1->d2 d3 Assign Peaks d2->d3 structure compound Structure of this compound with Proton Assignments

References

A Comparative Analysis of 5-Bromo-4-hydroxynicotinaldehyde and Other Nicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nicotinic acid (Niacin, Vitamin B3) and its derivatives represent a cornerstone in medicinal chemistry, with applications spanning from the treatment of dyslipidemia to infectious diseases and oncology.[1][2][3] The functionalization of the pyridine ring allows for a vast chemical space to be explored, yielding compounds with highly specific biological activities. This guide provides a comparative analysis of a lesser-explored derivative, 5-Bromo-4-hydroxynicotinaldehyde, placing it in context with established nicotinic acid analogs. We will delve into its structural features, potential bioactivities, and compare its profile with parent nicotinic acid, nicotinamide, and the antitubercular agent isoniazid. This analysis is supported by experimental protocols and quantitative data to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its potential in their R&D pipelines.

Introduction: The Versatility of the Nicotinic Acid Scaffold

The nicotinic acid scaffold is a privileged structure in pharmacology. As a precursor to the coenzymes NAD and NADP, it is fundamental to cellular metabolism, including DNA repair and cell signaling.[4] Beyond its physiological role, pharmacological doses of nicotinic acid have profound effects on lipid metabolism, primarily by reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[5][6] This effect is largely mediated through the activation of the G protein-coupled receptor, HCA₂ (GPR109A).[7]

However, the therapeutic use of nicotinic acid is often limited by side effects, such as cutaneous flushing.[2][7] This has driven the development of numerous derivatives designed to improve tolerance, enhance efficacy, or target entirely different therapeutic areas.[2] These derivatives include simple amides like nicotinamide, ester prodrugs, and more complex molecules where the nicotinic acid core serves as a critical pharmacophore for interacting with specific biological targets, such as enzymes or receptors in pathogens.[1][8] The introduction of various substituents, such as halogens, hydroxyl groups, and aldehydes, can dramatically alter a molecule's physicochemical properties and biological activity.

Profile of the Focus Molecule: this compound

This compound (CAS 1289109-05-2) is a synthetic intermediate characterized by three key functional groups on the pyridine ring: a bromine atom at position 5, a hydroxyl group at position 4, and an aldehyde at position 3.

  • Structural Features and Potential Impact:

    • Aldehyde Group: This group is a versatile chemical handle for further synthetic modifications (e.g., reductive amination, condensation reactions) and can act as a hydrogen bond acceptor or participate in covalent bonding with biological targets.

    • Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and receptor interactions. Its position next to the nitrogen atom may influence the pKa of the pyridine ring.

    • Bromine Atom: As a halogen, bromine is an electron-withdrawing group that can modulate the electronic properties of the aromatic ring. It increases lipophilicity, which can enhance membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity with protein targets.

While specific biological activity data for this compound is not extensively published, its structural similarity to other brominated phenolic compounds suggests potential for antioxidant, anti-inflammatory, or anticancer activities.[9][10][11]

Comparative Analysis with Key Nicotinic Acid Derivatives

To understand the potential of this compound, it is essential to compare it with well-characterized derivatives.

Structural and Physicochemical Comparison

The introduction of different functional groups leads to significant variations in properties like molecular weight, polarity (logP), and hydrogen bonding potential, which in turn affect solubility, membrane permeability, and metabolic stability.

Compound Structure Molecular Formula MW ( g/mol ) Key Differences from 5-Br-4-OH-Nicotinaldehyde
This compound C6H4BrNO2C₆H₄BrNO₂202.01Reference Compound
Nicotinic Acid (Niacin) C6H5NO2C₆H₅NO₂123.11Carboxylic acid instead of aldehyde; Lacks bromo and hydroxyl groups.
Nicotinamide C6H6N2OC₆H₆N₂O122.12Carboxamide instead of aldehyde; Lacks bromo and hydroxyl groups.
Isoniazid C6H7N3OC₆H₇N₃O137.14Hydrazide at position 4; Lacks aldehyde, bromo, and hydroxyl groups.
Biological Activity and Mechanism of Action

The functional modifications result in distinct pharmacological profiles.

Compound Primary Therapeutic Area Mechanism of Action Key Experimental Data (Example)
This compound InvestigationalUnknown. Potential for antioxidant or enzyme inhibitory activity based on structural analogs.[9][10]Data not publicly available. Requires experimental validation.
Nicotinic Acid (Niacin) Dyslipidemia[3]Agonist of HCA₂ receptor in adipocytes, inhibiting lipolysis and reducing free fatty acid flux to the liver.[4][7]Reduces LDL-C, VLDL-C, and triglycerides; Increases HDL-C.[5]
Nicotinamide Pellagra, SkincarePrecursor to NAD/NADP; does not activate HCA₂ receptor effectively.[4]Does not possess the lipid-lowering effects of nicotinic acid.[4]
Isoniazid Tuberculosis[8]Prodrug activated by mycobacterial catalase-peroxidase (KatG). The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8]MIC against M. tuberculosis: ~0.02-0.06 µg/mL.

Experimental Protocols

To facilitate the investigation of novel derivatives like this compound, standardized and validated experimental protocols are crucial.

General Synthesis of a Nicotinic Acid Derivative (Acylhydrazone)

This protocol describes the synthesis of an acylhydrazone from a nicotinic acid ester, a common step in creating more complex derivatives. This choice is illustrative of how an aldehyde or a related functional group can be further elaborated.

Causality: The initial esterification of nicotinic acid protects the carboxylic acid and activates it for subsequent reaction with hydrazine hydrate. The resulting hydrazide is a stable intermediate. The final condensation with an aldehyde is a robust reaction that forms the acylhydrazone, a scaffold known for a wide range of biological activities.

Protocol:

  • Step 1: Esterification of Nicotinic Acid.

    • Suspend nicotinic acid (1 eq.) in methanol (10 volumes).

    • Carefully add concentrated sulfuric acid (0.1 eq.) as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product (methyl nicotinate) with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Synthesis of Nicotinic Acid Hydrazide.

    • Dissolve methyl nicotinate (1 eq.) in ethanol (8 volumes).

    • Add hydrazine hydrate (1.5 eq.) and reflux for 8-10 hours.

    • Cool the reaction mixture. The nicotinic acid hydrazide product will often precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry.[12]

  • Step 3: Synthesis of Acylhydrazone.

    • Dissolve the nicotinic acid hydrazide (1 eq.) in ethanol (20 volumes).

    • Add the desired aldehyde (e.g., a substituted benzaldehyde, 1.1 eq.).

    • Reflux the mixture for 3 hours.

    • Cool the solution. The acylhydrazone product will precipitate.

    • Filter, wash with cold ethanol, and recrystallize to purify.[12]

Self-Validation: The identity and purity of the intermediates and final product should be confirmed at each stage using appropriate analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC. A melting point determination can also serve as a simple purity check.

Diagram: Synthetic Workflow for Nicotinic Acid Derivatives

G Nicotinic_Acid Nicotinic Acid Reagents1 Methanol (Solvent) H₂SO₄ (Catalyst) Nicotinic_Acid->Reagents1 Methyl_Nicotinate Methyl Nicotinate Reagents1->Methyl_Nicotinate Reflux Reagents2 Hydrazine Hydrate Ethanol (Solvent) Nicotinic_Hydrazide Nicotinic Acid Hydrazide Reagents2->Nicotinic_Hydrazide Reflux Methyl_Nicotinate_ref->Reagents2 Reagents3 Substituted Aldehyde Ethanol (Solvent) Acylhydrazone Final Product (Acylhydrazone) Reagents3->Acylhydrazone Reflux Nicotinic_Hydrazide_ref->Reagents3

Caption: General workflow for synthesizing nicotinic acid acylhydrazones.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol assesses the ability of a compound to act as a free radical scavenger, a common screening method for antioxidant potential.

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. When it is reduced by an antioxidant, the color fades to yellow. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the tested compound. Ascorbic acid is used as a positive control because it is a well-known, potent antioxidant, providing a benchmark for activity.

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO or methanol at 1 mg/mL.

    • Prepare a stock solution of Ascorbic Acid (positive control) in methanol at 1 mg/mL.

    • Create a series of dilutions from the stock solutions of the test compound and control (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of each dilution of the test compound, control, or blank (methanol) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution with the blank solvent and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram: Workflow for DPPH Antioxidant Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare 0.1 mM DPPH Solution D Add 100 µL DPPH to all wells A->D B Prepare Test Compound Serial Dilutions E Add 100 µL of: - Test Compound - Control - Blank B->E C Prepare Positive Control (Ascorbic Acid) Dilutions C->E F Incubate 30 min in Dark E->F G Read Absorbance at 517 nm F->G H Calculate % Scavenging G->H I Determine IC₅₀ Value H->I

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Discussion and Future Perspectives

The comparative analysis reveals the vast therapeutic potential unlocked by modifying the nicotinic acid scaffold. While nicotinic acid itself is a lipid-lowering agent, simple changes can abolish this activity (nicotinamide) or introduce entirely new ones (isoniazid's antitubercular effects).

For This compound , its value lies in its unique combination of functional groups. The aldehyde provides a reactive site for building chemical libraries for screening, while the bromo and hydroxyl substituents are expected to confer distinct physicochemical properties that could lead to novel biological activities.

Future Research Directions:

  • Biological Screening: The compound should be screened against a diverse range of biological targets, including kinases, proteases, and microbial enzymes. Assays for antioxidant, anti-inflammatory, and antiproliferative activity are highly recommended as a starting point.[1][13]

  • Structure-Activity Relationship (SAR) Studies: The aldehyde group should be derivatized (e.g., to imines, oximes, or hydrazones) to explore how modifications impact activity. Furthermore, replacing the bromine with other halogens (Cl, F) or the hydroxyl group with a methoxy or amino group would provide valuable SAR data.

  • Computational Studies: Molecular docking and dynamics simulations can be employed to predict potential protein targets and guide the design of more potent derivatives.

References

A Comparative Guide to the Reactivity of 5-Bromo-4-hydroxynicotinaldehyde and 5-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted pyridines serve as foundational scaffolds for a vast array of pharmacologically active agents. Among these, functionalized nicotinaldehydes are particularly valuable due to the dual reactivity of the aldehyde and the pyridine ring. This guide provides an in-depth comparative analysis of two key synthetic intermediates: 5-Bromo-4-hydroxynicotinaldehyde and 5-chloronicotinaldehyde. While structurally similar, the nuanced differences in their substituent patterns—specifically the halogen at the 5-position and the presence or absence of a hydroxyl group at the 4-position—impart distinct reactivity profiles. Understanding these differences is paramount for researchers aiming to design efficient and selective synthetic routes. This document will dissect the theoretical underpinnings of their reactivity and provide supporting experimental frameworks for their application in crucial synthetic transformations.

Theoretical Underpinnings of Reactivity: An Electronic and Mechanistic Perspective

The reactivity of a substituted pyridine is fundamentally governed by the electronic nature of its substituents, which modulate the electron density of the aromatic ring and its functional groups.

  • 5-chloronicotinaldehyde : This molecule features a pyridine ring, an inherently electron-deficient system due to the electronegative nitrogen atom. This effect is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[1][2] The addition of two electron-withdrawing groups—the aldehyde at C3 and the chloro group at C5—further depletes the ring's electron density. The chlorine atom exerts a strong inductive (-I) effect and a weak, deactivating resonance (+R) effect. This electronic profile renders the aldehyde carbon highly electrophilic and the C-Cl bond moderately susceptible to certain transformations, though it is not at a position typically activated for facile nucleophilic aromatic substitution (SNAr).[1]

  • This compound : This compound presents a more complex electronic landscape. It also possesses the electron-withdrawing aldehyde and the pyridine nitrogen. However, it features a hydroxyl group at the C4 position and a bromine at C5.

    • Hydroxyl Group (-OH) : The -OH group is a potent electron-donating group through resonance (+R effect), particularly when deprotonated to its phenoxide form under basic conditions. This effect significantly increases the electron density of the pyridine ring, counteracting the withdrawing effects of the aldehyde and nitrogen.

    • Bromo Group (-Br) : Like chlorine, bromine is inductively withdrawing (-I). However, its larger size and lower electronegativity make its C-Br bond weaker and more polarizable than a C-Cl bond. This is a critical factor in metal-catalyzed cross-coupling reactions.

The net result is that the aldehyde in 5-chloronicotinaldehyde is expected to be more electrophilic than in this compound, where the electron-donating hydroxyl group partially mitigates the electron deficiency. Conversely, the C-Br bond in the bromo-analogue is anticipated to be significantly more reactive in oxidative addition reactions than the C-Cl bond.

Comparative Reactivity in Key Synthetic Transformations

The theoretical differences outlined above manifest in tangible performance variations in common synthetic protocols. We will explore two ubiquitous reaction classes: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Reductive Amination.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[3] The rate-determining step in the catalytic cycle is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The strength and polarizability of this bond are therefore critical.

dot

Caption: Oxidative addition step in Suzuki coupling for bromo vs. chloro substrates.

Experimental Insights: The weaker C-Br bond in this compound facilitates a much faster rate of oxidative addition compared to the stronger C-Cl bond in 5-chloronicotinaldehyde.[5] This has significant practical implications:

  • Reaction Temperature: Reactions with the bromo-compound can often be conducted at lower temperatures (e.g., 80-90 °C), whereas the chloro-analogue may require higher temperatures (>100 °C) and more specialized, electron-rich phosphine ligands to achieve comparable conversion.

  • Reaction Time: Consequently, reaction times are typically shorter for the bromo-substrate.[5]

  • Selectivity: The differential reactivity allows for selective coupling at the C-Br position in molecules containing both C-Br and C-Cl bonds.

Comparative Experimental Data Summary

FeatureThis compound5-chloronicotinaldehydeRationale
Typical Temperature 80-100 °C100-120 °CThe C-Br bond is weaker, requiring less thermal energy for oxidative addition.[5]
Typical Reaction Time 2-12 hours12-24 hoursFaster oxidative addition leads to a more rapid catalytic cycle.[5]
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄)Often requires more active catalysts/ligandsThe inertness of the C-Cl bond necessitates a more potent catalytic system.
Expected Yield Good to ExcellentModerate to GoodHigher reactivity of the bromo-substrate often translates to higher and more reliable yields.
Reductive Amination

Reductive amination is a robust method for synthesizing amines from carbonyl compounds.[6] The reaction proceeds in two main steps: the formation of an imine (or iminium ion) intermediate, followed by its reduction.[7] The rate of the initial imine formation is dependent on the electrophilicity of the aldehyde's carbonyl carbon.

dot

Reductive_Amination_Logic A 5-chloronicotinaldehyde B Strong -I effect from Cl Strong -R/-I effect from CHO A->B Substituents C Highly Electron-Deficient Ring B->C Leads to D More Electrophilic Aldehyde C->D Enhances E Faster Imine Formation D->E Results in X This compound Y Strong +R effect from -OH -I effect from Br -R/-I effect from CHO X->Y Substituents Z Less Electron-Deficient Ring Y->Z Net effect W Less Electrophilic Aldehyde Z->W Reduces V Slower Imine Formation W->V Results in

Caption: Electronic influence on aldehyde reactivity in reductive amination.

Experimental Insights: The strong electron-withdrawing nature of the substituents on 5-chloronicotinaldehyde makes its aldehyde group highly electrophilic, favoring rapid imine formation. In contrast, the potent electron-donating hydroxyl group in this compound reduces the carbonyl's electrophilicity.

  • Reaction Rate: One can expect a faster overall reaction rate for 5-chloronicotinaldehyde, particularly in the initial imine-forming step. Mildly acidic conditions are typically employed to catalyze imine formation.[7]

  • Reducing Agent: A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it selectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions like alcohol formation.[8] Given the higher electrophilicity of the aldehyde in the chloro-compound, using a very mild reductant is crucial to prevent premature reduction of the starting material.

Experimental Protocols

The following protocols are representative and serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound

dot

Suzuki_Workflow Setup 1. Assemble Glassware (Round-bottom flask, condenser) Dry under vacuum/heat Reagents 2. Add Reagents - this compound (1 eq) - Arylboronic acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2 eq) Setup->Reagents Solvent 3. Add Solvents (e.g., Dioxane/Water 4:1) Reagents->Solvent Degas 4. Degas Mixture (Argon sparging for 15-20 min) Solvent->Degas Heat 5. Heat to Reflux (e.g., 90°C) Degas->Heat Monitor 6. Monitor by TLC/LC-MS (Until starting material is consumed) Heat->Monitor Workup 7. Aqueous Workup (Dilute with water, extract with EtOAc) Monitor->Workup Purify 8. Purify (Silica gel chromatography) Workup->Purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[3]

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute it with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-4-hydroxynicotinaldehyde.

Protocol 2: Reductive Amination of 5-chloronicotinaldehyde

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 5-chloronicotinaldehyde (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (1.1 mmol, 1.1 eq) in 1,2-dichloroethane (DCE, 10 mL).[8]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction at room temperature for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield the target amine.

Conclusion and Strategic Recommendations

The choice between this compound and 5-chloronicotinaldehyde is dictated by the intended synthetic transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, etc.): this compound is the superior substrate. Its enhanced reactivity allows for milder conditions, shorter reaction times, and often higher yields, making it the more efficient building block for introducing aryl, heteroaryl, or vinyl substituents at the 5-position.

  • For Reactions Targeting the Aldehyde (Reductive Amination, Wittig, etc.): 5-chloronicotinaldehyde generally offers higher reactivity due to its more electrophilic carbonyl group. This can lead to faster and more efficient conversions, although care must be taken to select reaction conditions (e.g., mild reducing agents) that are compatible with the sensitive aldehyde functionality.

  • Synthetic Strategy: A common strategy might involve using the more reactive this compound to perform a cross-coupling reaction first, followed by a transformation of the aldehyde group in a later step. Conversely, if a nucleophilic addition to the aldehyde is the key initial step, 5-chloronicotinaldehyde would be the reagent of choice, with the C-Cl bond available for a subsequent, albeit more challenging, cross-coupling reaction.

By understanding the fundamental principles of reactivity and leveraging the distinct electronic profiles of these two valuable intermediates, researchers can devise more robust, efficient, and selective synthetic strategies for the development of novel chemical entities.

References

Navigating Pyrimidine Scaffolds: A Cost-Effective and Performance-Based Comparison to 5-Bromo-2-chloro-4-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. The trifunctional 5-Bromo-2-chloro-4-methoxypyrimidine is a valuable scaffold, offering multiple, differentially reactive sites for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors.[1][2] However, the pursuit of more cost-effective and equally versatile alternatives is a constant endeavor in the competitive landscape of pharmaceutical research. This guide provides an objective comparison of 5-Bromo-2-chloro-4-methoxypyrimidine with viable, cheaper alternatives, supported by experimental data and detailed protocols.

The Benchmark: Reactivity Profile of 5-Bromo-2-chloro-4-methoxypyrimidine

The utility of 5-Bromo-2-chloro-4-methoxypyrimidine lies in the orthogonal reactivity of its halogen substituents. The C5-Bromo position is highly susceptible to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), while the C2-Chloro position, activated by the para-methoxy group, is primed for Nucleophilic Aromatic Substitution (SNAr).[1] This predictable, stepwise functionalization allows for a modular approach to library synthesis.

  • C5 Position (Bromo): The primary site for C-C and C-N bond formation via cross-coupling. The C-Br bond is significantly more reactive than the C-Cl bond in typical Pd-catalyzed cycles.[1]

  • C2 Position (Chloro): Amenable to SNAr with various nucleophiles (amines, alcohols, thiols). The electron-donating methoxy group at C4 enhances the electrophilicity of the C2 position.

  • C4 Position (Methoxy): While generally stable, it can be displaced under harsh conditions, but typically serves as a directing and activating group.

This established reactivity profile, however, comes at a significant cost, compelling process chemists and large-scale synthesis labs to seek more economical routes.

Alternative Strategy 1: Sequential Functionalization of Dihalopyrimidines

A primary cost-saving strategy involves replacing the expensive, pre-functionalized benchmark with simpler, cheaper dihalopyrimidines. The most prominent candidate in this class is 5-Bromo-2,4-dichloropyrimidine .

Cost and Structural Analysis

A direct cost comparison reveals a substantial economic advantage for using simpler dihalopyrimidines.

CompoundCAS NumberIndicative Price (USD/g)Cost per Mole (USD/mol)
5-Bromo-2-chloro-4-methoxypyrimidine57054-92-9~27.25~6089
Alternative: 5-Bromo-2,4-dichloropyrimidine 36082-50-5 ~6.98 - 17.10 ~1590 - 3896

Note: Prices are indicative and vary based on supplier, purity, and quantity.[3] The cost per mole is calculated from the lower end of the price range for comparison.

From a purely materials cost perspective, 5-Bromo-2,4-dichloropyrimidine offers a significant saving.[3] This alternative retains the C5-Bromo group for initial cross-coupling while providing two chloro-substituents for subsequent reactions.

Synthetic Strategy & Regioselectivity Challenges

The synthetic utility of 2,4-dichloropyrimidines hinges on the ability to control regioselectivity during sequential functionalization. In both SNAr and cross-coupling reactions, the C4 position is generally more reactive than the C2 position.[4]

  • SNAr Reactivity: The higher reactivity at C4 is due to greater stabilization of the Meisenheimer intermediate, as the negative charge can be delocalized onto both ring nitrogens.[5][6]

  • Cross-Coupling Reactivity: Similarly, oxidative addition of palladium catalysts typically favors the C4 position.

This inherent C4 selectivity means that a synthetic route must be designed to accommodate this reactivity pattern.[7] While this can be a limitation, it also offers a predictable handle for synthesis. Recent advances have shown that C2-selective cross-coupling can be achieved using specialized bulky N-heterocyclic carbene (NHC) ligands, offering a pathway to invert the typical selectivity if required.

Workflow Comparison

G cluster_0 Benchmark: 5-Bromo-2-chloro-4-methoxypyrimidine cluster_1 Alternative: 5-Bromo-2,4-dichloropyrimidine a Start: 5-Bromo-2-chloro-4-methoxypyrimidine b Step 1: Suzuki Coupling (C5-Br) a->b c Step 2: SNAr (C2-Cl) b->c d Final Product c->d x Start: 5-Bromo-2,4-dichloropyrimidine y Step 1: Suzuki Coupling (C5-Br) x->y z Step 2: Regioselective SNAr (C4-Cl) y->z w Step 3: SNAr or Coupling (C2-Cl) z->w v Final Product w->v

Alternative Strategy 2: In-House Synthesis from Commodity Chemicals

For large-scale operations, the most cost-effective approach is often to synthesize the pyrimidine core from basic starting materials. The most common and economical precursor is barbituric acid .

Synthetic Pathway from Barbituric Acid

The conversion of barbituric acid to polychlorinated pyrimidines is a well-established industrial process. The typical sequence involves a two-step chlorination.

  • First Chlorination: Barbituric acid is reacted with phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline or N-methylpyrrolidone, to yield 2,4,6-trichloropyrimidine.[8][9][10][11]

  • Second Chlorination: Further reaction with chlorine gas, potentially initiated by UV light, can introduce a chlorine at the 5-position to yield 2,4,5,6-tetrachloropyrimidine.[12] Subsequent selective hydrolysis can then provide other useful intermediates.[12]

This approach offers the lowest possible material cost but requires significant investment in infrastructure, process safety (due to the use of POCl₃ and chlorine gas), and labor.

G A Barbituric Acid (Commodity Chemical) B 2,4,6-Trichloropyrimidine A->B POCl₃, Catalyst, Δ (Yield: 80-95%)[9] C 2,4,5,6-Tetrachloropyrimidine B->C Cl₂, Solvent D Targeted Functionalized Pyrimidines C->D Sequential Suzuki, SNAr, Hydrolysis

Data-Driven Comparison Summary

The choice of strategy depends heavily on the scale of synthesis, available budget, and the specific synthetic target.

StrategyKey IntermediateApprox. Cost/MoleProsConsBest Suited For
Benchmark 5-Bromo-2-chloro-4-methoxypyrimidine~$6089Predictable, orthogonal reactivity; fewer steps.High starting material cost.Discovery, small-scale library synthesis, medicinal chemistry.
Alternative 1 5-Bromo-2,4-dichloropyrimidine~$1590 - $3896Significantly lower material cost.Requires careful control of regioselectivity; potentially more steps.Scale-up, process development, cost-sensitive projects.
Alternative 2 Barbituric Acid<$100Extremely low starting material cost.High capital/labor cost; hazardous reagents; multi-step.[8][12]Large-scale industrial manufacturing.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (C4-Selective)

This protocol is adapted from microwave-assisted procedures which have proven to be highly efficient.[13]

  • Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.05 equiv.), and K₂CO₃ (3.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 equiv., 0.5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.[13] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C4-arylated-2-chloropyrimidine. Yields are typically good to excellent.[13]

Protocol 2: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

This procedure is adapted from established industrial methods and should be performed with extreme caution in a well-ventilated fume hood by experienced personnel.[8][9]

  • Reaction Setup: To a reaction flask equipped with a reflux condenser and mechanical stirrer, charge phosphorus oxychloride (POCl₃, ~6-8 equiv.).

  • Reagent Addition: Add barbituric acid (1.0 equiv.) and a catalytic amount of N-methylpyrrolidone (~0.025 equiv.) to the POCl₃.[8]

  • Heating: Heat the mixture to 75-80 °C and stir for 6-8 hours.

  • Second Chlorination Step: Carefully and simultaneously add phosphorus trichloride (PCl₃, 3.0 equiv.) and chlorine gas (Cl₂, ~3.0 equiv.) while maintaining the temperature.[8]

  • Distillation: After the reaction is complete (monitored by GC), the excess POCl₃ is removed by distillation.

  • Purification: The product, 2,4,6-trichloropyrimidine, is then distilled under reduced pressure. Yields can be as high as 90%.[8]

Conclusion and Authoritative Recommendations

While 5-Bromo-2-chloro-4-methoxypyrimidine remains an excellent building block for discovery chemistry due to its predictable and convenient reactivity, its high cost is a significant barrier for scale-up and process development.

For laboratories focused on lead optimization and kilogram-scale synthesis, switching to 5-bromo-2,4-dichloropyrimidine or other simple dihalopyrimidines presents a compelling economic advantage. This strategy requires a thorough understanding of pyrimidine reactivity to control the regioselective functionalization, which generally favors the C4 position.[4]

For large-scale, commercial manufacturing, the most prudent financial decision is the in-house synthesis from commodity chemicals like barbituric acid . This route provides unparalleled cost savings on raw materials but demands a specialized infrastructure for handling hazardous reagents safely and efficiently.

Ultimately, the choice of pyrimidine building block is a strategic decision that must balance material cost, synthetic efficiency, and the scale of the research or manufacturing campaign. By carefully considering the data and strategies presented, researchers can make informed decisions to accelerate their drug discovery and development programs without compromising on budget or timeline.

References

Evaluating the performance of different catalysts for 5-Bromonicotinaldehyde coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromonicotinaldehyde

In the landscape of pharmaceutical and materials science, the pyridine ring is a privileged scaffold, appearing in a vast array of biologically active compounds and functional materials.[1][2] 5-Bromonicotinaldehyde serves as a critical and versatile building block for the synthesis of complex 5-substituted nicotin-aldehyde derivatives.[3][4] The aldehyde functional group provides a reactive handle for further transformations, while the bromine atom at the 5-position is primed for various transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the modular assembly of complex molecular architectures.[4][5]

The choice of catalyst is paramount, directly influencing reaction efficiency, yield, substrate scope, and overall process economy. This guide provides a comprehensive comparison of the performance of different catalytic systems for coupling reactions involving 5-Bromonicotinaldehyde, offering researchers, scientists, and drug development professionals a data-driven basis for catalyst selection and methods development.

At the Heart of the Reaction: A Mechanistic Overview

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis.[6] While several variations exist, most palladium-catalyzed C-C couplings, such as the widely used Suzuki-Miyaura reaction, follow a generally accepted catalytic cycle.[4][7] Understanding this cycle is key to rationalizing the choice of catalyst components.

The cycle typically involves three main steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of 5-Bromonicotinaldehyde. This is often the rate-determining step, and its efficiency is influenced by the electron density at the palladium center and the lability of the C-Br bond.[4][7]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide.[4][7] The choice of base is critical here, as it facilitates the transfer of the organic moiety.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-Br (Palladium(II) Intermediate) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupling R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Substrate1 5-Bromonicotinaldehyde (R¹-Br) Substrate1->OxAdd Substrate2 Organoboron Reagent (R²-B(OR)₂) Substrate2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Catalyst Systems

The "catalyst" is rarely just a metal; it's a system comprising a metal precursor and, crucially, a ligand. The ligand stabilizes the metal center, influences its reactivity, and can dramatically impact the reaction's success.[8]

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are the most widely used catalysts for these transformations due to their high efficiency and functional group tolerance.[5]

  • Palladium(0) Sources with Phosphine Ligands:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classic, air-sensitive but highly effective catalyst. It serves as a direct source of the active Pd(0) species. It is particularly effective for Suzuki couplings of bromo-pyridines.[3][5]

    • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride): This air-stable Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The dppf ligand is a bidentate phosphine that offers good stability and efficiency, often leading to faster reactions and lower catalyst loadings compared to Pd(PPh₃)₄.[3][9] It is a reliable choice for coupling various arylboronic acids with 5-Bromonicotinaldehyde.[3]

    • Pd(OAc)₂ with Bulky Phosphine Ligands (e.g., Xantphos): Using a simple Pd(II) salt like palladium acetate with a specialized, bulky, electron-rich phosphine ligand like Xantphos represents a more modern approach. These ligands promote faster oxidative addition and reductive elimination, often giving high yields in short reaction times, even with challenging substrates.[10][11]

Copper-Based Catalysts: A Key Co-catalyst and Primary Catalyst

Copper catalysts are essential in Sonogashira couplings and can also be used in Ullmann-type C-N couplings.

  • Copper(I) Iodide (CuI) as a Co-catalyst: In the Sonogashira reaction, which couples terminal alkynes with aryl halides, CuI is a crucial co-catalyst.[1][2][12] It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2][13] This dual-catalyst system enables the reaction to proceed under mild conditions.[1][13]

  • Copper in C-N Coupling: Copper-catalyzed Ullmann-type reactions can be an alternative to Buchwald-Hartwig aminations for forming C-N bonds, although they often require higher temperatures.[6] Recent advances have developed copper systems that can catalyze the cross-coupling of nitroarenes with aryl boronic acids to form diarylamines.[14]

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

Nickel catalysts are gaining prominence as a more sustainable and economical alternative to palladium.[15] Nickel can catalyze a similar range of cross-coupling reactions and sometimes offers unique reactivity.[16]

  • NiCl₂(dppp) for C-C Coupling: Nickel complexes with phosphine ligands, such as [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride, are effective for Suzuki-type couplings.

  • Nickel/Photoredox Dual Catalysis: Emerging methods utilize dual nickel and photoredox catalysis to enable novel transformations, such as the reductive cross-coupling of aryl halides with diazo compounds to form C-N bonds under exceptionally mild conditions.[17] This approach avoids the need for strong bases.[17]

Quantitative Performance Data Summary

The following table summarizes typical performance data for different catalyst systems in coupling reactions with 5-bromopyridine derivatives, which serve as excellent proxies for 5-Bromonicotinaldehyde.

Catalyst SystemCoupling TypeCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄SuzukiPhenylboronic acidK₂CO₃Toluene/H₂O10012855
Pd(dppf)Cl₂SuzukiArylboronic acidK₂CO₃DME802-6>903
Pd(OAc)₂ / XantphosBuchwald-HartwigAnilineCs₂CO₃Toluene10019010
Pd(PPh₃)₂Cl₂ / CuISonogashiraTerminal AlkyneEt₃NTHF25-603-1670-95Pd: 2-5, Cu: 2-5
NiCl₂(dppp)SuzukiArylboronic acidK₃PO₄Dioxane8012~805

Note: Data is compiled from representative literature procedures and may vary based on the specific coupling partner and precise conditions.[1][3][18]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for key coupling reactions.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Aryl Halide, Coupling Partner, & Base in Schlenk Flask p2 Evacuate & Backfill with Inert Gas (x3) p1->p2 p3 Add Degassed Solvent p2->p3 p4 Add Catalyst/Ligand under Positive Pressure p3->p4 r1 Heat to Desired Temperature with Stirring p4->r1 r2 Monitor Progress (TLC, LC-MS) r1->r2 w1 Cool to Room Temp r2->w1 w2 Dilute & Perform Aqueous Extraction w1->w2 w3 Dry Organic Layer & Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4 w5 Characterize Product (NMR, MS) w4->w5

Generalized workflow for a transition-metal-catalyzed cross-coupling experiment.[4]

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂ [3]

This protocol is robust for coupling a variety of arylboronic acids with 5-Bromonicotinaldehyde.

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add 5-Bromonicotinaldehyde (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and powdered potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (DME) (10 mL) via syringe. Under a positive flow of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired 5-arylnicotinaldehyde.[4]

Protocol 2: Sonogashira Coupling using Pd(PPh₃)₂Cl₂ / CuI [1][2]

This protocol is designed for the coupling of terminal alkynes.

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromonicotinaldehyde (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.). Stir the mixture for 10 minutes at room temperature. Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature for 3-16 hours. If the reaction is sluggish, gentle heating to 40-60 °C may be required.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography on silica gel.

Conclusion and Future Outlook

For the versatile coupling of 5-Bromonicotinaldehyde, palladium catalysts remain the industry standard, offering a balance of high reactivity, reliability, and broad functional group tolerance.[3][4][8] Pd(dppf)Cl₂ provides an excellent starting point for Suzuki couplings due to its air stability and high efficiency.[3] For C-N bond formation, modern Buchwald-Hartwig systems with bulky phosphine ligands are highly effective.[9][19]

The Sonogashira reaction is the go-to method for introducing alkynyl groups, and the Pd/Cu co-catalyst system is well-established and reliable.[1][12] Looking forward, the development of more sustainable and economical nickel-based catalysts presents a significant area of research.[15][20] As these systems become more robust and their mechanisms better understood, they are poised to replace palladium in many large-scale industrial applications. Further exploration into photoredox and other novel activation methods will continue to expand the toolkit available to chemists for the derivatization of valuable building blocks like 5-Bromonicotinaldehyde.

References

A Comparative Study of Protecting Groups for the Aldehyde in 5-Bromopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. This is particularly true when working with functionalized heterocycles like 5-bromopyridines, where the interplay of reactive sites demands careful planning. This guide provides an in-depth comparative analysis of common protecting groups for the aldehyde functionality on the 5-bromopyridine scaffold, offering experimental insights to inform your synthetic strategy.

The 5-bromo-3-pyridinecarboxaldehyde core is a valuable building block in medicinal chemistry and materials science, offering a handle for cross-coupling reactions at the bromine-bearing C5 position and further derivatization at the aldehyde. However, the reactivity of the aldehyde group often interferes with transformations intended for the pyridine ring or the bromo-substituent. Therefore, effective protection of the aldehyde is crucial for achieving desired chemical outcomes. This guide focuses on a comparative evaluation of two widely used protecting groups: the 1,3-dioxolane (an acetal) and the 1,3-dithiane.

Choosing the Right Shield: A Comparative Overview

The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1] The choice between an acetal and a dithiane for protecting the aldehyde in 5-bromopyridines depends heavily on the planned downstream synthetic steps.

Protecting GroupStructureFormation ConditionsStabilityDeprotection Conditions
1,3-Dioxolane (Acetal) 5-bromo-3-(1,3-dioxolan-2-yl)pyridineEthylene glycol, acid catalyst (e.g., p-TsOH), Dean-Stark trapStable to basic and nucleophilic conditions, organometallic reagents (Grignard, organolithiums).[2][3][4]Acidic hydrolysis (e.g., aq. HCl, TFA).[5] Mild, neutral methods are also available.[6]
1,3-Dithiane 5-bromo-3-(1,3-dithian-2-yl)pyridine1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid.[7]Exceptionally stable to acidic and basic conditions, and a wide range of nucleophiles and organometallics.[8]Oxidative methods (e.g., H₂O₂/I₂, DDQ), or using heavy metal salts (e.g., Hg(II) salts).[9][10][11][12]

Experimental Workflows and Protocols

To provide a practical basis for comparison, we present detailed experimental protocols for the protection of 5-bromo-3-pyridinecarboxaldehyde as both a 1,3-dioxolane and a 1,3-dithiane, and their subsequent deprotection.

Protection of 5-Bromo-3-pyridinecarboxaldehyde

Figure 1: Protection of 5-bromo-3-pyridinecarboxaldehyde.

Protocol 1: Synthesis of 5-bromo-3-(1,3-dioxolan-2-yl)pyridine (Acetal Protection)

  • To a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-(1,3-dioxolan-2-yl)pyridine.

Protocol 2: Synthesis of 5-bromo-3-(1,3-dithian-2-yl)pyridine (Dithiane Protection)

  • Dissolve 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 1,3-propanedithiol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-3-(1,3-dithian-2-yl)pyridine.[7]

Stability in Cross-Coupling Reactions: A Critical Consideration

A key application of 5-bromopyridines is their use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[9][10][13][14][15][16] The stability of the aldehyde protecting group under these conditions is paramount.

Both acetal and dithiane protected 5-bromopyridines are generally stable under the basic conditions often employed in Suzuki and Heck couplings. The choice of base and reaction temperature can be critical. For instance, strongly basic conditions at elevated temperatures might lead to some degradation of the acetal, although they are generally considered robust.[2][3][4] Dithianes, on the other hand, are exceptionally stable under these conditions.[8]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. 5-Bromo-4-hydroxynicotinaldehyde is a valuable reagent in synthetic chemistry, but as a brominated heterocyclic compound, its disposal requires a rigorous, informed approach. This guide provides the essential operational and safety protocols to manage this chemical waste stream, ensuring the protection of personnel and the environment while maintaining strict regulatory compliance.

Hazard Identification and Core Chemical Profile

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its key data points dictate the necessary handling and disposal precautions.

As a brominated organic compound, this chemical falls under the category of halogenated organic waste .[1][2] This classification is critical because the incineration of halogenated materials can produce acidic gases (such as hydrobromic acid) and other hazardous byproducts that require specialized treatment facilities.[3][4] Therefore, it must never be mixed with general refuse or non-halogenated chemical waste.[1][5]

PropertyInformation
Chemical Name This compound
CAS Number 1289109-05-2
Molecular Formula C₆H₄BrNO₂
Physical Form Solid
GHS Signal Word Warning
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]

Mandatory Personal Protective Equipment (PPE) Protocol

Given the identified hazards, a stringent PPE protocol is non-negotiable to prevent accidental exposure during handling and disposal.

  • Eye Protection : Wear chemical safety goggles or a face shield to protect against potential splashes or airborne particles causing serious eye irritation.[7]

  • Hand Protection : Chemically resistant nitrile gloves are required to prevent skin contact and irritation.[7] Always inspect gloves for integrity before use and dispose of contaminated gloves immediately according to institutional protocols.

  • Body Protection : A standard laboratory coat, long pants, and closed-toe shoes must be worn to protect the skin.[7]

  • Respiratory Protection : All handling and waste consolidation should occur within a certified chemical fume hood to mitigate the risk of inhaling dust particles, which may cause respiratory irritation.[7][8]

Step-by-Step Waste Collection and Segregation Protocol

The proper segregation of chemical waste is the most critical logistical step in the disposal process. Mixing waste streams can lead to dangerous chemical reactions, regulatory violations, and significantly increased disposal costs.[2][5]

Protocol for Waste Collection:

  • Select the Correct Waste Container : Obtain a dedicated hazardous waste container clearly designated for "Halogenated Organic Solids" or as specified by your institution's Environmental Health and Safety (EHS) department. The container must be made of a compatible material (e.g., HDPE) and have a secure, sealable lid.[7]

  • Collect Waste at the Source :

    • Solid Waste : All materials contaminated with this compound, including residual powder, weighing papers, contaminated gloves, and pipette tips, must be placed directly into the designated halogenated waste container.[7]

    • Solution Waste : If the compound is dissolved in a solvent, it must be disposed of in the appropriate "Halogenated Organic Liquid Waste" container. It is imperative not to mix this with non-halogenated solvent waste streams.[5][9]

  • Properly Label the Container : The waste container must be labeled at all times. The label must include, at a minimum:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • An accurate estimation of the quantity.

    • The name and contact information of the principal investigator or laboratory manager.[7]

  • Maintain Container Integrity : Keep the waste container tightly closed at all times, except when actively adding waste.[7][9] This prevents the release of vapors and protects against spills.

  • Store in a Designated Area : Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should have secondary containment to capture any potential leaks.[7]

Emergency Protocol: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to ensure personnel safety.

  • Alert Personnel : Immediately notify colleagues in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don PPE : Before attempting any cleanup, don the full PPE as described in Section 2.

  • Contain the Spill : For solid spills, gently cover the material with an absorbent pad or a chemical absorbent material to prevent it from becoming airborne.[10]

  • Collect Contaminated Material : Carefully sweep or wipe up the spilled material and absorbent. Place all contaminated materials, including cleaning supplies and any compromised PPE, into a designated hazardous waste container.[6][10]

  • Decontaminate the Area : Clean the spill surface with an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Report the Incident : Report the spill to your laboratory supervisor and EHS department, regardless of its size.

Final Disposal Pathway: From Lab to Neutralization

The ultimate disposal of this compound is a regulated process that must be handled by certified professionals. The workflow below illustrates the decision-making and logistical pathway.

G cluster_lab In-Laboratory Operations cluster_ehs EHS & External Disposal gen Waste Generation (this compound) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) gen->ppe segregate Step 2: Segregate Waste Stream Is it Solid or Liquid? ppe->segregate solid_container Collect in 'Halogenated Organic Solids' Container segregate->solid_container Solid liquid_container Collect in 'Halogenated Organic Liquids' Container segregate->liquid_container Liquid label_waste Step 3: Label Container (Full Chemical Name, 'Hazardous Waste') solid_container->label_waste liquid_container->label_waste store Step 4: Store Securely (Closed Container, Secondary Containment) label_waste->store pickup Step 5: Schedule EHS Pickup store->pickup transport Transport by Licensed Hazardous Waste Hauler pickup->transport incinerate Final Disposal: High-Temperature Incineration (with Scrubber System) transport->incinerate

Caption: Disposal Decision Workflow for this compound.

The designated and final disposal method for halogenated organic compounds is high-temperature incineration at a facility licensed to handle such waste.[1][4] These specialized incinerators are equipped with afterburners and scrubber systems designed to neutralize the harmful and corrosive gases generated during the combustion of brominated materials, ensuring that emissions comply with strict environmental regulations.[4]

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-4-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the use of Personal Protective Equipment (PPE) when working with 5-Bromo-4-hydroxynicotinaldehyde, ensuring both personal safety and the integrity of your research.

This document moves beyond a simple checklist, offering a framework for risk assessment and procedural excellence. The causality behind each recommendation is explained to empower you with the knowledge to work safely and effectively.

Understanding the Hazard Profile

This compound is a compound that requires careful handling due to its potential health effects. Based on available safety data, it is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The signal word for this chemical is "Warning". These classifications necessitate a comprehensive PPE strategy to mitigate exposure risks.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE is the final and most personal line of defense against chemical exposure. It should always be used in conjunction with engineering controls (such as fume hoods) and administrative controls (like standard operating procedures).

Engineering Controls: Your First Line of Defense

All work involving this compound, especially when handling the solid form or preparing solutions, should be conducted in a properly functioning chemical fume hood.[1] This minimizes the inhalation of any dust or vapors. Ensure that the fume hood has been certified within the last year.

Personal Protective Equipment (PPE) Protocol

The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Eyes and Face Chemical Splash GogglesProtects against splashes and airborne particles that can cause serious eye irritation. Goggles should provide a complete seal around the eyes.[1]
Face Shield (when splash potential is high)To be worn in conjunction with goggles when handling larger quantities or during procedures with a significant risk of splashing.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene recommended)Prevents skin contact, which can lead to irritation. Always inspect gloves for tears or holes before use. Double-gloving is recommended for extended handling periods. Change gloves immediately if they become contaminated.
Body Laboratory Coat (fully buttoned)Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory N95 Respirator (for weighing solids outside of a fume hood)If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator should be used.[2] Note: Respirator use requires prior medical clearance and fit-testing.

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Goggles/Face Shield: Remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Experimental Workflow with Integrated PPE Strategy

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_sds Review SDS don_ppe Don Full PPE: Lab Coat, Goggles, Gloves prep_sds->don_ppe Understand Hazards prep_hood Prepare Fume Hood don_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh Inside Fume Hood dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction workup Aqueous Workup reaction->workup decontaminate Decontaminate Glassware workup->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste Segregate Waste Streams doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Experimental workflow for handling this compound with integrated PPE and safety steps.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled hazardous waste container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Never dispose of this compound down the drain.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures: Preparedness is Key

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Always have a copy of the Safety Data Sheet (SDS) available for emergency responders.

This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is imperative that you supplement this information with your institution's specific safety protocols and the full Safety Data Sheet for the compound. Your commitment to a culture of safety is the most valuable asset in your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.